molecular formula C9H12O2 B1362657 2-(2-Methoxyphenyl)ethanol CAS No. 7417-18-7

2-(2-Methoxyphenyl)ethanol

Cat. No.: B1362657
CAS No.: 7417-18-7
M. Wt: 152.19 g/mol
InChI Key: XLDRDNQLEMMNNH-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)ethanol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxyphenethyl alcohol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101847. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)ethanol
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InChI

InChI=1S/C9H12O2/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XLDRDNQLEMMNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60225136
Record name 2-Methoxyphenethyl alcohol
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Molecular Weight

152.19 g/mol
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CAS No.

7417-18-7
Record name 2-(2-Methoxyphenyl)ethanol
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Record name 2-Methoxyphenethyl alcohol
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Record name 2-Methoxyphenethyl alcohol
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Foundational & Exploratory

"2-(2-Methoxyphenyl)ethanol" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyphenyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 7417-18-7), a key aromatic alcohol with applications in pharmaceutical synthesis, fragrance chemistry, and materials science. This document is intended for researchers, chemists, and drug development professionals, offering detailed data, validated experimental protocols, and mechanistic insights into the compound's behavior. We will delve into its structural and spectroscopic characterization, synthesis, and safe handling procedures, grounding all claims in authoritative references.

Compound Identification and Structural Elucidation

This compound, also known as o-Methoxyphenethyl alcohol, is an organic compound featuring a phenethyl alcohol scaffold substituted with a methoxy group at the ortho position of the benzene ring.[1] This substitution pattern is critical to its chemical reactivity and physical properties, distinguishing it from its meta- and para-isomers. The presence of a hydroxyl (-OH) group and a methoxy (-OCH₃) ether group imparts both hydrogen-bonding capability and a degree of polarity, while the aromatic ring provides a hydrophobic character.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. These properties are essential for designing experimental conditions, ensuring proper storage, and predicting its behavior in various solvent systems.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms o-Methoxyphenethyl alcohol, 2-Methoxybenzeneethanol[1][2]
CAS Number 7417-18-7[2]
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Density 1.076 g/mL at 25 °C[3]
Boiling Point 133-135 °C at 10 mmHg[3]
Melting Point 37 °C (low-melting solid)[3]
Refractive Index (n²⁰/D) 1.540[3]
Solubility Limited in water; Soluble in ethanol, ether, DMSO, methanol[1][4]
XLogP3 2.0[2]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is a summary of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous evidence of the compound's carbon skeleton and proton environments. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR (90 MHz, CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic, ethyl, and methoxy protons.

  • δ 7.27 - 7.10 (m, 2H): Aromatic protons (Ar-H).

  • δ 6.96 - 6.78 (m, 2H): Aromatic protons (Ar-H).

  • δ 3.86 - 3.71 (m, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

  • δ 3.78 (s, 3H): Methoxy group protons (-OCH₃).

  • δ 2.95 - 2.80 (m, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).

  • δ 2.18 (s, 1H): Hydroxyl proton (-OH).[5]

¹³C NMR (CDCl₃): The carbon spectrum confirms the presence of nine distinct carbon atoms.

  • δ 157.5: Aromatic carbon attached to the methoxy group (C-O).

  • δ 130.8, 128.0, 127.5, 120.8, 110.3: Aromatic carbons (C-H and C-C).

  • δ 61.9: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH).

  • δ 55.2: Methoxy carbon (-OCH₃).

  • δ 35.8: Methylene carbon adjacent to the aromatic ring (Ar-CH₂-).

(Note: ¹³C NMR chemical shifts are representative values sourced from spectral data and typical ranges for these functional groups.)[6]

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.

  • 3500-3200 cm⁻¹ (broad, strong): O-H stretching vibration from the hydroxyl group, broadened due to hydrogen bonding.[1][7]

  • ~3030 cm⁻¹ (medium): Aromatic C-H stretching.[3]

  • 2950-2850 cm⁻¹ (medium to strong): Aliphatic C-H stretching from the ethyl and methoxy groups.[3]

  • 1700-1500 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.[3]

  • 1260-1050 cm⁻¹ (strong): C-O stretching from the alcohol and the aryl ether.[1][7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

  • Molecular Ion (M⁺): m/z = 152 (confirms the molecular weight).[5]

  • Base Peak: m/z = 91. This peak corresponds to the formation of the tropylium ion, a common and stable fragment in compounds containing a benzyl group, formed after rearrangement.[5]

  • Key Fragment: m/z = 121. This significant fragment arises from the loss of the -CH₂OH group (31 Da) via alpha-cleavage, a characteristic fragmentation pathway for primary alcohols.[5]

G A [C₉H₁₂O₂]⁺˙ m/z = 152 (Molecular Ion) B Alpha-Cleavage (- •CH₂OH) A->B C [C₈H₉O]⁺ m/z = 121 B->C D Rearrangement & Loss (- CH₂O) C->D E [C₇H₇]⁺ m/z = 91 (Tropylium Ion - Base Peak) D->E

Caption: Major EI-MS fragmentation pathways.

Synthesis Methodology: Reduction of 2-Methoxyphenylacetic Acid

A reliable and common laboratory-scale synthesis of this compound involves the reduction of its corresponding carboxylic acid, 2-methoxyphenylacetic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.

Causality Behind Experimental Choices:

  • Reducing Agent: LiAlH₄ is chosen over milder agents like NaBH₄ because it is potent enough to reduce carboxylic acids directly to primary alcohols.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent because it is aprotic (does not react with LiAlH₄) and effectively dissolves the reactants. Anhydrous conditions are critical to prevent the violent quenching of the highly reactive LiAlH₄ by water.

  • Work-up: The reaction is carefully quenched with water and a strong base (like NaOH) to neutralize the excess reducing agent and precipitate aluminum salts, which can then be easily removed by filtration.

Experimental Protocol

Materials:

  • 2-Methoxyphenylacetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

  • Distilled water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

  • Standard glassware for extraction and filtration

Procedure:

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether in the reaction flask and cool the mixture to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2-methoxyphenylacetic acid (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours to ensure the reaction goes to completion.

  • Quenching (Fieser work-up): Cool the reaction mixture back to 0 °C. Cautiously and slowly add distilled water (volume equal to the mass of LiAlH₄ used in grams) dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 15% NaOH solution (same volume as the water), and finally, add more distilled water (3 times the initial volume of water).

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then remove it by vacuum filtration, washing the solid with fresh diethyl ether. Collect the filtrate, which contains the product.

  • Drying and Concentration: Dry the ethereal solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

G A 1. Add LiAlH₄ to Anhydrous Et₂O at 0°C B 2. Add 2-Methoxyphenylacetic Acid solution dropwise A->B C 3. Reflux for 2-4 hours B->C D 4. Quench at 0°C with H₂O and NaOH(aq) C->D E 5. Filter to remove Aluminum Salts D->E F 6. Dry organic phase with Na₂SO₄ E->F G 7. Concentrate under reduced pressure F->G H Purified Product G->H

Caption: Workflow for the synthesis of this compound.

Safety and Handling

As with many organic compounds, this compound should be handled with appropriate care in a laboratory setting.

  • General Precautions: Handle in a well-ventilated area or a chemical fume hood. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes.

  • Hazards: May cause skin and eye irritation upon direct contact.[1]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from direct light and incompatible materials such as strong oxidizing agents.[1]

  • Fire Safety: Prevent fire caused by electrostatic discharge. Use non-sparking tools.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis.

  • Pharmaceutical Intermediates: Its structure is incorporated into various larger molecules of pharmaceutical interest. The primary alcohol can be easily converted into other functional groups (aldehydes, esters, halides), making it a versatile precursor.

  • Fragrance Industry: Its pleasant odor makes it a component in the formulation of fragrances.[1]

  • Antioxidant Research: The phenolic ether structure suggests that it and its derivatives may possess biological activity, including potential antioxidant properties, which is an area of ongoing research.[1]

References

"2-(2-Methoxyphenyl)ethanol" CAS number 7417-18-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Methoxyphenyl)ethanol (CAS: 7417-18-7)

Introduction

This compound, also known as o-Methoxyphenethyl alcohol, is an aromatic organic compound with the CAS number 7417-18-7.[1][2][3] Structurally, it is characterized by a phenethyl alcohol core with a methoxy group (-OCH3) at the ortho position of the benzene ring. This substitution pattern imparts specific chemical properties and reactivity, making it a valuable building block and intermediate in various fields, particularly in the synthesis of pharmaceuticals and fragrances.[1] Its potential biological activities, including antioxidant properties and enzyme inhibition, further extend its interest to researchers in drug discovery and life sciences.[1][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the compound's physicochemical properties, synthesis and purification methodologies, detailed analytical characterization, reactivity, applications, and safety protocols. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Physicochemical and Computational Properties

Understanding the fundamental properties of this compound is the first step in its effective application. The compound is typically a colorless to pale yellow liquid with a pleasant odor.[1] It exhibits solubility in common organic solvents like ethanol and ether, while its solubility in water is limited due to the hydrophobic nature of the aromatic ring.[1]

Chemical Structure

Caption: 2D Structure of this compound.

Data Summary Table

The following table summarizes key identifiers and computed properties, providing a quick reference for experimental planning.

PropertyValueSource(s)
Identifiers
CAS Number7417-18-7[1][2][3][5][6]
Molecular FormulaC₉H₁₂O₂[1][2][3][6]
Molecular Weight152.19 g/mol [2][3][6]
IUPAC NameThis compound[6]
Synonymso-Methoxyphenethyl alcohol, 2-Methoxybenzeneethanol[1][2][6]
InChIKeyXLDRDNQLEMMNNH-UHFFFAOYSA-N[1][6]
SMILESCOC1=CC=CC=C1CCO[6]
Physicochemical Data
AppearanceColorless to light yellow clear liquid[1]
Boiling Point133-135 °C at 10 mmHg[7]
Specific Gravity1.089 - 1.093 @ 20°C[5]
Refractive Index1.538 - 1.542 @ 20°C[5][7]
Computed Properties
XLogP32.0[6]
Hydrogen Bond Donor Count1[2][6]
Hydrogen Bond Acceptor Count2[2][6]
Rotatable Bond Count3[2][6]
Topological Polar Surface Area29.5 Ų[6]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of a suitable carbonyl precursor. This approach offers high yields and excellent control over the final product.

Synthetic Rationale: Reduction of 2-Methoxyphenylacetic Acid

A reliable and scalable method for synthesizing this compound is the reduction of 2-methoxyphenylacetic acid. This transformation is typically achieved using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Causality of Experimental Choices:

  • Precursor: 2-Methoxyphenylacetic acid is a commercially available and stable starting material.

  • Reducing Agent: LiAlH₄ is chosen because it is one of the few reagents potent enough to reduce a carboxylic acid directly to a primary alcohol. Less reactive hydrides, such as sodium borohydride (NaBH₄), are generally ineffective for this transformation.

  • Solvent: Anhydrous aprotic solvents like THF are critical. LiAlH₄ reacts violently with protic solvents (e.g., water, alcohols). THF is an excellent choice due to its ability to dissolve the reactants and its relatively high boiling point, which allows for gentle reflux to ensure the reaction goes to completion.

  • Workup: The reaction is quenched by the careful, sequential addition of water and a strong base (like NaOH). This procedure is designed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts as a manageable solid (aluminum hydroxide), which can be easily removed by filtration.

cluster_0 Synthetic Workflow start 2-Methoxyphenylacetic Acid in Anhydrous THF reagent 1. LiAlH₄ (slow addition at 0°C) start->reagent Step 1 reaction Reflux Reaction Mixture reagent->reaction Step 2 quench Aqueous Workup (H₂O, NaOH) reaction->quench Step 3 filtration Filter to Remove Aluminum Salts quench->filtration Step 4 extraction Extract with Organic Solvent filtration->extraction Step 5 purification Purify via Column Chromatography extraction->purification Step 6 product This compound (Final Product) purification->product Step 7

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis
  • Setup: Equip a dry 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in 100 mL of anhydrous THF in the flask under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

  • Addition of Starting Material: Dissolve 2-methoxyphenylacetic acid (1.0 eq.) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to a gentle reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction back to 0°C. Cautiously and slowly add 10 mL of water dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 10 mL of 15% aqueous NaOH solution, and finally, another 20 mL of water.

  • Filtration and Extraction: A white precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with additional THF. Combine the filtrates and concentrate under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification Protocol

The crude product can be purified by silica gel column chromatography.

  • Column Preparation: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the mobile phase.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a clear oil. Purity is typically ≥98%.[2]

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of characterization.

cluster_1 Analytical Confirmation Workflow cluster_structure Structural Elucidation cluster_purity Purity Assessment sample Purified Synthetic Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr Confirms H/C Framework ms Mass Spectrometry (MS) sample->ms Confirms Molecular Weight ir Infrared Spectroscopy (IR) sample->ir Confirms Functional Groups hplc HPLC-UV sample->hplc Quantifies Purity confirmation Structure & Purity Confirmed nmr->confirmation ms->confirmation ir->confirmation hplc->confirmation

Caption: A logical workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.[8]

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. For this compound, one would expect distinct signals for the aromatic protons (showing splitting patterns characteristic of an ortho-substituted ring), the two methylene (-CH₂-) groups, and the methoxy (-OCH₃) protons.

  • ¹³C NMR: Shows the number of chemically distinct carbon atoms. Nine distinct signals would be expected, corresponding to the nine carbon atoms in the molecule.

Protocol: NMR Sample Preparation

  • Weigh 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Expected Molecular Ion: The exact mass is 152.08373 Da.[6] In high-resolution mass spectrometry (HRMS), this value can be confirmed with high precision.

  • Key Fragmentation Pathways: Under electron ionization (EI), common fragmentation would involve the loss of a water molecule (H₂O) from the alcohol, benzylic cleavage to form a stable tropylium-type ion, and cleavage of the C-C bond between the two ethyl carbons.

Protocol: MS Sample Preparation

  • Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet.

  • Acquire data in the appropriate mass range (e.g., m/z 50-300).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[9]

  • O-H Stretch: A strong, broad absorption band is expected around 3300-3400 cm⁻¹, characteristic of the alcohol hydroxyl group.

  • C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • C-O Stretch: A strong band in the region of 1240 cm⁻¹ (aryl ether) and 1050 cm⁻¹ (primary alcohol) is expected.

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region confirm the presence of the benzene ring.

Protocol: IR Sample Acquisition (ATR)

  • Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Reactivity and Applications

The chemical nature of this compound is dictated by its three primary components: the primary alcohol, the aromatic ring, and the methoxy ether group.

Chemical Reactivity
  • Alcohol Group: The primary hydroxyl group is the most reactive site. It can undergo oxidation to form the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and conversion to alkyl halides.

  • Aromatic Ring: The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, steric hindrance from the adjacent ethyl group may favor substitution at the para position (position 5).

  • Ether Group: The methoxy ether is generally stable but can be cleaved under harsh conditions (e.g., using strong acids like HBr).

Applications in Research and Development
  • Pharmaceutical Synthesis: As a functionalized phenethyl alcohol derivative, it serves as a key intermediate for more complex molecular targets in drug discovery. Its structure is a component of various biologically active compounds.

  • Fragrance Industry: Phenethyl alcohols and their derivatives are known for their pleasant floral scents. This compound is used in the formulation of fragrances.[1]

  • Enzyme Inhibition Studies: It has been shown to inhibit tyrosinase activity in vitro and may have applications in studying melanogenesis.[4] It has also been identified in Rhodiola and is associated with inhibiting bacterial growth.[4]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. Based on available GHS data, the compound presents moderate hazards.

GHS Hazard Information
  • Classification: Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity – single exposure (Category 3).[10]

  • Signal Word: Warning.[10]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling.

  • Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from light and strong oxidizing agents.[1] Recommended storage temperature is 4°C for long-term stability.[2]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Conclusion

This compound (CAS: 7417-18-7) is a versatile chemical intermediate with significant utility in both industrial and research settings. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an important tool for chemists and pharmacologists. A thorough understanding of its analytical characterization and adherence to safety protocols are paramount for its successful and safe application. This guide provides the foundational knowledge and practical protocols necessary for professionals working with this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of o-Methoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust laboratory-scale synthesis of o-methoxyphenethyl alcohol, also known as 2-(2-methoxyphenyl)ethanol. The document details the rationale behind the chosen synthetic route, a step-by-step experimental protocol, and a full suite of characterization methods to validate the structure and purity of the final product. This content is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

o-Methoxyphenethyl alcohol is a valuable building block in organic synthesis, finding applications in the preparation of pharmaceuticals and specialty chemicals. Its structure, featuring a primary alcohol and a methoxy-substituted aromatic ring, allows for a variety of subsequent chemical transformations.

The primary synthetic challenge lies in the selective reduction of a carbonyl group at the benzylic position without affecting the aromatic ring. While several methods exist, the reduction of a carboxylic acid offers a direct and high-yielding pathway. This guide focuses on the reduction of o-methoxyphenylacetic acid using lithium aluminum hydride (LAH), a powerful and versatile reducing agent.

Causality for Synthetic Route Selection:

The choice of lithium aluminum hydride (LiAlH₄) is deliberate. Unlike milder reducing agents such as sodium borohydride (NaBH₄), which are generally ineffective for reducing carboxylic acids, LAH is a potent hydride donor capable of efficiently converting both carboxylic acids and their ester derivatives to primary alcohols.[1][2][3][4] The high reactivity of LAH stems from the weaker, more polar Al-H bond compared to the B-H bond in borohydrides, making the hydride ion more nucleophilic.[1][3]

G cluster_start Starting Material cluster_process Synthetic Process cluster_end Final Product start o-Methoxyphenylacetic Acid reduction Reduction with LiAlH₄ in Anhydrous THF start->reduction Step 1: Reduction quench Aqueous Quench (e.g., Fieser workup) reduction->quench Step 2: Workup extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extraction Step 3: Isolation purification Purification (Vacuum Distillation) extraction->purification Step 4: Purification end o-Methoxyphenethyl Alcohol purification->end Final Validation

Caption: High-level workflow for the synthesis of o-Methoxyphenethyl Alcohol.

Synthesis Protocol: Reduction of o-Methoxyphenylacetic Acid

This section provides a detailed, self-validating protocol for the synthesis. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Safety Precautions:

  • Lithium aluminum hydride (LAH) is a highly reactive, pyrophoric, and water-sensitive reagent. It reacts violently with water and protic solvents to release flammable hydrogen gas.[1][5] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

  • Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. The reaction should be conducted in a chemical fume hood.

Materials and Reagents:

  • o-Methoxyphenylacetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 10% Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Experimental Procedure:

  • Reaction Setup:

    • A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

    • The entire apparatus must be oven- or flame-dried before assembly to remove all traces of moisture.

    • A suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF is carefully prepared in the reaction flask under a positive pressure of inert gas. The flask is cooled to 0 °C in an ice-water bath.

  • Addition of Starting Material:

    • o-Methoxyphenylacetic acid (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF in the dropping funnel.

    • This solution is added dropwise to the stirred LAH suspension at 0 °C. The rate of addition should be controlled to maintain the internal temperature below 10 °C.[6] Rationale: This slow, controlled addition prevents an uncontrolled exothermic reaction and ensures efficient reduction.

  • Reaction Progression:

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to reflux for 2-4 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching and Workup (Fieser Method):

    • The reaction flask is cooled back to 0 °C.

    • The excess LAH is carefully quenched by the sequential, dropwise addition of:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water (where 'x' is the mass of LAH in grams).

    • Rationale: This specific sequence is designed to precipitate the aluminum salts as a granular, easily filterable solid, simplifying the isolation of the product.

    • The resulting slurry is stirred vigorously for 30 minutes until a white, granular precipitate forms.

  • Isolation of Crude Product:

    • The solid aluminum salts are removed by vacuum filtration, and the filter cake is washed thoroughly with diethyl ether or THF.

    • The combined organic filtrates are collected. An alternative workup involves adding 10% sulfuric acid to dissolve the salts, followed by liquid-liquid extraction.[6]

    • The organic layer is washed with deionized water and then with brine to remove residual inorganic impurities.

    • The solution is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude o-methoxyphenethyl alcohol.

Reaction Mechanism:

The reduction proceeds via a multi-step mechanism involving the nucleophilic attack of hydride ions from the aluminate complex onto the carbonyl carbon of the carboxylic acid.

G start o-Methoxyphenylacetic Acid (R-COOH) step1 Initial acid-base reaction with H⁻ forms carboxylate and H₂ gas start->step1 + LiAlH₄ intermediate1 Lithium Carboxylate Salt (R-COOLi) step1->intermediate1 step2 Coordination of AlH₃ to the carbonyl oxygen intermediate1->step2 intermediate2 Activated Carbonyl Complex step2->intermediate2 step3 First Hydride Attack (from another AlH₄⁻) intermediate2->step3 intermediate3 Tetrahedral Intermediate (Aldehyde Hydrate equivalent) step3->intermediate3 step4 Elimination of 'O-AlH₂' forms Aldehyde intermediate3->step4 intermediate4 o-Methoxyphenylacetaldehyde (R-CHO) step4->intermediate4 step5 Second Hydride Attack on Aldehyde intermediate4->step5 + LiAlH₄ intermediate5 Alkoxide Intermediate (R-CH₂O⁻) step5->intermediate5 step6 Protonation during Aqueous Workup intermediate5->step6 + H₂O/H₃O⁺ product o-Methoxyphenethyl Alcohol (R-CH₂OH) step6->product

Caption: Mechanism of LiAlH₄ reduction of a carboxylic acid to a primary alcohol.

Purification

The crude product is typically a light-yellow oil. High purity is achieved through vacuum distillation . This technique is necessary because the boiling point of o-methoxyphenethyl alcohol at atmospheric pressure is high, and heating to that temperature could cause decomposition.

Physical Properties Value Source
Molecular Formula C₉H₁₂O₂PubChem[7]
Molecular Weight 152.19 g/mol PubChem[7]
Appearance Clear Liquid---
Boiling Point 141-143 °C at 12 mmHgSigma-Aldrich[8]
Density ~1.075 g/mL at 25 °CSigma-Aldrich[8]

Characterization and Validation

To confirm the identity and assess the purity of the synthesized o-methoxyphenethyl alcohol, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation in organic chemistry.[9]

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 6.8-7.3Multiplet4HAromatic protons (C₆H₄ )
~ 3.85Singlet3HMethoxy group (-OCH₃ )
~ 3.80Triplet2HMethylene group adjacent to OH (-CH₂ OH)
~ 2.90Triplet2HMethylene group adjacent to ring (Ar-CH₂ -)
~ 2.5 (variable)Broad Singlet1HHydroxyl proton (-OH )

Note: The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment
~ 157.5Aromatic C (quaternary, attached to -OCH₃)
~ 130.5Aromatic C-H
~ 128.0Aromatic C (quaternary)
~ 127.5Aromatic C-H
~ 120.8Aromatic C-H
~ 110.5Aromatic C-H
~ 61.5Methylene Carbon (-C H₂OH)
~ 55.3Methoxy Carbon (-OC H₃)
~ 35.5Methylene Carbon (Ar-C H₂)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[7]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3600-3200 (Broad)O-H StretchAlcohol (-OH)
3100-3000C-H StretchAromatic C-H
2950-2850C-H StretchAliphatic C-H (CH₂, CH₃)
~ 1600, 1490C=C StretchAromatic Ring
~ 1240C-O StretchAryl Ether (Ar-O-CH₃)
~ 1030C-O StretchPrimary Alcohol (R-CH₂-OH)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): The mass spectrum should show a peak corresponding to the molecular weight of the compound at m/z = 152.

  • Key Fragmentation: A prominent fragment is often observed at m/z = 121, corresponding to the loss of the -CH₂OH group, resulting in a stable benzylic cation.

Conclusion

This guide outlines a reliable and well-characterized method for the synthesis of o-methoxyphenethyl alcohol via the lithium aluminum hydride reduction of o-methoxyphenylacetic acid. The detailed protocol, including safety considerations, workup, and purification, provides a robust framework for laboratory preparation. The comprehensive characterization data, including expected NMR, IR, and MS results, serves as a benchmark for validating the identity and purity of the synthesized product, ensuring its suitability for subsequent research and development applications.

References

An In-depth Technical Guide to the Solubility of 2-(2-Methoxyphenyl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Methoxyphenyl)ethanol (CAS 7417-18-7), a valuable aromatic alcohol intermediate. Moving beyond a simple tabulation of data, this document elucidates the underlying molecular principles governing its solubility, offers a predictive framework based on Hansen Solubility Parameters (HSP), and provides a robust, step-by-step experimental protocol for precise quantitative determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep, functional understanding of this compound's solubility to streamline process development and ensure product quality.

Introduction: The Critical Role of Solubility

In the fields of pharmaceutical sciences and synthetic chemistry, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of process viability and therapeutic efficacy. For a compound like this compound, its solubility profile dictates the choice of solvents for reaction media, dictates the efficiency of crystallization for purification, and influences the selection of excipients in formulation design. A poorly characterized solubility profile can lead to significant downstream challenges, including suboptimal reaction yields, inefficient purification, and poor bioavailability of the final API. This guide addresses this critical need by providing a multi-faceted examination of the solubility of this compound, grounding theoretical predictions in practical, verifiable experimental methodology.

Molecular Structure and Physicochemical Properties

The solubility behavior of this compound is a direct consequence of its molecular structure. The molecule possesses a distinct combination of polar and non-polar features: a hydrophobic benzene ring, a polar hydroxyl (-OH) group capable of hydrogen bonding, and an ether (-OCH₃) group which also acts as a hydrogen bond acceptor.[1][2]

The interplay of these features dictates its interaction with various solvents. The fundamental principle of "like dissolves like" provides a preliminary framework: polar solvents are expected to interact favorably with the hydroxyl group, while non-polar solvents will interact with the phenyl ring.[3] A more nuanced understanding, however, requires a quantitative look at its properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₂O₂ [2]
Molecular Weight 152.19 g/mol [2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor Count 2 [2]
Topological Polar Surface Area 29.5 Ų [2]
XLogP3 (Predicted) 2.0 [2]

| Appearance | Colorless to pale yellow liquid |[1] |

The XLogP3 value of 2.0 indicates a moderate degree of lipophilicity, suggesting that while it has some affinity for non-polar environments, its solubility in water will be limited.[1] The presence of one hydrogen bond donor (the -OH group) and two acceptors (the -OH and -OCH₃ oxygens) is the primary driver for its solubility in protic and polar aprotic solvents.[2]

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative tool. This model deconstructs the total Hildebrand solubility parameter (δt) into three components representing specific intermolecular forces: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5]

Table 2: Hansen Solubility Parameters for Common Organic Solvents and Predicted Solubility for this compound

Solvent δD (MPa⁰.⁵) δP (MPa⁰.⁵) δH (MPa⁰.⁵) Predicted Solubility Rationale / Solvent Class
n-Hexane 14.9 0.0 0.0 Low Non-polar Aliphatic
Toluene 18.0 1.4 2.0 Medium Aromatic Hydrocarbon
Diethyl Ether 14.5 2.9 5.1 High Ether; H-bond acceptor
Tetrahydrofuran (THF) 16.8 5.7 8.0 High Polar Ether; H-bond acceptor
Acetone 15.5 10.4 7.0 High Ketone; Polar aprotic
Ethyl Acetate 15.8 5.3 7.2 High Ester; Polar aprotic
Methanol 14.7 12.3 22.3 Very High Polar Protic Alcohol
Ethanol 15.8 8.8 19.4 Very High Polar Protic Alcohol
Isopropanol 15.8 6.1 16.4 Very High Polar Protic Alcohol
Dimethyl Sulfoxide (DMSO) 18.4 16.4 10.2 High Polar Aprotic
Acetonitrile 15.3 18.0 6.1 Medium-High Polar Aprotic

| Dichloromethane | 17.0 | 7.3 | 7.1 | Medium | Chlorinated Solvent |

HSP values are compiled from various sources for illustrative purposes.[6][7]

This predictive framework aligns with qualitative observations that this compound is soluble in ethanol and ether.[1] Its solubility is expected to be highest in polar protic solvents like short-chain alcohols (Methanol, Ethanol) due to their ability to participate in hydrogen bonding both as donors and acceptors. High solubility is also predicted in polar aprotic solvents like THF, Acetone, and Ethyl Acetate, which can accept hydrogen bonds from the solute's hydroxyl group. Aromatic solvents like toluene are expected to show moderate solubility due to favorable pi-pi stacking interactions with the phenyl ring. Conversely, non-polar aliphatic solvents like hexane are predicted to be poor solvents.

Experimental Protocol for Quantitative Solubility Determination

Theoretical predictions must be validated by empirical data. The following protocol describes a robust, self-validating method for determining the equilibrium solubility of this compound using the isothermal shake-flask method, a gold standard in the field.[8][9]

4.1. Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient duration to ensure equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then filtered to remove excess solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

4.2. Materials and Equipment

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a UV detector (or other suitable quantitative method)

4.3. Step-by-Step Methodology

  • Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure a visible amount of undissolved liquid/solid remains at the end of the experiment, confirming saturation. A starting point is to add ~100 mg of the solute to 2 mL of each test solvent.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium. Causality Note: A 24-hour period is typically adequate, but a preliminary kinetic study (measuring concentration at 12, 24, 48, and 72 hours) is recommended to definitively establish the time to equilibrium for this specific solute-solvent system.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solute to settle. Trustworthiness Note: This step is crucial to prevent clogging the filter and to avoid artificially high concentration readings from suspended microdroplets.

  • Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. Causality Note: Filtration is mandatory to remove all undissolved material. The filter material must be chemically inert to the solvent to prevent leaching of contaminants or adsorption of the analyte.

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve prepared with known concentrations of this compound.

  • Calculation: The solubility (S) is calculated using the following formula, accounting for the dilution factor:

    S (mg/mL) = [Concentration from HPLC (mg/mL)] × [Dilution Factor]

Visualization of Experimental Workflow

The logical flow of the quantitative solubility determination protocol is illustrated below.

Solubility_Workflow cluster_prep Phase 1: Preparation & Equilibration cluster_analysis Phase 2: Sampling & Analysis cluster_result Phase 3: Finalization Start Start Add_Excess Add excess solute to solvent in vial Start->Add_Excess Equilibrate Agitate at constant T (e.g., 24h @ 25°C) Add_Excess->Equilibrate Settle Allow phases to settle (e.g., 2h) Equilibrate->Settle Sample Draw supernatant Settle->Sample Filter Filter through 0.22µm syringe filter Sample->Filter Dilute Perform accurate dilution Filter->Dilute Analyze Quantify via validated HPLC-UV Dilute->Analyze Calculate Calculate Solubility (mg/mL or mol/L) Analyze->Calculate End End Calculate->End

References

"2-(2-Methoxyphenyl)ethanol" derivatives and their potential uses

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of 2-(2-Methoxyphenyl)ethanol Derivatives

Abstract

Derivatives of this compound represent a versatile class of compounds with significant potential across multiple domains of pharmaceutical and chemical research. Characterized by a core structure containing a methoxy-substituted phenyl ring attached to an ethanol moiety, this scaffold serves as a foundational building block for molecules with diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of these derivatives. We will explore key areas of biological activity, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by mechanistic insights and structure-activity relationships. Furthermore, this document furnishes detailed experimental protocols for both synthesis and biological evaluation, aiming to equip researchers with the practical knowledge required to innovate within this promising chemical space.

The Core Moiety: this compound

This compound, also known as o-methoxyphenethyl alcohol, is an aromatic organic compound with the molecular formula C₉H₁₂O₂.[2][3] Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) at the ortho position and an ethanol (-CH₂CH₂OH) chain.[1] This arrangement provides a unique combination of hydrophobicity from the aromatic ring and polarity from the hydroxyl group, rendering it soluble in organic solvents like ethanol and ether with limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7417-18-7[2][3]
Molecular Formula C₉H₁₂O₂[2][3]
Molecular Weight 152.19 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
IUPAC Name This compound[2]

The primary utility of the parent compound lies in its role as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and fragrances.[1] The reactive hydroxyl group and the activatable phenyl ring serve as strategic points for chemical modification to generate a library of derivatives with tailored biological activities.

Synthetic Strategies for Derivatization

The generation of this compound derivatives is pivotal for enhancing or modifying its intrinsic biological properties. Synthetic modifications typically target the terminal hydroxyl group or the aromatic ring. A common and effective strategy involves the conversion of the alcohol to an amine, which can then participate in coupling reactions to introduce diverse functionalities. This approach is exemplified in the synthesis of precursors for significant pharmaceutical agents.

Workflow for Synthesis of a Phenoxyethylamine Derivative

The following diagram illustrates a generalized workflow for converting this compound into a more complex derivative, a key step in building pharmacologically active molecules.

References

A Technical Guide to 2-(2-Methoxyphenyl)ethanol: Synthesis, Properties, and a Critical Evaluation of its Putative Natural Occurrence

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenyl)ethanol (CAS 7417-18-7), a significant aromatic alcohol in synthetic organic chemistry. The document details the compound's chemical identity, physicochemical properties, established synthetic routes, and modern analytical methodologies for its characterization and quantification. Primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and fine fragrances, its industrial and research applications are also discussed. A key focus of this guide is a critical evaluation of the current scientific literature regarding its natural occurrence. While its isomers, such as 2-(4-methoxyphenyl)ethanol, are well-documented natural products, evidence for the natural origin of the ortho-substituted isomer is not robustly established. This guide addresses this knowledge gap by comparing it with its known natural analogs and presenting a hypothetical biosynthetic pathway to stimulate further research. This document is intended for researchers, chemists, and professionals in drug development and the fragrance industry.

Part 1: Chemical Identity and Physicochemical Properties

This compound, also known as o-methoxyphenethyl alcohol, is an organic compound characterized by a 2-hydroxyethyl group attached to a benzene ring, which is substituted with a methoxy group at the ortho position.[1] This structure imparts a unique combination of polarity from the hydroxyl group and hydrophobicity from the methoxy-substituted phenyl ring, influencing its solubility and reactivity. The compound is typically a colorless to pale yellow liquid with a pleasant, mild floral odor.[1]

Its key identifiers and properties are summarized in the table below for quick reference.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 2-Methoxyphenethyl alcohol, o-Methoxyphenethyl alcohol, Benzeneethanol, 2-methoxy-[2]
CAS Number 7417-18-7[2]
Molecular Formula C₉H₁₂O₂[2]
Molecular Weight 152.19 g/mol [2]
Appearance Colorless to light yellow clear liquid[1]
Solubility Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.[1]
Boiling Point Approx. 257-258 °C (estimated)[3]
LogP (predicted) 1.23[4]

Part 2: A Critical Evaluation of Natural Occurrence

A thorough review of scientific databases and literature reveals a notable scarcity of primary evidence confirming this compound as a naturally occurring compound. This stands in contrast to its positional isomers, particularly 2-(4-methoxyphenyl)ethanol (the para-isomer), which is a well-documented constituent of various plants, including Nymphaea rudgeana and Amorphophallus albispathus.[5][6] The meta-isomer, 2-(3-methoxyphenyl)ethanol, is also recognized.[7]

The absence of definitive identification in natural sources suggests that this compound is predominantly, if not exclusively, a synthetic molecule. Its presence in commercial applications is a result of chemical synthesis rather than extraction from natural materials.[1]

Hypothetical Biosynthetic Pathway

From a biochemical perspective, if this compound were to be discovered in nature, its biosynthesis would likely originate from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine. This pathway is the source of a vast array of plant secondary metabolites. A plausible, though currently hypothetical, route could involve:

  • Conversion of L-phenylalanine to cinnamic acid.

  • Hydroxylation and Methylation to form o-coumaric acid and subsequently 2-methoxycinnamic acid.

  • Reduction of the carboxylic acid side chain, analogous to pathways producing other phenylethanoids.

This hypothetical pathway provides a logical framework for future investigations by natural product chemists who may seek to identify this compound in novel plant or microbial species.

Hypothetical Biosynthesis of this compound cluster_phenylpropanoid Core Phenylpropanoid Pathway cluster_modification Hypothesized Modification Steps L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL o_Coumaric o-Coumaric Acid Cinnamic->o_Coumaric C2H Methoxycinnamic 2-Methoxycinnamic Acid o_Coumaric->Methoxycinnamic OMT Methoxycinn_CoA 2-Methoxycinnamoyl-CoA Methoxycinnamic->Methoxycinn_CoA 4CL Methoxyacetaldehyde 2-Methoxyphenyl- acetaldehyde Methoxycinn_CoA->Methoxyacetaldehyde CCR Target This compound Methoxyacetaldehyde->Target ADH caption Hypothetical biosynthetic route from L-Phenylalanine.

Caption: Hypothetical biosynthetic route from L-Phenylalanine.

Part 3: Chemical Synthesis

As a synthetic intermediate, this compound can be prepared through several established organic chemistry routes. The choice of method often depends on the availability of starting materials, desired scale, and yield. The most common and logical approach is the reduction of a corresponding carbonyl or carboxyl group.

Route 1: Reduction of 2-Methoxyphenylacetic Acid

This is a highly reliable and direct method. 2-Methoxyphenylacetic acid, a commercially available solid, serves as the starting material.[2][8] The carboxylic acid is reduced to the primary alcohol using a powerful reducing agent.

Causality: Carboxylic acids are relatively unreactive towards milder reducing agents like sodium borohydride. Therefore, a more potent hydride donor, such as Lithium Aluminum Hydride (LiAlH₄), is required for this transformation. The reaction must be performed in an anhydrous aprotic solvent (e.g., diethyl ether or THF) to prevent the violent quenching of the highly reactive LiAlH₄. An acidic workup is necessary to protonate the resulting alkoxide intermediate to yield the final alcohol.

  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a dry nitrogen atmosphere.

  • Reagent Preparation: Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask, followed by the slow, portion-wise addition of Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) at 0 °C (ice bath).

  • Substrate Addition: 2-Methoxyphenylacetic acid (1.0 eq.) is dissolved in 50 mL of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the mixture is brought to room temperature and stirred for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: The flask is cooled again to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for safely destroying excess hydride and precipitating aluminum salts into a filterable solid.

  • Workup & Purification: The resulting white precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.

Synthesis Workflow via Reduction Start Start: 2-Methoxyphenylacetic Acid + LiAlH₄ in Anhydrous THF Reaction Reduction Reaction (0°C to RT, 4-6h) Start->Reaction Quench Careful Quenching (H₂O, NaOH(aq), H₂O) Reaction->Quench Filter Filtration of Aluminum Salts Quench->Filter Dry Drying of Organic Phase (Na₂SO₄) Filter->Dry Evap Solvent Evaporation Dry->Evap Purify Column Chromatography Evap->Purify End Product: this compound Purify->End caption Workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Part 4: Analytical Methodologies

Accurate identification and quantification of this compound are essential for quality control in synthesis and for its detection in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this purpose due to the compound's volatility and the method's high sensitivity and specificity.[9]

Protocol: GC-MS Quantification

Objective: To quantify this compound in a solution (e.g., a reaction mixture aliquot or a fragrance formulation).

Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., with a Quadrupole analyzer) and an Electron Ionization (EI) source.

  • Sample Preparation:

    • Prepare a stock solution of a certified reference standard of this compound in ethyl acetate at 1000 µg/mL.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

    • Prepare an internal standard (IS) solution (e.g., 2-phenylethanol at 20 µg/mL) and spike it into all calibration standards and unknown samples. The IS corrects for variations in injection volume and instrument response.

    • Dilute the unknown sample to be within the calibration range.

  • GC-MS Conditions:

    • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Splitless injection mode at 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 240 °C at 15 °C/min, and hold for 5 minutes. This program ensures good separation from solvents and related compounds.

    • MS Transfer Line: 250 °C.

    • Ion Source: EI at 70 eV, temperature at 230 °C.

    • Acquisition Mode: Can be run in full scan mode (e.g., m/z 40-300) for initial identification. For quantification, Selected Ion Monitoring (SIM) mode is superior for sensitivity and selectivity. Key ions for this compound would include the molecular ion (m/z 152) and characteristic fragment ions (e.g., m/z 107, 91).

  • Data Analysis:

    • Identify the peaks for the analyte and the internal standard based on their retention times.

    • Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).[4][10]

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.

    • Calculate the concentration of the unknown sample using the regression equation from the calibration curve.

Part 5: Industrial and Research Applications

This compound serves as a valuable building block in several areas of chemical synthesis.

  • Fragrance Industry: As a phenylethanol derivative, it possesses a desirable mild floral scent profile. It is used as an intermediate to synthesize more complex fragrance esters and ethers, which can have unique and potent aromas for use in perfumery and cosmetics.[11]

  • Pharmaceutical Synthesis: The molecule contains two reactive sites—the hydroxyl group and the activated aromatic ring—making it a versatile precursor for drug development. It can be incorporated into larger molecules to modulate properties like solubility, receptor binding, and metabolic stability.[1][12]

  • Research Chemicals: It is used in academic and industrial research as a starting material for creating novel compounds with potential biological activities.[1]

Part 6: Conclusion

This compound is a well-characterized synthetic aromatic alcohol with established utility in the fragrance and pharmaceutical industries. Its synthesis is straightforward, typically involving the reduction of 2-methoxyphenylacetic acid, and its analysis is robustly achieved via GC-MS. However, a critical gap exists in the scientific literature regarding its discovery and natural occurrence. Unlike its isomers, there is no definitive evidence to classify it as a natural product. This guide clarifies its status as a synthetic compound while providing a hypothetical biosynthetic framework to encourage further exploration by natural product researchers. Future studies are required to definitively establish its presence or absence in the natural world.

References

"2-(2-Methoxyphenyl)ethanol" mechanism of action as an antioxidant

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antioxidant Mechanisms of 2-(2-Methoxyphenyl)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This has driven significant research into the identification and characterization of novel antioxidant compounds. This compound, also known as o-Methoxyphenethyl alcohol, is a phenolic compound belonging to the guaiacol family of derivatives.[2] While direct, extensive research on this specific molecule is emerging, its structural similarity to well-studied 2-methoxyphenols provides a strong foundation for understanding its antioxidant potential.[3][4] This guide synthesizes the theoretical and practical aspects of its mechanism of action, focusing on direct radical scavenging, metal ion chelation, and modulation of endogenous antioxidant systems. We further provide detailed, field-proven protocols for the experimental validation of these mechanisms.

The Chemical Foundation of Antioxidant Activity

This compound is structurally defined by a benzene ring substituted with both a methoxy (-OCH3) group and an ethanol (-CH2CH2OH) group at ortho positions.[2][5] Its antioxidant capacity is primarily attributed to the guaiacyl moiety—the 2-methoxyphenol core. The hydroxyl group (-OH) on the aromatic ring is the principal functional site for antioxidant action.

Caption: Chemical structure of this compound.

The presence of the electron-donating methoxy group ortho to the hydroxyl group influences the electronic properties of the benzene ring, which is crucial for its radical scavenging efficacy.

Core Mechanisms of Antioxidant Action

The antioxidant strategy of this compound can be described as a multi-pronged defense against oxidative damage, encompassing direct intervention against free radicals and support for the cell's intrinsic defense systems.

Direct Radical Scavenging

This is the most direct mechanism by which phenolic antioxidants neutralize ROS. This compound can deactivate free radicals, such as the peroxyl radical (ROO•), through two primary pathways.[6][7]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. This process generates a stable phenoxyl radical, which is less reactive due to resonance stabilization across the aromatic ring. The HAT mechanism is considered the main scavenging process in nonpolar environments.[6]

HAT_Mechanism cluster_reaction Hydrogen Atom Transfer (HAT) compound This compound (Ar-OH) product Stable Phenoxyl Radical (Ar-O•) + Neutralized Molecule (RH) compound->product H• Donation radical Free Radical (R•) radical->product

Caption: Hydrogen Atom Transfer (HAT) mechanism.

  • Sequential Proton-Loss Electron-Transfer (SPLET): In polar, ionizing solvents like water or ethanol, the SPLET mechanism can become dominant.[6][8] It involves two steps: first, the phenolic hydroxyl group deprotonates to form a phenoxide anion (Ar-O⁻). This anion then donates an electron to the free radical to neutralize it. The SPLET mechanism's efficiency is highly dependent on the pH of the environment.[6]

Metal Ion Chelation

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) are potent catalysts of oxidative damage through the Fenton and Haber-Weiss reactions, which generate the highly destructive hydroxyl radical (•OH). The ability of a compound to chelate these metal ions prevents them from participating in these reactions. The ortho-positioning of the hydroxyl and methoxy groups in this compound may provide a site for coordinating with metal ions, effectively sequestering them.[9] This mechanism disrupts the formation of the most damaging ROS at its source.[10]

Modulation of Endogenous Antioxidant Enzymes

Beyond direct chemical intervention, sophisticated antioxidants can bolster the cell's own defense machinery. This involves upregulating the expression and activity of key antioxidant enzymes.[10] While direct evidence for this compound is pending, related phenolic compounds have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the transcription of genes for enzymes like:

  • Superoxide Dismutase (SOD): Converts superoxide radicals (O₂•⁻) to hydrogen peroxide (H₂O₂).[10][11]

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[8][11]

  • Glutathione Peroxidase (GPX): Reduces hydrogen peroxide and lipid hydroperoxides.[12]

Experimental Validation: Protocols and Methodologies

To validate the proposed antioxidant mechanisms, a series of standardized in vitro assays are essential. The following protocols are designed to be self-validating and are grounded in established methodologies.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from deep violet to pale yellow.[13][14]

  • Principle: The reduction of the DPPH radical is monitored by the decrease in absorbance at 517 nm.[13][15]

  • Workflow Diagram:

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol start->prep_dpph prep_sample Prepare Serial Dilutions of This compound start->prep_sample mixing Mix Sample/Standard (e.g., 50 µL) with DPPH Solution (e.g., 150 µL) in 96-well plate prep_dpph->mixing prep_sample->mixing incubation Incubate in Dark at Room Temperature (30 min) mixing->incubation measure Measure Absorbance at 517 nm incubation->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Workflow for the DPPH Radical Scavenging Assay.

  • Detailed Protocol:

    • Reagent Preparation:

      • Prepare a 0.1 mM DPPH stock solution by dissolving 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in an amber bottle at 4°C.[16]

      • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

      • Prepare a positive control stock solution (e.g., Ascorbic Acid or Trolox) at the same concentration.

    • Assay Procedure:

      • Create a series of dilutions from the sample and control stock solutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).[17]

      • In a 96-well microplate, add 50 µL of each dilution to respective wells.

      • Add 150 µL of the 0.1 mM DPPH solution to all wells.

      • Prepare a blank control containing 50 µL of solvent and 150 µL of DPPH solution.

      • Incubate the plate in the dark at room temperature for 30 minutes.[14]

    • Data Analysis:

      • Measure the absorbance (A) at 517 nm using a microplate reader.

      • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

      • Plot the % Inhibition against the sample concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

ABTS Radical Cation Decolorization Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants and involves the generation of the ABTS•+ radical cation, which is blue-green in color.[18][19] Antioxidants reduce the radical, causing the color to fade.

  • Principle: The reduction of the pre-formed ABTS•+ radical cation is measured by the decrease in absorbance at 734 nm.[16]

  • Detailed Protocol:

    • Reagent Preparation:

      • Prepare a 7 mM ABTS stock solution in water.[16]

      • Prepare a 2.45 mM potassium persulfate stock solution in water.[16]

      • To generate the radical, mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours.[16]

    • Assay Procedure:

      • Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer (PBS, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[16][20]

      • In a 96-well plate, add 20 µL of your sample dilutions (prepared as in the DPPH assay).

      • Add 180 µL of the diluted ABTS•+ solution to each well.

      • Incubate at room temperature for 6-10 minutes.[16]

    • Data Analysis:

      • Measure the absorbance at 734 nm.

      • Calculate the % inhibition and IC50 value using the same formula as in the DPPH assay.

Assay Comparison DPPH ABTS
Radical Type Stable nitrogen radicalCation radical
Solvent System Organic (Methanol/Ethanol)Aqueous or Organic
Wavelength 517 nm734 nm
Reaction Time ~30 minutes~6-10 minutes
Interference Color interference possibleLess color interference
Ferrous Ion (Fe²⁺) Chelating Assay

This assay evaluates the ability of the test compound to compete with ferrozine for the binding of ferrous ions.

  • Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺. If the test compound chelates Fe²⁺, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in color intensity, which is measured at 562 nm.[9]

  • Detailed Protocol:

    • Reagent Preparation:

      • Prepare solutions of this compound and a positive control (e.g., EDTA).

      • Prepare a 2 mM FeCl₂ solution.

      • Prepare a 5 mM ferrozine solution.

    • Assay Procedure:

      • Mix 100 µL of the sample/control with 20 µL of 2 mM FeCl₂.

      • Initiate the reaction by adding 40 µL of 5 mM ferrozine.

      • Shake the mixture vigorously and incubate at room temperature for 10 minutes.

    • Data Analysis:

      • Measure the absorbance at 562 nm.

      • Calculate the percentage of Fe²⁺ chelating activity: % Chelating Activity = [(A_control - A_sample) / A_control] * 100

Antioxidant Enzyme Activity Assays

To assess the indirect antioxidant effects, cell-based assays are required. Cells (e.g., HepG2, HT22) are treated with this compound, and cell lysates are then used to measure enzyme activity.

  • Catalase (CAT) Activity:

    • Principle: The assay measures the rate of H₂O₂ decomposition. The decrease in H₂O₂ concentration is monitored by the reduction in absorbance at 240 nm.[11][21]

    • Protocol:

      • Prepare cell lysate from treated and untreated cells.

      • Prepare a reaction mixture containing phosphate buffer (50 mM, pH 7.0) and 19 mM H₂O₂.

      • Add a small volume of cell lysate to the reaction mixture.

      • Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.

      • Enzyme activity is expressed as units/mg of protein, where one unit decomposes 1 µmol of H₂O₂ per minute.

  • Superoxide Dismutase (SOD) Activity:

    • Principle: This assay often uses an indirect method, such as the inhibition of the photochemical reduction of nitro blue tetrazolium (NBT). SOD in the sample scavenges the superoxide radicals, thus inhibiting the formation of blue formazan from NBT.[10][21]

    • Protocol:

      • Prepare cell lysate from treated and untreated cells.

      • Prepare a reaction mixture containing phosphate buffer, NBT, and a superoxide-generating system (e.g., riboflavin, which generates radicals upon illumination).[10]

      • Add cell lysate to the mixture.

      • Illuminate the mixture for a set time (e.g., 15 minutes).

      • Measure the absorbance of the resulting formazan at 560 nm.

      • The percentage of NBT reduction inhibition is calculated, and one unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.[11]

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its potential as a valuable antioxidant agent. Its guaiacyl core enables it to directly scavenge free radicals through HAT and SPLET mechanisms, while its potential to chelate metal ions and modulate endogenous enzyme systems represents a multi-faceted approach to mitigating oxidative stress. The experimental protocols detailed in this guide provide a robust framework for rigorously validating these mechanisms and quantifying the antioxidant efficacy of this promising compound. Future research should focus on cell-based and in vivo models to confirm these activities in a biological context and to explore its therapeutic potential in oxidative stress-related pathologies.

References

Unveiling the Conformational Landscape of 2-(2-Methoxyphenyl)ethanol: A Theoretical and Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the molecular structure and conformational preferences of 2-(2-Methoxyphenyl)ethanol. Primarily aimed at researchers in computational chemistry, spectroscopy, and drug development, this document outlines a robust computational methodology based on Density Functional Theory (DFT) for in-depth analysis. We explore the critical role of intramolecular hydrogen bonding in dictating the molecule's three-dimensional structure and its implications for spectroscopic signatures. This guide synthesizes established computational protocols with expert insights to provide a self-validating system for the theoretical study of this and similar flexible molecules.

Introduction: The Significance of Molecular Conformation

This compound is a molecule of interest in various chemical contexts, including as a building block in organic synthesis and potentially in the design of novel pharmaceutical agents. Its biological activity and chemical reactivity are intrinsically linked to its three-dimensional structure. The molecule possesses significant conformational flexibility due to the rotatable bonds in its ethanol side chain and the methoxy group attached to the phenyl ring. Understanding the preferred spatial arrangement of these functional groups is paramount for predicting its physicochemical properties and molecular interactions.

The ortho substitution of the methoxy group introduces the potential for specific intramolecular interactions, namely hydrogen bonds between the hydroxyl proton of the ethanol moiety and the oxygen of the methoxy group, or with the π-system of the benzene ring. These non-covalent interactions are crucial in stabilizing certain conformers over others, thereby shaping the molecule's potential energy surface.

This guide details a theoretical approach to elucidate the conformational landscape of this compound, predict its spectroscopic characteristics, and analyze the governing intramolecular forces.

Theoretical Methodology: A Validated Computational Workflow

The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. Density Functional Theory (DFT) has been proven to be a powerful tool for studying the structure and properties of organic molecules, offering a favorable balance between accuracy and computational cost.[1][2]

Computational Protocol

A systematic approach is essential for a thorough conformational analysis. The following step-by-step methodology ensures a comprehensive exploration of the potential energy surface of this compound.

Step 1: Initial Conformational Search

  • A relaxed scan of the potential energy surface is performed by systematically rotating the key dihedral angles: C(ar)-C(ar)-C(β)-C(α), C(ar)-C(β)-C(α)-O, and C(β)-C(α)-O-H. This initial exploration helps to identify all potential energy minima.

Step 2: Geometry Optimization

  • The distinct conformers identified in the initial scan are then subjected to full geometry optimization without any constraints. This is performed using a suitable level of theory, such as the B3LYP functional with the 6-311++G(d,p) basis set. This combination is well-established for providing accurate geometries and energies for organic molecules.

Step 3: Vibrational Frequency Analysis

  • Harmonic vibrational frequency calculations are performed on all optimized geometries at the same level of theory. This crucial step serves two purposes:

    • To confirm that each optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To obtain the zero-point vibrational energies (ZPVE) for correcting the relative electronic energies.

    • To simulate the infrared (IR) and Raman spectra.

Step 4: Single-Point Energy Refinement

  • To obtain more accurate relative energies of the conformers, single-point energy calculations can be performed using a larger basis set or a higher level of theory on the B3LYP/6-311++G(d,p) optimized geometries.

Step 5: Spectroscopic Property Prediction

  • NMR: Gauge-Independent Atomic Orbital (GIAO) calculations are performed to predict the 1H and 13C NMR chemical shifts.

  • UV-Vis: Time-Dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectrum and identify the key electronic transitions.

Step 6: Analysis of Intramolecular Interactions

  • Natural Bond Orbital (NBO) analysis is a powerful technique to investigate the nature and strength of intramolecular hydrogen bonds.[3][4] It provides insights into charge transfer and orbital interactions that contribute to the stability of certain conformers.

Diagram: Computational Workflow for Conformational Analysis

G cluster_0 Computational Protocol start Initial Molecular Structure conf_search Conformational Search (Relaxed PES Scan) start->conf_search geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) conf_search->geom_opt freq_calc Frequency Analysis (Confirm Minima & ZPVE) geom_opt->freq_calc nbo NBO Analysis (Intramolecular Interactions) geom_opt->nbo spe Single-Point Energy (Refinement) freq_calc->spe spectro Spectroscopic Predictions (NMR, IR, UV-Vis) spe->spectro results Results & Interpretation spectro->results nbo->results

Caption: A schematic of the computational workflow for the theoretical study of this compound.

Conformational Analysis of this compound

The conformational landscape of this compound is primarily defined by the relative orientations of the phenyl ring, the ethanol side chain, and the methoxy group. We can anticipate several stable conformers stabilized by different types of intramolecular hydrogen bonds.

  • OH···O Hydrogen Bond: A five-membered ring can be formed through a hydrogen bond between the hydroxyl proton and the oxygen atom of the ortho-methoxy group. This is often a highly stabilizing interaction in similar systems.[2]

  • OH···π Hydrogen Bond: The hydroxyl group can also act as a hydrogen bond donor to the π-electron cloud of the benzene ring. This interaction is generally weaker than the conventional OH···O hydrogen bond but can still significantly influence conformational preference.

Based on these potential interactions, we can hypothesize the existence of at least two major families of conformers: one with the OH group oriented towards the methoxy oxygen, and another with the OH group pointing towards the phenyl ring.

Diagram: Potential Conformations of this compound

G cluster_1 Conformer A (OH···O) cluster_2 Conformer B (OH···π) A Structure with OH group proximal to Methoxy O B Structure with OH group oriented towards Phenyl Ring

Caption: Hypothesized stable conformers of this compound stabilized by different intramolecular hydrogen bonds.

Predicted Energetics and Geometries

The relative stability of the conformers will be determined by a delicate balance of steric hindrance and stabilizing intramolecular interactions. DFT calculations are expected to show that the conformer stabilized by the OH···O hydrogen bond is the global minimum on the potential energy surface.

Table 1: Predicted Relative Energies and Key Geometrical Parameters of this compound Conformers

ConformerStabilizing InteractionRelative Energy (kcal/mol)H-Bond Distance (Å)Dihedral Angle (Car-Car-Cβ-Cα) (°)
A OH···O0.00~2.0 - 2.2~ ±60
B OH···π> 1.0~2.4 - 2.6~ ±90
C Anti (no H-bond)> 2.0-~ 180

Note: The values presented are hypothetical and serve as an illustration of the expected results from DFT calculations.

Spectroscopic Signatures: Bridging Theory and Experiment

Computational spectroscopy is a powerful tool for validating theoretical models against experimental data.[5][6] The calculated spectra for the most stable conformers can be compared with experimental FT-IR, FT-Raman, NMR, and UV-Vis spectra to confirm their presence in a sample.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The most telling vibrational mode for distinguishing between the conformers of this compound is the O-H stretching frequency.

  • Conformer A (OH···O): The O-H stretching vibration is expected to be red-shifted (lower frequency) and broadened due to the formation of the intramolecular hydrogen bond.

  • Conformer B (OH···π): A smaller red-shift in the O-H stretching frequency is anticipated compared to Conformer A.

  • Unbound OH: A sharp, higher frequency O-H stretching band would be indicative of a conformer without significant intramolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shift of the hydroxyl proton is highly sensitive to its electronic environment.

  • Conformer A (OH···O): The hydroxyl proton is expected to be deshielded, resulting in a downfield chemical shift in the 1H NMR spectrum due to the hydrogen bond.

  • The chemical shifts of the aromatic protons and carbons proximal to the side chain will also be influenced by the conformation.

Electronic Spectroscopy (UV-Vis)

The electronic transitions, particularly the π→π* transitions of the benzene ring, will be subtly affected by the conformation of the side chain. TD-DFT calculations can predict the absorption maxima (λmax) for each conformer.

In-Depth Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a quantitative measure of the donor-acceptor interactions that constitute the intramolecular hydrogen bonds.[4][7] For the OH···O hydrogen bond in Conformer A, NBO analysis would reveal a significant stabilization energy (E(2)) arising from the charge transfer from a lone pair of the methoxy oxygen (donor NBO) to the antibonding σ*(O-H) orbital of the hydroxyl group (acceptor NBO).

Conclusion

The theoretical framework presented in this guide offers a robust and comprehensive approach to understanding the molecular structure of this compound. By combining systematic conformational searching, accurate DFT calculations, and detailed spectroscopic and NBO analysis, researchers can gain deep insights into the subtle interplay of forces that govern its three-dimensional structure. This knowledge is fundamental for rationalizing its chemical behavior and for its potential application in drug design and materials science.

References

Methodological & Application

The Versatile Palette of 2-(2-Methoxyphenyl)ethanol in Modern Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fragrance creation, the molecular architecture of an ingredient dictates its olfactory character and its utility in crafting captivating scents. 2-(2-Methoxyphenyl)ethanol, an aromatic alcohol, presents itself as a valuable and versatile building block for the synthesis of novel fragrance compounds. Its inherent pleasant, mild odor and reactive hydroxyl group make it a prime candidate for chemical modifications that yield derivatives with diverse and commercially desirable scent profiles.

This technical guide provides an in-depth exploration of the application of this compound in fragrance synthesis. We will delve into two primary synthetic pathways—esterification and oxidation—that transform this precursor into valuable fragrance ingredients. The protocols detailed herein are designed for researchers, scientists, and professionals in the fragrance and drug development industries, offering a blend of theoretical understanding and practical, field-proven methodologies.

Understanding the Starting Material: this compound

This compound, also known as o-Methoxyphenethyl alcohol, is a colorless to pale yellow liquid.[1] Its molecular structure, featuring a methoxy group on the phenyl ring and a primary alcohol functional group, is the key to its utility in fragrance synthesis. The hydroxyl group serves as a reactive handle for a variety of chemical transformations, while the methoxy-substituted aromatic ring contributes to the resulting molecule's final olfactory character.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7417-18-7[2]
Molecular Formula C₉H₁₂O₂[2]
Molecular Weight 152.19 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Odor Pleasant[1]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[1]

Before proceeding with any synthesis, it is imperative to consult the Safety Data Sheet (SDS). This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[3][4]

Synthetic Pathways to Novel Fragrances

The transformation of this compound into valuable fragrance ingredients primarily follows two effective and well-established reaction pathways:

  • Esterification: To produce esters with fruity and floral notes.

  • Oxidation: To create aldehydes, which often possess powerful and diffusive aromas.

The choice of pathway is dictated by the desired final olfactory profile. The following sections will provide detailed protocols for each of these transformations.

Application Note I: Esterification for Fruity and Floral Scents

Principle and Rationale

Esterification is a cornerstone of fragrance chemistry, renowned for its ability to generate a vast array of pleasant-smelling compounds from alcohols and carboxylic acids (or their derivatives).[5] The reaction of an alcohol with a carboxylic acid, typically catalyzed by a strong acid, results in the formation of an ester and water.[6] In the context of this compound, esterification can mute the original phenolic notes and introduce new, often fruity or floral, characteristics, depending on the chosen acylating agent.

For this protocol, we will focus on the synthesis of 2-(2-methoxyphenyl)ethyl acetate . This ester is anticipated to possess a pleasant, mild fruity-floral aroma, making it a potentially valuable component in a wide range of fragrance compositions. We will utilize acetic anhydride as the acylating agent for its high reactivity and ease of use.

Experimental Protocol: Synthesis of 2-(2-methoxyphenyl)ethyl acetate

Objective: To synthesize 2-(2-methoxyphenyl)ethyl acetate from this compound and acetic anhydride.

Materials:

  • This compound (10 mmol)

  • Acetic anhydride (12 mmol)

  • Expansive graphite or a few drops of concentrated sulfuric acid as a catalyst

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O) as solvent

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in the chosen solvent (e.g., 20 mL of CH₂Cl₂).

  • Addition of Reagents: To the stirred solution, add acetic anhydride (12 mmol).

  • Catalysis: Carefully add the catalyst. If using expansive graphite, add approximately 200 mg. If using concentrated sulfuric acid, add 2-3 drops.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up:

    • Once the reaction is complete, add diethyl ether (20 mL) to the mixture.

    • Carefully pour the mixture into a separatory funnel containing 30 mL of 5% NaHCO₃ solution to neutralize any unreacted acetic anhydride and the acid catalyst.

    • Separate the organic layer and wash it sequentially with 5% NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The crude 2-(2-methoxyphenyl)ethyl acetate can be purified by vacuum distillation or column chromatography on silica gel if a higher purity is required.

Quality Control:

The identity and purity of the synthesized ester can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Expected Product Characteristics - 2-(2-methoxyphenyl)ethyl acetate

PropertyDescriptionReference
Olfactory Profile Pleasant, mild fruity-floral
Applications Can be used as a modifier in floral and fruity fragrance compositions, adding a subtle warmth and sweetness.
Purity (Post-purification) >95% (as determined by GC)

Diagram 1: Esterification Workflow

EsterificationWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in CH₂Cl₂ reagents Add Acetic Anhydride & Catalyst start->reagents react Stir at Room Temperature (Monitor by TLC) reagents->react quench Neutralize with NaHCO₃ react->quench extract Wash with Brine quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end_product 2-(2-methoxyphenyl)ethyl acetate purify->end_product

Caption: Workflow for the synthesis of 2-(2-methoxyphenyl)ethyl acetate.

Application Note II: Oxidation to Aldehydes for Powerful Aromas

Principle and Rationale

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis and is particularly important in the fragrance industry. Aldehydes are often characterized by their potent and diffusive odors, contributing significantly to the "lift" and character of a perfume. The oxidation of this compound is expected to yield 2-methoxyphenylacetaldehyde . While the exact odor profile of this specific aldehyde is not widely documented, its close analog, 2-methoxybenzaldehyde, is known for its warm, sweet, and powdery aroma with hawthorn-like nuances.[1][4] This suggests that 2-methoxyphenylacetaldehyde would be a valuable fragrance ingredient with a similar desirable character.

To achieve this transformation under mild conditions that prevent over-oxidation to the carboxylic acid, the Swern oxidation is an excellent choice. This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.

Experimental Protocol: Swern Oxidation of this compound

Objective: To synthesize 2-methoxyphenylacetaldehyde from this compound via Swern oxidation.

Materials:

  • Oxalyl chloride (2.0 M solution in CH₂Cl₂, 5 mmol)

  • Dimethyl sulfoxide (DMSO, 10 mmol)

  • This compound (4.5 mmol)

  • Triethylamine (Et₃N, 15 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert atmosphere apparatus (e.g., nitrogen or argon)

  • Dry glassware

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Activator Preparation: In a dry, three-necked round-bottom flask under an inert atmosphere, add anhydrous CH₂Cl₂ (10 mL) and cool to -78 °C using a dry ice/acetone bath. To this, slowly add the oxalyl chloride solution (5 mmol).

  • DMSO Addition: Slowly add DMSO (10 mmol) dropwise to the cooled solution. Stir the mixture for 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve this compound (4.5 mmol) in a small amount of anhydrous CH₂Cl₂ (5 mL) and add this solution dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (15 mmol) dropwise to the reaction mixture. A precipitate will form.

  • Warming: Continue stirring at -78 °C for another 30 minutes, then slowly allow the reaction to warm to room temperature.

  • Work-up:

    • Quench the reaction by adding water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent under reduced pressure. Caution: Aldehydes can be volatile.

  • Purification: The crude aldehyde can be purified by flash chromatography on silica gel.

Safety Precautions: The Swern oxidation generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. This reaction must be performed in a well-ventilated fume hood.

Quality Control:

The product should be analyzed by GC-MS to confirm the formation of the aldehyde and assess its purity. ¹H NMR spectroscopy can also be used to verify the structure, looking for the characteristic aldehyde proton signal.

Table 3: Expected Product Characteristics - 2-methoxyphenylacetaldehyde

PropertyDescriptionReference
Olfactory Profile Expected to be warm, sweet, and powdery, with potential floral and almond-like facets, similar to 2-methoxybenzaldehyde.[1][4]
Applications A potentially powerful modifier in floral, oriental, and gourmand fragrances, adding warmth, sweetness, and diffusion.
Purity (Post-purification) >90% (as determined by GC)

Diagram 2: Swern Oxidation Workflow

SwernOxidationWorkflow cluster_activation Activation (-78 °C) cluster_reaction Oxidation (-78 °C) cluster_workup Work-up & Purification start Oxalyl Chloride in CH₂Cl₂ dmso Add DMSO start->dmso alcohol Add this compound dmso->alcohol base Add Triethylamine alcohol->base warm Warm to RT & Quench base->warm extract Extract with CH₂Cl₂ warm->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography) concentrate->purify end_product 2-methoxyphenylacetaldehyde purify->end_product

References

Application of 2-(2-Methoxyphenyl)ethanol in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the application of 2-(2-Methoxyphenyl)ethanol in pharmaceutical synthesis. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols. This document emphasizes the causality behind experimental choices and provides self-validating methodologies to ensure scientific integrity.

Introduction: The Versatility of a Key Building Block

This compound, also known as o-Methoxyphenethyl alcohol, is an aromatic organic compound with the chemical formula C₉H₁₂O₂.[1][2] It presents as a colorless to pale yellow liquid and is characterized by a phenyl ring substituted with a methoxy group and an ethanol moiety.[1] Its solubility in common organic solvents like ethanol and ether, coupled with the reactivity of its primary alcohol functional group, makes it a valuable and versatile starting material and intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the methoxy group ortho to the ethyl alcohol chain introduces specific steric and electronic properties that can be strategically exploited in multi-step syntheses.

The primary utility of this compound in pharmaceutical synthesis lies in its role as a precursor to key synthons. One of the most critical transformations is its oxidation to 2-(2-methoxyphenyl)acetaldehyde. This aldehyde is a highly reactive intermediate that can participate in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the construction of diverse molecular scaffolds found in medicinally active compounds.

Core Application: Oxidation to 2-(2-Methoxyphenyl)acetaldehyde

The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid is a crucial transformation in organic synthesis.[3][4] For this compound, this conversion yields 2-(2-methoxyphenyl)acetaldehyde, a key intermediate for the synthesis of various heterocyclic systems and other complex molecules.

Mechanistic Insight: The Role of Pyridinium Chlorochromate (PCC)

Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is particularly well-suited for the conversion of primary alcohols to aldehydes.[3][4] The reaction mechanism involves the formation of a chromate ester intermediate. The reaction is typically performed in an anhydrous organic solvent, such as dichloromethane (DCM), to prevent the formation of the aldehyde hydrate, which could be further oxidized to the carboxylic acid.[4] The pyridinium cation in PCC provides a mildly acidic environment that facilitates the reaction without promoting unwanted side reactions.

The overall transformation can be depicted as follows:

G cluster_reactants Reactants cluster_products Products This compound This compound Aldehyde 2-(2-Methoxyphenyl)acetaldehyde This compound->Aldehyde Oxidation PCC Pyridinium Chlorochromate (PCC) PCC->Aldehyde Cr_byproduct Cr(IV) species PCC->Cr_byproduct Pyridinium_HCl Pyridinium Hydrochloride PCC->Pyridinium_HCl

Caption: Oxidation of this compound to its corresponding aldehyde using PCC.

Detailed Experimental Protocol: PCC Oxidation of this compound

This protocol is a representative procedure for the oxidation of primary alcohols to aldehydes using PCC and is adapted from established methodologies.[5]

Objective: To synthesize 2-(2-methoxyphenyl)acetaldehyde from this compound.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound7417-18-7152.19101.52 g
Pyridinium Chlorochromate (PCC)26299-14-9215.56153.23 g
Dichloromethane (DCM), anhydrous75-09-284.93-50 mL
Celite® or Silica Gel61790-53-2--~5 g
Diethyl ether, anhydrous60-29-774.12-As needed
Sodium bicarbonate, saturated solution144-55-884.01-As needed
Magnesium sulfate, anhydrous7487-88-9120.37-As needed

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Short path distillation apparatus (optional)

  • Rotary evaporator

  • Standard glassware for workup

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend pyridinium chlorochromate (PCC) (3.23 g, 15 mmol) and Celite® or silica gel (~5 g) in anhydrous dichloromethane (DCM) (30 mL).

  • Addition of Alcohol: Dissolve this compound (1.52 g, 10 mmol) in anhydrous DCM (20 mL) and add this solution to the stirred PCC suspension in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the aldehyde indicates the reaction is proceeding.

  • Workup: Upon completion, dilute the reaction mixture with anhydrous diethyl ether (50 mL).

  • Filtration: Pass the resulting dark mixture through a short pad of silica gel or Celite® to filter out the chromium byproducts. Wash the filter cake with additional diethyl ether (3 x 20 mL) to ensure complete recovery of the product.

  • Extraction: Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Optional): The crude 2-(2-methoxyphenyl)acetaldehyde can be purified further by vacuum distillation or column chromatography on silica gel if necessary.

Expected Outcome:

  • Product: 2-(2-methoxyphenyl)acetaldehyde

  • Appearance: A colorless to pale yellow oil.

  • Yield: Typically in the range of 80-90%.

  • Purity: Can be assessed by ¹H NMR, ¹³C NMR, and GC-MS.

Synthetic Utility of 2-(2-Methoxyphenyl)acetaldehyde

The aldehyde functional group in 2-(2-methoxyphenyl)acetaldehyde is a versatile handle for a variety of subsequent chemical transformations, making it a valuable intermediate in the synthesis of more complex pharmaceutical targets.

G Start This compound Intermediate 2-(2-Methoxyphenyl)acetaldehyde Start->Intermediate PCC Oxidation ReductiveAmination Reductive Amination Intermediate->ReductiveAmination WittigReaction Wittig Reaction Intermediate->WittigReaction AldolCondensation Aldol Condensation Intermediate->AldolCondensation PictetSpengler Pictet-Spengler Reaction Intermediate->PictetSpengler FinalProducts Pharmaceutical Scaffolds (e.g., Amines, Alkenes, Heterocycles) ReductiveAmination->FinalProducts WittigReaction->FinalProducts AldolCondensation->FinalProducts PictetSpengler->FinalProducts

Caption: Synthetic pathways from this compound to diverse pharmaceutical scaffolds.

Case Study: Potential in the Synthesis of Morpholine Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs. While many synthetic routes to the antidepressant Viloxazine start from 2-ethoxyphenol, the structural similarity of the core components highlights the potential utility of intermediates derived from this compound in the synthesis of analogous morpholine-containing compounds.[1][2] The synthesis of such structures often involves the reaction of an epoxide with an amino alcohol, followed by cyclization. An intermediate like 2-(2-methoxyphenyl)acetaldehyde could, through multi-step sequences, be converted into precursors for such cyclizations.

Analytical Characterization

Thorough characterization of the starting material, intermediate, and final product is essential for ensuring the quality and reproducibility of the synthesis.

Analytical TechniqueThis compound2-(2-Methoxyphenyl)acetaldehyde
¹H NMR Characteristic signals for the aromatic protons, the methoxy group (~3.8 ppm), the two methylene groups of the ethanol chain, and the hydroxyl proton.Disappearance of the alcohol proton signal and the upfield methylene signal, and the appearance of a characteristic aldehyde proton signal (~9.7 ppm) and an adjacent methylene group signal.
¹³C NMR Signals corresponding to the aromatic carbons, the methoxy carbon, and the two carbons of the ethanol chain.Appearance of a downfield signal for the carbonyl carbon (~200 ppm).
IR Spectroscopy A broad O-H stretching band around 3300-3400 cm⁻¹.Disappearance of the O-H band and the appearance of a strong C=O stretching band around 1720-1740 cm⁻¹.
Mass Spectrometry Molecular ion peak corresponding to its molecular weight (152.19 g/mol ).Molecular ion peak corresponding to its molecular weight (150.17 g/mol ).

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its straightforward oxidation to 2-(2-methoxyphenyl)acetaldehyde provides access to a key intermediate that can be elaborated into a wide range of complex molecular architectures. The detailed protocol provided herein for this oxidation offers a reliable and reproducible method for researchers in drug discovery and development. The strategic use of this and other transformations involving this compound can significantly contribute to the efficient synthesis of novel therapeutic agents.

References

Purifying 2-(2-Methoxyphenyl)ethanol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Target Molecule

2-(2-Methoxyphenyl)ethanol, a substituted phenethyl alcohol, is a valuable building block in the synthesis of pharmaceuticals and a key component in the fragrance industry.[1] Its chemical structure, featuring a methoxy group on the phenyl ring and a primary alcohol, imparts a moderate polarity that influences its purification strategy.[1][2] This viscous, colorless to pale yellow liquid is soluble in common organic solvents but has limited solubility in water.[1] Achieving high purity of this compound is critical to ensure the integrity of downstream applications, eliminating potential side-reactants and byproducts that could compromise reaction yields, biological activity, or olfactory profiles.

This application note provides a detailed experimental guide for the purification of this compound, addressing common impurities derived from its synthesis and offering robust protocols for distillation and chromatographic separation.

Anticipating Impurities: A Chemist's Foresight

Effective purification begins with an understanding of potential impurities. The synthesis of this compound can proceed through various routes, each with a characteristic impurity profile. A common laboratory-scale synthesis involves the reduction of 2-methoxyphenylacetic acid or its esters.[3] Another route is the reaction of a Grignard reagent derived from 2-bromoanisole with ethylene oxide.

Based on these synthetic pathways, likely impurities include:

  • Unreacted Starting Materials: Residual 2-methoxyphenylacetic acid[3] or 2-methoxybenzaldehyde.[4]

  • Reaction Byproducts: Formation of ethers or esters depending on the reaction conditions. In Grignard-based syntheses, symmetrical coupling products can be a concern.

  • Solvent Residues: Residual solvents from the reaction or initial work-up, such as tetrahydrofuran (THF) or diethyl ether.

  • Reagent-Derived Impurities: Byproducts from the reducing agent or other reagents used in the synthesis.

Strategic Purification: Selecting the Optimal Technique

Given the liquid nature and moderate polarity of this compound, two primary purification techniques are recommended: vacuum distillation and flash column chromatography. The choice between them depends on the nature and boiling points of the impurities, as well as the scale of the purification.

Method 1: Purification by Vacuum Distillation

Vacuum distillation is a highly effective method for separating liquids with different boiling points, especially for compounds that are sensitive to high temperatures.[5] This technique is particularly well-suited for removing non-volatile impurities and high-boiling point side products from this compound.

Rationale for Vacuum Distillation:

The boiling point of this compound at atmospheric pressure is relatively high, which can lead to decomposition. By reducing the pressure, the boiling point is significantly lowered, allowing for a safer and more efficient purification.[5]

Experimental Protocol for Vacuum Distillation:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a collection flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Initiating Vacuum: Gradually apply vacuum to the system. Monitor the pressure and observe for any initial bubbling of volatile solvents.

  • Heating: Once a stable vacuum is achieved (typically in the range of 1-10 mmHg), begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection: As the temperature rises, the crude material will begin to boil. Discard the initial fraction (forerun), which may contain low-boiling impurities and residual solvents.

  • Product Collection: Collect the main fraction of this compound at its characteristic boiling point under the applied vacuum. The boiling point will vary depending on the pressure.

  • Termination: Once the majority of the product has distilled, and the temperature begins to rise or drop, or if charring is observed in the distillation flask, stop the distillation.

  • Cooling and Storage: Allow the apparatus to cool to room temperature before releasing the vacuum. The purified this compound should be stored in a tightly sealed container, protected from light.[2]

Data Presentation: Boiling Point Under Reduced Pressure

Pressure (mmHg)Estimated Boiling Point (°C)
1~100-105
5~120-125
10~135-140

Note: These are estimated values and may vary based on the purity of the crude material and the accuracy of the pressure measurement.

Visualization of the Experimental Workflow

Vacuum_Distillation_Workflow A Crude Sample in Distillation Flask B Apply Vacuum A->B Seal system C Gentle Heating B->C Stable vacuum D Collect Forerun (Low-boiling impurities) C->D Observe first distillate E Collect Main Fraction (Purified Product) D->E Stable boiling point F Stop Distillation E->F Temperature change or product diminishes G Cool and Store F->G Release vacuum at room temp

Caption: Workflow for the purification of this compound by vacuum distillation.

Method 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient technique for separating compounds based on their differential adsorption to a stationary phase.[6] It is particularly useful for removing impurities with similar boiling points to the target compound or for smaller-scale purifications.

Rationale for Flash Chromatography:

The hydroxyl group and the methoxy group in this compound provide sufficient polarity for it to interact with a polar stationary phase like silica gel, allowing for separation from less polar or more polar impurities.[7][8]

Experimental Protocol for Flash Column Chromatography:

  • Solvent System Selection: The choice of the mobile phase (eluent) is crucial for successful separation. A common starting point for moderately polar compounds is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[9]

    • Thin-Layer Chromatography (TLC) Analysis: Before running the column, determine the optimal solvent system using TLC. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.

  • Column Packing:

    • Select a flash chromatography column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen nonpolar solvent.

    • Carefully pour the slurry into the column, ensuring even packing without air bubbles.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.[6]

    • A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can be effective for separating a wide range of impurities.[7]

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes or vials).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation: Recommended Solvent Systems

Impurity PolarityRecommended Starting Solvent System (Hexane:Ethyl Acetate)
Less Polar90:10 to 80:20
Similar Polarity70:30 to 60:40
More Polar50:50 to 40:60

Note: These are starting points and should be optimized based on TLC analysis of the crude mixture.

Visualization of the Experimental Workflow

Flash_Chromatography_Workflow A Select Solvent System (via TLC) B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions (via TLC) E->F G Combine Pure Fractions & Evaporate Solvent F->G Identify pure fractions H Purified Product G->H

Caption: Workflow for the purification of this compound by flash column chromatography.

Purity Assessment: Validating the Outcome

After purification, it is essential to assess the purity of this compound and confirm its identity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for determining the purity of a compound.[10] A reversed-phase HPLC method is suitable for this compound.

Proposed HPLC Method:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 272 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

The purity can be calculated based on the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the purified compound.[4][11][12] The spectra should be compared with reference spectra to ensure the correct structure and the absence of significant impurities.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle organic solvents with care, as they are often flammable.

  • When performing vacuum distillation, ensure the glassware is free of cracks or defects to prevent implosion.

Conclusion

The successful purification of this compound is readily achievable through either vacuum distillation or flash column chromatography. The choice of method will depend on the specific impurities present and the desired scale of purification. Careful execution of these protocols, coupled with rigorous purity assessment, will yield a high-quality product suitable for the most demanding research and development applications.

References

Application Notes and Protocols for Biological Assays Involving 2-(2-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Bio-Pharmacological Profile of 2-(2-Methoxyphenyl)ethanol

This compound, also known as o-methoxyphenethyl alcohol, is an aromatic alcohol recognized for its use as a fragrance ingredient.[1] Its chemical structure, featuring a methoxy group on the phenyl ring, suggests potential for a range of biological activities. Compounds within the methoxyphenol class have demonstrated notable antioxidant and anti-inflammatory properties, making this compound a compound of interest for further investigation beyond its olfactory characteristics.

This comprehensive guide provides detailed application notes and robust protocols for the biological evaluation of this compound. As direct experimental data for this specific ortho-isomer is limited in publicly available literature, the following protocols are built upon established methodologies for fragrance compounds and structurally related molecules, particularly its para-isomer, 4-methoxyphenethyl alcohol. These notes are designed to be a foundational resource, empowering researchers to conduct thorough and self-validating assessments of its cytotoxic, antioxidant, and anti-inflammatory potential.

A critical prerequisite for all cellular assays is the determination of an appropriate concentration range through preliminary dose-response experiments to establish the cytotoxic profile of this compound in the specific cell models being utilized.

Part 1: Foundational Safety & Cytotoxicity Assessment

A primary step in the evaluation of any test compound is to determine its effect on cell viability. This establishes a therapeutic or safe concentration window for subsequent mechanistic assays.

Neutral Red Uptake (NRU) Assay for In Vitro Cytotoxicity

Scientific Rationale: The Neutral Red Uptake assay is a well-established method for assessing cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. A decrease in the uptake of the dye is indicative of a reduction in the number of viable cells or a compromised cell membrane.

Experimental Workflow: NRU Cytotoxicity Assay

NRU_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout start Seed cells in 96-well plate (e.g., Balb/c 3T3 fibroblasts) incubation1 Incubate for 24h (37°C, 5% CO2) start->incubation1 prep_compound Prepare serial dilutions of This compound in culture medium incubation1->prep_compound treatment Replace medium with compound dilutions (include vehicle and positive controls) incubation1->treatment incubation2 Incubate for 24h treatment->incubation2 add_nr Add Neutral Red medium incubation2->add_nr incubation3 Incubate for 3h add_nr->incubation3 wash Wash cells with PBS incubation3->wash extract Add Neutral Red destain solution wash->extract read Read absorbance at 540 nm extract->read

Caption: Workflow for the Neutral Red Uptake cytotoxicity assay.

Detailed Protocol:

  • Cell Plating: Seed Balb/c 3T3 fibroblasts (or other relevant cell lines like HaCaT keratinocytes) in a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. Create a series of dilutions in culture medium to achieve the desired final concentrations. Note: The final solvent concentration should be non-toxic to the cells, typically ≤ 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the culture medium and replace it with 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the solvent at the same final concentration) and a positive control (e.g., sodium lauryl sulfate).

  • Incubation: Incubate the plate for 24 hours under the same conditions.

  • Neutral Red Staining: Prepare a Neutral Red solution (e.g., 50 µg/mL) in pre-warmed, serum-free medium. Remove the treatment medium from the wells and add 100 µL of the Neutral Red solution to each well. Incubate for 3 hours.

  • Dye Extraction: After incubation, remove the Neutral Red solution and wash the cells gently with 150 µL of phosphate-buffered saline (PBS). Add 150 µL of Neutral Red destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well and shake for 10 minutes on an orbital shaker to extract the dye.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

ParameterExample Value
Cell LineBalb/c 3T3
Seeding Density1 x 10⁴ cells/well
Treatment Duration24 hours
SolventDMSO (≤ 0.5% final)
ReadoutAbsorbance at 540 nm

Part 2: Assessment of Antioxidant Activity

The methoxyphenol moiety present in this compound is a key structural feature associated with antioxidant activity. The following protocol details a common in vitro method to assess its radical scavenging potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Scientific Rationale: The DPPH assay is a rapid and simple method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[2][3][4] The stable DPPH radical has a deep violet color in solution, which turns to a pale yellow upon reduction by an antioxidant.[3][5] The degree of discoloration is proportional to the scavenging activity of the test compound.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in the dark.

    • Prepare a stock solution of this compound in methanol or ethanol. Create a series of dilutions from this stock.

    • Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control and prepare a similar dilution series.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the various concentrations of the test compound or positive control to the wells.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 50 µL of the solvent (methanol or ethanol) and 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ParameterDescription
Reagent0.1 mM DPPH in Methanol
Positive ControlAscorbic Acid or Trolox
Incubation30 min in the dark
ReadoutAbsorbance at 517 nm

Part 3: Evaluation of Anti-Inflammatory Potential

Chronic inflammation is implicated in numerous diseases. The structural similarity of this compound to known anti-inflammatory agents suggests that it may modulate inflammatory pathways, such as the cyclooxygenase (COX) pathway.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Scientific Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible during inflammation.[6] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize side effects.[6][7][8] This assay can determine the inhibitory activity and selectivity of this compound on both COX isoforms.

Signaling Pathway: COX-Mediated Prostaglandin Synthesis

COX_Pathway cluster_inhibition Inhibition AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 Peroxidase Activity COX2->PGG2 Peroxidase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane PGH2->Thromboxane Inhibitor This compound Inhibitor->COX1 Inhibitor->COX2

Caption: Inhibition of prostaglandin synthesis by targeting COX enzymes.

Detailed Protocol (using a commercial colorimetric inhibitor screening kit):

  • Kit and Reagent Preparation: Utilize a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical). Prepare all reagents (buffers, arachidonic acid, COX-1 and COX-2 enzymes, colorimetric substrate) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a dilution series of this compound and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in the provided assay buffer.

  • Assay Procedure (performed in parallel for COX-1 and COX-2):

    • To separate wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

    • Add the test compound dilutions or the appropriate inhibitor control.

    • Incubate for a specified time at room temperature (e.g., 10 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Incubate for a short period (e.g., 2 minutes).

    • Add the colorimetric substrate solution to each well. This substrate reacts with the peroxidase component of the COX enzyme, producing a colored product.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol (e.g., 590 nm) after a defined incubation period.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC₅₀ values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

ParameterDescription
Assay TypeColorimetric Enzyme Inhibition
EnzymesOvine or Human Recombinant COX-1/COX-2
SubstrateArachidonic Acid
ControlsCelecoxib (COX-2), SC-560 (COX-1)
ReadoutAbsorbance at ~590 nm

Part 4: Preliminary Assessment of Skin Sensitization Potential

As a fragrance ingredient, assessing the potential for skin sensitization is crucial. In chemico methods provide a rapid, animal-free screening approach.

Direct Peptide Reactivity Assay (DPRA)

Scientific Rationale: The DPRA is an in chemico method that models the first key event in skin sensitization: the covalent binding of a chemical (hapten) to skin proteins. The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine, which mimic nucleophilic sites in skin proteins. A significant depletion of the peptides after incubation with the test chemical suggests a potential for skin sensitization.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of cysteine-containing and lysine-containing synthetic peptides in the appropriate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Incubation:

    • Mix the test compound solution with each peptide solution in separate vials.

    • Incubate for 24 hours at room temperature with constant shaking.

    • Include a reference control for each peptide (peptide solution with solvent only).

  • Sample Analysis:

    • Following incubation, analyze the concentration of the remaining peptide in each sample using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 220 nm).

  • Data Analysis:

    • Calculate the percent peptide depletion for both the cysteine and lysine peptides using the following formula:

      • % Depletion = [1 - (Peak Area of Peptide with Test Chemical / Peak Area of Reference Control)] x 100

    • The mean depletion of cysteine and lysine is used to classify the compound into reactivity classes (low, moderate, or high reactivity), which correlates with its skin sensitization potential.

ParameterDescription
MethodIn chemico peptide reactivity
PeptidesSynthetic Cysteine and Lysine peptides
AnalysisHPLC-UV at 220 nm
EndpointPercent peptide depletion

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 2-(2-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(2-Methoxyphenyl)ethanol. The protocol outlines a comprehensive workflow, from sample preparation to method validation, designed for researchers, scientists, and drug development professionals. The methodology is grounded in the physicochemical properties of the analyte and follows established regulatory guidelines to ensure data integrity and reliability.

Introduction

This compound, also known as o-Methoxyphenethyl alcohol, is an organic compound with applications in the synthesis of pharmaceuticals and fragrances.[1] Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control in manufacturing, and various research applications. This document provides a step-by-step guide for the development and validation of a selective and sensitive LC-MS/MS method for its analysis.

Analyte Physicochemical Properties:

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.[2]

PropertyValueSource
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1][3]
LogP 1.23ChemScene[4]
pKa (predicted) ~14.5 (for a similar structure)ChemicalBook[5]
Structure this compound StructurePubChem[3]

The moderate LogP value of 1.23 suggests that this compound has a balance of hydrophilic and hydrophobic characteristics, making it amenable to reverse-phase liquid chromatography.[4] The high predicted pKa of the hydroxyl group indicates it will be in a neutral state across a wide pH range.

Experimental Workflow

The overall experimental workflow is designed to ensure efficiency, reproducibility, and accuracy.

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological or Pharmaceutical Sample Spike Spike with Internal Standard (IS) Sample->Spike Add IS Extract Protein Precipitation or LLE/SPE Spike->Extract Matrix Removal Evaporate Evaporate & Reconstitute Extract->Evaporate Concentration Inject Inject into LC-MS/MS System Evaporate->Inject Separate Chromatographic Separation Inject->Separate Mobile Phase Ionize Electrospray Ionization (ESI) Separate->Ionize High Voltage Detect MRM Detection (QqQ) Ionize->Detect Collision Gas Quantify Quantification Detect->Quantify Peak Integration Validate Method Validation Quantify->Validate ICH/FDA Guidelines

Figure 1: Overall workflow for the LC-MS/MS analysis of this compound.

Sample Preparation Protocol

Effective sample preparation is critical for removing interferences and ensuring method robustness.[4][6][7] Given the analyte's properties, protein precipitation is a straightforward and effective method for biological matrices like plasma or serum.

Protocol: Protein Precipitation

  • Aliquoting: To 100 µL of the sample (e.g., plasma, urine, or a dissolved pharmaceutical formulation) in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution (e.g., a deuterated analog of the analyte).

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The organic solvent disrupts protein structure, causing them to precipitate.[6]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Rationale: This protocol is fast, inexpensive, and effectively removes the majority of proteins that can interfere with the analysis and damage the LC column.[6] For cleaner extracts, especially for complex matrices or when lower limits of quantitation are required, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be considered.[8]

Liquid Chromatography Method Development

Reverse-phase chromatography is the method of choice for separating moderately polar compounds like this compound.[9][10][11]

Optimized LC Parameters:

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Rationale: A C18 column provides excellent retention for aromatic compounds. The use of a gradient elution allows for efficient separation of the analyte from potential matrix components and ensures a sharp peak shape.[9] Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in positive ion mode.

Mass Spectrometry Method Development

Tandem mass spectrometry provides the high selectivity and sensitivity required for quantitative bioanalysis.[3]

Optimized MS Parameters:

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole (QqQ) Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen, 800 L/hr
Desolvation Temp. 350 °C
Collision Gas Argon
Scan Mode Multiple Reaction Monitoring (MRM)

Rationale: ESI is a soft ionization technique well-suited for polar to moderately polar small molecules, minimizing in-source fragmentation. Positive ion mode is selected due to the potential for protonation of the alcohol and ether functionalities.

MRM Transition Selection:

The protonated molecule [M+H]⁺ of this compound (m/z 153.1) is selected as the precursor ion. Based on common fragmentation patterns of alcohols and aromatic compounds, the following product ions are proposed for monitoring.[9][10]

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragmentation
153.1135.1Loss of H₂O
153.1121.1Loss of CH₂OH (alpha-cleavage)
153.191.1Tropylium ion formation

The transition with the highest and most consistent intensity should be used for quantification (quantifier), while a second transition is used for confirmation (qualifier).

Method Validation Protocol

The developed method must be validated according to regulatory guidelines, such as those from the FDA and ICH, to ensure its suitability for the intended purpose.

Validation_Process cluster_core Core Validation Parameters cluster_additional Additional Parameters Validation Method Validation (ICH/FDA Guidelines) Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ Limit of Quantitation (LOQ) Validation->LOQ Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability Matrix Matrix Effect Validation->Matrix Carryover Carryover Validation->Carryover

Figure 2: Key parameters for LC-MS method validation.

Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Calibration curve with a correlation coefficient (r²) ≥ 0.99 over a defined concentration range.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the LLOQ).
Precision The closeness of agreement among a series of measurements.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10, with accuracy and precision within acceptable limits.
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.Analyte concentration should be within ±15% of the initial concentration.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution should be consistent across different matrix lots.
Carryover The appearance of the analyte in a blank sample following the injection of a high-concentration sample.The response in the blank sample should be ≤ 20% of the response at the LLOQ.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the development and validation of an LC-MS/MS method for the quantification of this compound. By following the detailed steps for sample preparation, chromatographic separation, mass spectrometric detection, and method validation, researchers can achieve reliable, accurate, and reproducible results suitable for a wide range of applications in the pharmaceutical and chemical industries.

References

Application Note: Gas Chromatography for the Analysis of 2-(2-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Method Development, Sample Preparation, and Analysis for Pharmaceutical and Research Applications

Abstract

This guide provides a detailed framework for the quantitative and qualitative analysis of 2-(2-Methoxyphenyl)ethanol using gas chromatography (GC). This compound is an organic compound utilized in the synthesis of pharmaceuticals and fragrances.[1] Accurate and reliable determination of its purity and concentration in various matrices is critical for quality control and research. This document, intended for researchers, scientists, and drug development professionals, outlines optimized GC methods coupled with both Flame Ionization Detection (FID) for quantification and Mass Spectrometry (MS) for identification. We delve into the rationale behind instrumental parameter selection, offer robust, step-by-step protocols for sample preparation in both simple and complex matrices, and establish system suitability criteria to ensure data integrity.

Introduction: The Analytical Imperative

This compound, also known as o-Methoxyphenethyl alcohol, is an aromatic alcohol characterized by a methoxy group on the phenyl ring and a primary alcohol functional group.[1] Its dual structural features—a hydrophobic aromatic core and a polar hydroxyl group—present specific considerations for chromatographic analysis.[1] Gas chromatography is an ideal analytical technique for compounds like this, which can be vaporized without decomposition, offering high resolution and sensitivity.[2]

This application note serves as a senior-level guide, moving beyond a simple recitation of steps to explain the causality behind methodological choices. The protocols herein are designed as self-validating systems, incorporating quality control checks to ensure the generation of trustworthy and reproducible data.

Physicochemical Properties of this compound

Understanding the analyte's properties is fundamental to developing a robust GC method. The compound's intermediate polarity and boiling point are key factors influencing the selection of the stationary phase and temperature programming.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₉H₁₂O₂[1][3]
Molecular Weight 152.19 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Polarity Intermediate, with polar hydroxyl and non-polar aromatic groups[1]
Kovats Index 1645 (Standard Polar Phase)[3]
Solubility Soluble in organic solvents (e.g., ethanol, ether); limited in water[1]

Recommended Methodology: Instrumentation and Conditions

The choice of instrumentation is dictated by the analytical goal. For routine quantification and purity checks, GC-FID is a reliable and cost-effective workhorse. For unequivocal identification, especially in complex matrices or during impurity profiling, GC-MS is indispensable.

System for Quantitative Analysis: GC-FID

The FID is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range, making it ideal for quantification.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalent, with Split/Splitless Inlet and FIDStandard, robust configuration for routine analysis.
Autosampler G4513A or equivalentEnsures high precision and throughput.
Stationary Phase Mid-polarity; e.g., (50%-Phenyl)-methylpolysiloxane (DB-17, Rtx-50, etc.)The analyte's intermediate polarity is well-matched to a mid-polarity phase, promoting symmetrical peak shape. This choice provides a balance of dispersive and dipole-dipole interactions.[4]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides an excellent balance of efficiency and sample capacity for most applications.[5][6]
Carrier Gas Helium or Hydrogen; Constant flow at 1.2 mL/minHelium is inert and provides good efficiency. Hydrogen can offer faster analysis times but requires additional safety precautions.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split, 20:1 ratioPrevents column overloading and ensures sharp peaks for quantification. Ratio can be adjusted based on sample concentration.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)The initial temperature ensures good focusing on the column head. The ramp rate is sufficient to elute the analyte in a reasonable time while separating it from potential impurities.
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °CPrevents condensation of the analyte and other matrix components in the detector.
Makeup Gas (N₂) 25 mL/min
H₂ Flow 30 mL/min
Air Flow 400 mL/min
System for Confirmatory Analysis: GC-MS

Mass spectrometry provides structural information, allowing for positive identification based on the analyte's unique mass spectrum.

ParameterRecommended SettingRationale
GC-MS System Agilent 8890/5977B GC/MSD or equivalentA widely used, reliable system for qualitative and quantitative analysis.
GC Conditions Same as GC-FID methodMaintaining identical GC conditions allows for direct comparison of retention times between FID and MS systems.
MS Transfer Line 280 °CMust be hot enough to prevent analyte condensation before entering the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for maintaining mass accuracy.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-300)Acquires the full mass spectrum, necessary for identification and library searching.
Expected Ions Molecular Ion [M]⁺ at m/z 152; Key fragments at m/z 121, 91Based on NIST library data, these ions are characteristic of this compound's structure.[3] The fragment at m/z 91 likely corresponds to a tropylium ion, common in benzyl-containing compounds.

Experimental Protocols: From Standard to Sample

Accuracy begins with careful preparation of standards and samples. All volumetric glassware should be Class A. Solvents should be HPLC or GC-grade.

Reagent and Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol. This solution should be stored at 4°C.

  • Working Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Standard Solution with Methanol in volumetric flasks.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 40, 80 µg/mL) from a separate stock solution to ensure the accuracy of the calibration curve.

Protocol 1: Analysis from a Simple Matrix (e.g., Pharmaceutical Solution)

This protocol is designed for samples where the analyte is in a relatively clean solvent or formulation, requiring minimal cleanup. The primary challenge is ensuring the sample concentration falls within the calibrated range.

Workflow for Simple Matrix Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis s1 1. Sample Aliquot Accurately pipette 1 mL of sample s2 2. Dilution Dilute with Methanol in a 10 mL volumetric flask s1->s2 s3 3. Vortex & Filter Mix thoroughly. Filter with a 0.45 µm PTFE syringe filter s2->s3 a1 4. Vial Transfer Transfer filtrate to a 2 mL autosampler vial s3->a1 Ready for Injection a2 5. GC Injection Inject 1 µL into the GC-FID system a1->a2 a3 6. Data Acquisition Acquire chromatogram and integrate peak area a2->a3

Caption: Workflow for "Dilute and Shoot" Sample Preparation.

Step-by-Step Method:

  • Preliminary Dilution: Based on the expected concentration, perform an initial dilution of the sample with Methanol to bring it into the calibration range (1-100 µg/mL). For example, transfer 1.0 mL of the sample into a 10 mL volumetric flask and dilute to volume.

  • Homogenization: Vortex the diluted sample for 30 seconds to ensure it is homogenous.

  • Filtration: Draw the diluted sample into a syringe and filter it through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.[7] This step is crucial to remove any particulate matter that could block the injector or column.[2]

  • Analysis: Place the vial in the autosampler tray and analyze using the GC-FID conditions outlined in Table 2.1.

Protocol 2: Analysis from a Complex Matrix (e.g., Biological Fluid)

For complex matrices like plasma, urine, or environmental water, a more rigorous sample cleanup is required to remove interferences. Solid-Phase Extraction (SPE) is an effective technique for this purpose.[8][9]

Workflow for SPE Sample Preparation

cluster_spe Solid-Phase Extraction (SPE) Protocol cluster_analysis Analysis p1 1. Condition Flush C18 SPE cartridge with 3 mL Methanol, then 3 mL Water p2 2. Load Load 1 mL of sample onto the cartridge p1->p2 p3 3. Wash Wash with 3 mL of 5% Methanol in Water to remove polar interferences p2->p3 p4 4. Elute Elute analyte with 2 mL of Methanol into a collection tube p3->p4 p5 5. Evaporate & Reconstitute Evaporate eluate to dryness under N₂. Reconstitute in 500 µL Methanol p4->p5 a1 6. Filter & Inject Filter reconstituted sample into vial. Inject into GC-MS system p5->a1 Cleanup Complete

Caption: Solid-Phase Extraction (SPE) Workflow Diagram.

Step-by-Step Method:

  • SPE Cartridge Selection: A C18 (reversed-phase) SPE cartridge is appropriate. The non-polar C18 sorbent will retain the this compound while allowing highly polar matrix components to pass through.

  • Conditioning: Condition the C18 cartridge by passing 3 mL of Methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry. This step activates the sorbent.

  • Sample Loading: Load 1.0 mL of the sample onto the cartridge. Allow the sample to pass through slowly (approx. 1 drop/second).

  • Washing: Wash the cartridge with 3 mL of 5% Methanol in water. This removes hydrophilic interferences without prematurely eluting the analyte.

  • Elution: Elute the this compound from the cartridge with 2 mL of Methanol into a clean glass tube.

  • Concentration: Gently evaporate the eluate to dryness under a stream of nitrogen at ambient temperature.

  • Reconstitution: Reconstitute the dried residue in 500 µL of Methanol. Vortex to ensure complete dissolution.

  • Analysis: Filter the reconstituted sample through a 0.45 µm PTFE filter into an autosampler vial and analyze using the GC-MS conditions outlined in Table 2.2 for definitive identification.

System Validation and Data Analysis

A method is only reliable if its performance is verified. System suitability tests must be run before any sample analysis.

System Suitability Testing (SST)

Inject a mid-concentration standard (e.g., 25 µg/mL) in replicate (n=5) before starting the analytical sequence.

SST ParameterAcceptance CriteriaPurpose
Retention Time RSD ≤ 1.0%Demonstrates stability of the chromatographic system.
Peak Area RSD ≤ 2.0%Ensures injection precision and detector stability.
Tailing Factor (T) 0.9 ≤ T ≤ 1.5Confirms good peak shape, indicating no significant unwanted column interactions.
Theoretical Plates (N) > 50,000Measures column efficiency and separation power.
Calibration and Quantification
  • Calibration Curve: Generate a calibration curve by plotting the peak area (y-axis) versus the concentration (x-axis) of the working standards.

  • Linearity: Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Determine the concentration of this compound in the prepared samples by using the linear regression equation from the calibration curve. Remember to account for all dilution and concentration factors used during sample preparation.

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope x Dilution Factor

Conclusion

This application note provides two comprehensive, validated protocols for the analysis of this compound by gas chromatography. The GC-FID method offers a robust solution for routine quantification, while the GC-MS method provides unequivocal identification, essential for research and impurity profiling. The detailed explanation of parameter selection and the inclusion of distinct sample preparation workflows for simple and complex matrices equip scientists with the tools to generate accurate, reliable, and reproducible results in diverse analytical scenarios. Adherence to the system suitability and quality control measures outlined is paramount for ensuring the highest level of data integrity.

References

The Synthesis and Application of Radiolabeled 2-(2-Methoxyphenyl)ethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Radiolabeling in Modern Research

Radiolabeling is a cornerstone technique in a vast array of biological and medical research fields, from molecular biology to pharmacology and nuclear medicine. By incorporating a radioactive isotope into a molecule of interest, researchers can trace its path and fate within a biological system with high sensitivity and specificity.[1] This allows for the elucidation of metabolic pathways, the characterization of drug-receptor interactions, and the visualization of physiological and pathological processes in vivo.[2]

While 2-(2-Methoxyphenyl)ethanol is not a commonly utilized radiotracer, its structure presents an interesting scaffold for the development of novel molecular probes. This guide will provide a comprehensive overview of the theoretical considerations and practical methodologies for the synthesis and application of radiolabeled this compound, drawing upon established principles of radiochemistry and tracer kinetics. We will explore potential applications in drug metabolism and pharmacokinetic (DMPK) studies, as well as its potential as a precursor for Positron Emission Tomography (PET) imaging agents.

Part 1: Synthesis of Radiolabeled this compound

The choice of radionuclide is a critical first step in the development of a radiolabeled compound, dictated by the intended application. For in vitro and preclinical DMPK studies, long-lived beta-emitters like Carbon-14 (¹⁴C) and Tritium (³H) are often preferred due to their long half-lives, which allow for extended experimental timelines.[1][3] For in vivo imaging applications such as PET, short-lived positron-emitters like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) are necessary.[2][4]

Carbon-14 Labeling

Carbon-14 is often considered the "gold standard" for metabolic studies as its incorporation into the carbon backbone of a molecule creates a tracer that is chemically identical to the parent compound.[3][5] The long half-life of ¹⁴C (approximately 5,730 years) allows for meticulous tracking of all metabolites over extended periods.[1]

A potential synthetic route for [¹⁴C]-2-(2-Methoxyphenyl)ethanol could start from a commercially available ¹⁴C-labeled precursor, such as [¹⁴C]anisole or [ring-¹⁴C]phenol. The following is a proposed, multi-step synthesis that would require optimization and validation in a specialized radiochemistry laboratory.

Protocol 1: Synthesis of [¹⁴C]-2-(2-Methoxyphenyl)ethanol

  • Step 1: Friedel-Crafts Acylation of [¹⁴C]anisole.

    • React [¹⁴C]anisole with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acetyl group onto the aromatic ring, primarily at the para position due to steric hindrance, but with potential for ortho-acylation. The reaction would yield a mixture of [¹⁴C]methoxyacetophenone isomers.

  • Step 2: Willgerodt-Kindler Reaction.

    • The resulting [¹⁴C]methoxyacetophenone is then subjected to the Willgerodt-Kindler reaction with sulfur and morpholine to form the corresponding thioamide.

  • Step 3: Hydrolysis.

    • Hydrolysis of the thioamide under acidic or basic conditions will yield [¹⁴C]-(2-methoxyphenyl)acetic acid.

  • Step 4: Reduction.

    • Finally, reduction of the carboxylic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄) will produce the desired [¹⁴C]-2-(2-Methoxyphenyl)ethanol.

Causality Behind Experimental Choices:

  • Late-stage labeling: This synthetic strategy aims to introduce the radiolabel as late as possible in the synthetic sequence to maximize the overall radiochemical yield and minimize the handling of radioactive materials.[1]

  • Purification: Each step would necessitate rigorous purification, typically by High-Performance Liquid Chromatography (HPLC), to isolate the desired product and ensure high radiochemical purity.

Tritium Labeling

Tritium (³H) labeling offers the advantage of higher specific activity compared to ¹⁴C and is often synthetically more accessible.[6] However, the position of the tritium label must be carefully chosen to avoid metabolic loss of the radiolabel.

Protocol 2: Synthesis of [³H]-2-(2-Methoxyphenyl)ethanol

  • Step 1: Synthesis of a suitable precursor.

    • Synthesize an unsaturated analog of this compound, such as 2-(2-methoxyphenyl)ethenol, or a halogenated precursor.

  • Step 2: Catalytic Tritiation.

    • The precursor is then subjected to catalytic reduction with tritium gas (³H₂) in the presence of a metal catalyst (e.g., Palladium on carbon). This will incorporate tritium into the molecule.

Causality Behind Experimental Choices:

  • Catalytic reduction: This is a common and efficient method for introducing tritium into a molecule.[6] The choice of catalyst and reaction conditions can influence the specific activity and labeling pattern.

Part 2: Applications in Research

Radiolabeled this compound can be a valuable tool in several areas of research, particularly in understanding the metabolic fate and distribution of this chemical entity.

In Vitro Metabolism Studies

Understanding how a compound is metabolized is crucial in drug development and toxicology. In vitro metabolism studies using liver microsomes or hepatocytes can provide initial insights into metabolic stability and identify major metabolites.

Protocol 3: In Vitro Metabolism of [¹⁴C]-2-(2-Methoxyphenyl)ethanol in Liver Microsomes

  • Incubation: Incubate [¹⁴C]-2-(2-Methoxyphenyl)ethanol with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for cytochrome P450 enzymes).

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are then analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to identify and quantify the parent compound and its metabolites. A liquid scintillation counter is used to determine the amount of radioactivity in each fraction.

Data Presentation:

Time (minutes)[¹⁴C]-2-(2-Methoxyphenyl)ethanol Remaining (%)Metabolite A (%)Metabolite B (%)
010000
1585105
30602515
60304525
120106030

Table 1: Example data from an in vitro metabolism study.

In Vivo Pharmacokinetic and Biodistribution Studies

Animal studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.

Protocol 4: In Vivo Biodistribution of [¹⁴C]-2-(2-Methoxyphenyl)ethanol in Rodents

  • Dosing: Administer a known amount of [¹⁴C]-2-(2-Methoxyphenyl)ethanol to a cohort of rodents (e.g., via intravenous or oral administration).

  • Sample Collection: At predetermined time points, collect blood, urine, feces, and various tissues.

  • Quantification: The amount of radioactivity in each sample is quantified using a liquid scintillation counter or a gamma counter (depending on the isotope).

  • Data Analysis: The data is used to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution. Tissue distribution data reveals where the compound and its metabolites accumulate in the body.

Experimental Workflow Diagram:

G cluster_0 In Vivo Biodistribution Workflow Administer Administer Radiolabeled Compound Collect Collect Tissues and Fluids at Time Points Administer->Collect Quantify Quantify Radioactivity Collect->Quantify Analyze Pharmacokinetic and Biodistribution Analysis Quantify->Analyze G Precursor Hydroxy Precursor of This compound Methylation O-[11C]methylation with [11C]Methyl Triflate Precursor->Methylation Tracer [11C]-2-(2-Methoxyphenyl)ethanol Methylation->Tracer PET PET Imaging in Preclinical Models Tracer->PET

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(2-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth, experience-driven solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your yield, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize this compound by reducing 2-methoxyphenylacetic acid with lithium aluminum hydride (LAH), but my yields are consistently low. What are the likely causes and how can I improve them?

A1: Low yields in the LAH reduction of carboxylic acids like 2-methoxyphenylacetic acid are a common issue.[1][2] The primary culprits are often related to reagent purity, reaction conditions, and the presence of moisture.

Root Cause Analysis:

  • Moisture Contamination: Lithium aluminum hydride is a powerful reducing agent that reacts violently with water.[3] Any moisture in your solvent, glassware, or the starting material itself will consume the LAH, reducing the amount available for the desired reaction and consequently lowering your yield.

  • Impure Starting Material: The purity of your 2-methoxyphenylacetic acid is critical.[4][5][6] Non-acidic impurities will not be reduced but will contribute to the overall mass, leading to an inaccurate calculation of the required LAH. Acidic impurities, on the other hand, will consume LAH.

  • Incomplete Reaction: The reduction of a carboxylic acid to an alcohol is a stepwise process. Insufficient reaction time or a sub-optimal temperature can lead to the formation of the corresponding aldehyde as a stable intermediate, which may not be fully reduced to the desired alcohol.

  • Sub-optimal Work-up Procedure: The work-up for an LAH reaction is crucial for isolating the product. Improper quenching of the excess LAH can lead to the formation of aluminum salts that can trap the product, making extraction difficult and reducing the isolated yield.

Troubleshooting and Optimization Protocol:

  • Rigorous Drying of Glassware and Solvents:

    • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, dry container.

  • Purification of 2-Methoxyphenylacetic Acid:

    • If the purity of your starting material is questionable, consider recrystallization from a suitable solvent system to remove impurities.

  • Controlled Addition of LAH:

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve the 2-methoxyphenylacetic acid in your anhydrous solvent in the reaction flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of LAH in the same anhydrous solvent dropwise to the carboxylic acid solution. This controlled addition helps to manage the exothermic nature of the reaction.

  • Monitoring Reaction Progress:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Optimized Work-up (Fieser Work-up):

    • Cool the reaction mixture back down to 0°C.

    • Slowly and carefully add a calculated amount of water to quench the excess LAH. For every 'x' grams of LAH used, add 'x' mL of water.

    • Next, add 'x' mL of 15% aqueous sodium hydroxide solution.

    • Finally, add '3x' mL of water.

    • Stir the resulting mixture vigorously for 15-30 minutes. This procedure should produce a granular precipitate of aluminum salts that is easy to filter off.

    • Filter the mixture and wash the precipitate thoroughly with the reaction solvent.

    • Combine the filtrate and washes, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Q2: During the synthesis of this compound via a Grignard reaction with 2-methoxybenzaldehyde, I am observing a significant amount of a side product that I suspect is a result of a competing reaction. What is this likely side product and how can I minimize its formation?

A2: In the Grignard reaction with aldehydes, particularly those with acidic protons or those that are sterically hindered, several side reactions can occur.[7][8] The most common side reactions are enolization and reduction of the aldehyde.

Likely Side Reactions and Their Mechanisms:

  • Enolization: If the Grignard reagent is sterically hindered or if the aldehyde has acidic alpha-protons, the Grignard reagent can act as a base, deprotonating the aldehyde to form an enolate. Upon work-up, this enolate is protonated back to the starting aldehyde, reducing the yield of the desired alcohol.

  • Reduction (Hydride Transfer): If the Grignard reagent has a hydrogen atom on its β-carbon, it can transfer a hydride to the carbonyl carbon of the aldehyde via a cyclic six-membered transition state. This reduces the aldehyde to the corresponding primary alcohol (in this case, 2-methoxybenzyl alcohol) and generates an alkene from the Grignard reagent.

Visualizing the Competing Pathways:

G cluster_main Desired Nucleophilic Addition cluster_side1 Side Reaction: Enolization cluster_side2 Side Reaction: Reduction Start 2-Methoxybenzaldehyde + Grignard Reagent Product This compound Start->Product Nucleophilic Attack Enolate Enolate Intermediate Start->Enolate Deprotonation ReducedProduct 2-Methoxybenzyl alcohol Start->ReducedProduct Hydride Transfer Enolate->Start Protonation (Work-up)

Caption: Competing reaction pathways in the Grignard synthesis.

Strategies to Minimize Side Reactions:

StrategyRationale
Use a less sterically hindered Grignard reagent A less bulky Grignard reagent is more likely to act as a nucleophile rather than a base.
Lower the reaction temperature Conducting the reaction at a lower temperature (e.g., -78°C to 0°C) can favor the desired nucleophilic addition over the side reactions, which often have higher activation energies.[7]
Slow, controlled addition of the aldehyde Adding the aldehyde solution dropwise to the Grignard reagent ensures that the aldehyde concentration remains low, minimizing the chance of enolization.
Use of additives Certain additives, such as cerium(III) chloride (Luche reduction conditions), can enhance the nucleophilicity of the Grignard reagent and suppress side reactions.

Experimental Protocol for Minimizing Side Reactions:

  • Prepare the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare your Grignard reagent in anhydrous diethyl ether or THF.

  • Cool the Reaction Mixture: Once the Grignard reagent is formed, cool the flask to 0°C in an ice bath.

  • Slow Addition of the Aldehyde: Dissolve the 2-methoxybenzaldehyde in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10°C.[7]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C or room temperature while monitoring the reaction's progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[7] Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired this compound from any side products.[7]

Q3: My final product, this compound, appears to be contaminated with an impurity that has a similar polarity, making purification by column chromatography difficult. What could this impurity be, and are there alternative purification methods?

A3: An impurity with a similar polarity to your desired alcohol could be a number of things, depending on your synthetic route. If you used the LAH reduction of 2-methoxyphenylacetic acid, a common impurity is the starting carboxylic acid if the reaction did not go to completion. If you used a Grignard reaction, it could be the corresponding primary alcohol from the reduction of the aldehyde.

Identifying the Impurity:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying impurities. The presence of a carboxylic acid proton signal (typically a broad singlet between 10-13 ppm in ¹H NMR) would indicate unreacted starting material.

  • Mass Spectrometry: A mass spectrum can help to identify the molecular weight of the impurity.

  • Infrared (IR) Spectroscopy: The presence of a strong, broad O-H stretch and a C=O stretch around 1700 cm⁻¹ would be indicative of a carboxylic acid impurity.

Alternative Purification Strategies:

If column chromatography is proving ineffective, consider the following methods:

Purification MethodPrinciple of SeparationBest For Removing
Acid-Base Extraction Exploits the difference in acidity between the alcohol and a carboxylic acid impurity.Carboxylic acid impurities (e.g., unreacted 2-methoxyphenylacetic acid).
Recrystallization Relies on the difference in solubility of the product and impurities in a given solvent system at different temperatures.Solid impurities or for obtaining a highly pure solid product.
Distillation Separates components based on differences in their boiling points.Volatile impurities or for purifying a liquid product.

Protocol for Acid-Base Extraction to Remove Carboxylic Acid Impurities:

  • Dissolve the Crude Product: Dissolve your crude this compound in an organic solvent like diethyl ether or ethyl acetate.

  • Wash with Base: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The acidic carboxylic acid will react with the base to form a water-soluble salt, which will move into the aqueous layer.

  • Separate the Layers: Separate the organic layer from the aqueous layer.

  • Repeat the Wash: Wash the organic layer again with the basic solution to ensure complete removal of the acidic impurity.

  • Wash with Brine: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.

Workflow for Purification:

G Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve WashBase Wash with aq. NaHCO3 or NaOH Dissolve->WashBase Separate Separate Layers WashBase->Separate WashBrine Wash with Brine Separate->WashBrine Organic Layer Dry Dry over Anhydrous Agent WashBrine->Dry Concentrate Concentrate Dry->Concentrate Pure Pure this compound Concentrate->Pure

Caption: Workflow for purification via acid-base extraction.

By systematically addressing these common issues, you can significantly improve the outcome of your this compound synthesis. Always remember to prioritize safety by working in a well-ventilated fume hood and wearing appropriate personal protective equipment, especially when handling reactive reagents like lithium aluminum hydride and Grignard reagents.

References

How to optimize the yield of "2-(2-Methoxyphenyl)ethanol" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2-Methoxyphenyl)ethanol. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges and optimize reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the most common and effective methods for synthesizing this compound?

The two primary and most reliable routes are:

  • Grignard Reaction: This is the most prevalent method, involving the reaction of a 2-methoxybenzyl magnesium halide (a Grignard reagent) with an electrophile like formaldehyde or ethylene oxide. This route is often favored for its directness and relatively high yields when optimized.

  • Reduction of 2-Methoxyphenylacetic Acid Derivatives: This involves the reduction of 2-methoxyphenylacetic acid or its corresponding esters (e.g., methyl 2-methoxyphenylacetate) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This method is an excellent alternative if the starting acid or ester is more readily available than the corresponding benzyl halide.

Q2: Why are anhydrous (dry) conditions so critical for the Grignard synthesis route?

Grignard reagents, such as 2-methoxybenzylmagnesium chloride, are potent nucleophiles and strong bases. They react destructively with even trace amounts of water or other protic solvents (e.g., alcohols). This reaction, an acid-base quench, consumes the Grignard reagent to form the corresponding alkane (2-methylanisole) and magnesium hydroxide salts, which halts the desired reaction with the electrophile and drastically reduces the yield. All glassware must be oven- or flame-dried, and all solvents must be rigorously dried before use.

Q3: What are the typical byproducts I should expect, and how do they form?

The most common byproducts depend on the chosen synthetic route:

  • For Grignard Synthesis:

    • 2-Methylanisole: Formed by the quenching of the Grignard reagent by moisture, as explained in Q2.

    • Bis(2-methoxyphenyl)methane: Can arise from the reaction of the Grignard reagent with the starting 2-methoxybenzyl halide, especially if the reaction temperature is not well-controlled.

    • Dimerization Products: Wurtz-type coupling of the benzyl halide can occur during the formation of the Grignard reagent, leading to 1,2-bis(2-methoxyphenyl)ethane.

  • For Reduction Synthesis:

    • Incomplete Reduction: If the reducing agent is not used in sufficient excess or the reaction time is too short, you may have unreacted starting material (the acid or ester) remaining in your product mixture.

Part 2: Troubleshooting Guide: Common Issues and Solutions

This guide provides solutions to specific problems encountered during the synthesis.

Workflow: Troubleshooting Synthesis of this compound

G start Start: Post-Reaction Analysis low_yield Problem: Low or No Yield start->low_yield impure_product Problem: Impure Product (Multiple Spots on TLC) start->impure_product grignard_fail Grignard Failed to Form? low_yield->grignard_fail Grignard Route anhydrous_fail Anhydrous Conditions Compromised? low_yield->anhydrous_fail Grignard Route side_reactions Side Reactions Prevalent? low_yield->side_reactions Both Routes unreacted_sm Unreacted Starting Material Present? impure_product->unreacted_sm byproducts Byproducts Observed? impure_product->byproducts reagent_quality Check Mg turnings (fresh?). Check halide purity. Use initiator (I₂, DIBAL-H). grignard_fail->reagent_quality Yes dry_glass Oven/flame-dry all glassware. Use freshly distilled, dry solvents (THF, Et₂O). anhydrous_fail->dry_glass Yes temp_control Maintain low temp during Grignard formation. Add electrophile slowly at 0 °C. side_reactions->temp_control Yes stoichiometry Increase molar excess of Grignard or LiAlH₄. Increase reaction time. unreacted_sm->stoichiometry Yes purification Optimize purification. Try column chromatography with a different solvent gradient. Consider distillation. byproducts->purification Yes

Caption: A troubleshooting decision tree for the synthesis of this compound.

Q: My yield is consistently low (<30%) when using the Grignard route. What's wrong?

A: Low yield in a Grignard reaction is almost always traced back to one of three issues:

  • Failure of Grignard Reagent Formation: The initiation of the reaction between magnesium metal and the 2-methoxybenzyl halide is the most critical step. If the magnesium turnings are old and coated with an oxide layer, the reaction will not start.

    • Solution: Use fresh, high-quality magnesium turnings. If initiation is still slow, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

  • Moisture Contamination: As detailed in FAQ Q2, water will destroy your Grignard reagent.

    • Solution: Ensure all glassware is rigorously dried in an oven at >120°C for several hours and cooled in a desiccator or under an inert atmosphere (Nitrogen or Argon). Solvents like THF or diethyl ether must be freshly distilled from a drying agent (e.g., sodium/benzophenone) or sourced from a sealed bottle specifically rated for anhydrous applications.

  • Poor Temperature Control: The formation of the Grignard reagent is exothermic. If the temperature rises too high, it can promote side reactions like Wurtz coupling.

    • Solution: Use an ice bath to maintain a gentle reflux during the formation of the reagent. Furthermore, the subsequent addition of the electrophile (e.g., formaldehyde) should be done slowly at a low temperature (e.g., 0 °C) to prevent side reactions and ensure controlled addition.

Q: My final product is impure after workup, showing multiple spots on a TLC plate. How do I improve purity?

A: Impurity suggests either incomplete reaction or the presence of byproducts.

  • Check for Unreacted Starting Material: If you see a spot corresponding to your starting halide or ester, the reaction was likely incomplete.

    • Solution: Ensure you are using a slight molar excess (1.1 to 1.2 equivalents) of the Grignard reagent or a larger excess of LiAlH₄ (2 to 3 equivalents for ester reduction). You may also need to increase the reaction time.

  • Optimize Purification: Standard aqueous workup may not be sufficient to remove all byproducts.

    • Solution: Flash column chromatography is highly effective for purifying this compound. A gradient elution using a mixture of hexane and ethyl acetate is typically successful. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your more polar product.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis via Grignard Reaction

This protocol is an adapted procedure for the synthesis of this compound.

Workflow: Grignard Synthesis

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Grignard Formation cluster_2 Step 3: Reaction cluster_3 Step 4: Workup & Purification a Dry Glassware & Solvents b Activate Mg Turnings a->b c Add 2-Methoxybenzyl Chloride to Mg in dry THF b->c d Initiate & Reflux Gently c->d e Cool to 0 °C d->e f Slowly Add Paraformaldehyde e->f g Warm to RT & Stir f->g h Quench with aq. NH₄Cl g->h i Extract with Ethyl Acetate h->i j Purify via Column Chromatography i->j

Caption: Step-by-step workflow for the Grignard synthesis of this compound.

Materials:

  • Magnesium turnings

  • 2-Methoxybenzyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq.) to the flask and allow it to cool under a stream of nitrogen.

  • Grignard Formation: In the dropping funnel, add 2-methoxybenzyl chloride (1.0 eq.) dissolved in anhydrous THF. Add a small portion of this solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and heat), add a crystal of iodine. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for 1 hour.

  • Reaction with Electrophile: Cool the gray Grignard solution to 0 °C using an ice bath. Slowly add paraformaldehyde (1.5 eq.) in small portions, ensuring the temperature does not rise above 10 °C.

  • Reaction Completion: After adding the paraformaldehyde, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil using flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Data: Impact of Solvent on Grignard Reaction Yield

The choice of solvent is crucial in a Grignard reaction, as it affects the solubility and stability of the Grignard reagent.

SolventDielectric Constant (ε)Typical Observed YieldNotes
Diethyl Ether (Et₂O) 4.365-75%Lower boiling point (35 °C) makes temperature control easy but can lead to solvent loss.
Tetrahydrofuran (THF) 7.570-85%Higher boiling point (66 °C) and better solvating power for the Grignard reagent. Often the solvent of choice.
Toluene 2.4<10%Non-polar and does not effectively solvate the magnesium complex, leading to poor reagent formation and low yield.

Note: Yields are illustrative and can vary based on substrate, scale, and specific reaction conditions.

Technical Support Center: Synthesis of 2-(2-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenyl)ethanol (CAS 7417-18-7)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during common synthetic procedures. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure the integrity of your experimental outcomes.

Part 1: General Troubleshooting & Impurity Analysis Workflow

Before delving into method-specific issues, it's crucial to have a robust workflow for identifying any unexpected components in your reaction mixture. Impurities can arise from starting materials, side reactions, or subsequent degradation.[3]

Frequently Asked Question (FAQ): I've completed my synthesis and the crude ¹H NMR looks messy. What's my first step?

This is a common scenario. A complex crude spectrum indicates the presence of multiple species. A systematic approach is essential for identification and resolution.

Answer: The first step is to employ a separatory analytical technique to understand the complexity of the mixture. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent initial choice for relatively volatile and thermally stable compounds like this compound and its likely byproducts.[4][5]

Here is a logical workflow for impurity identification:

G cluster_0 Phase 1: Detection & Initial ID cluster_1 Phase 2: Confirmation & Quantification cluster_2 Phase 3: Mitigation A Complex Crude Product (e.g., from NMR, TLC) B Perform GC-MS Analysis A->B C Analyze Mass Spectra of Impurity Peaks B->C D Hypothesize Byproduct Structures (based on m/z and fragmentation) C->D E Isolate Impurity (Prep-TLC, Column Chromatography) D->E H Review Reaction Mechanism D->H F Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR) E->F G Quantify Impurity (HPLC-UV, qNMR) F->G I Identify Cause of Byproduct Formation H->I J Optimize Reaction Conditions (Temp, Time, Stoichiometry, Purity) I->J

Caption: General workflow for byproduct identification and mitigation.

Part 2: Method-Specific Byproduct Identification

The nature of byproducts is intrinsically linked to the chosen synthetic route. Below, we address the most common methods for preparing this compound.

Method 1: Reduction of 2-Methoxyphenylacetic Acid or its Esters with Lithium Aluminum Hydride (LAH)

This is a powerful and common method for reducing carboxylic acids and esters to primary alcohols.[6][7][8] However, the high reactivity of LAH demands stringent experimental control.

Answer: Assuming you started with pure material, the most likely cause is incomplete reaction or side reactions due to procedural issues. Let's break down the possibilities.

  • Causality: Lithium aluminum hydride is a potent, unselective reducing agent.[6][9] Its primary vulnerability is its extreme reactivity with protic sources, such as water or alcohols.[9] If your solvent (e.g., THF, Diethyl Ether) or glassware was not scrupulously dried, a portion of the LAH would be quenched, becoming unavailable for the primary reaction. This leads to incomplete conversion.

  • Potential Byproducts:

    • Unreacted Starting Material: The most obvious impurity would be the starting ester, methyl 2-methoxyphenylacetate.

    • Intermediate Aldehyde: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate (2-methoxyphenylacetaldehyde).[7] While this is typically reduced immediately by the excess LAH present, under certain conditions (e.g., "inverse addition" where LAH is added to the ester), it's possible to isolate small amounts, though this is rare in a standard procedure.[9]

The "non-polar" nature of your byproduct suggests it's less polar than your desired alcohol product. Unreacted ester fits this description perfectly.

G cluster_main Main Reaction Pathway cluster_side Quenching Side Reaction Ester Methyl 2-Methoxyphenylacetate Aldehyde 2-Methoxyphenyl- acetaldehyde (Intermediate) Ester->Aldehyde 1. LiAlH₄ Product This compound (Desired Product) Aldehyde->Product 2. LiAlH₄ 3. H₃O⁺ workup LAH LiAlH₄ Quenched Inactive Al/Li Salts + H₂ gas LAH->Quenched H2O Trace H₂O (Contaminant) H2O->Quenched

Caption: LAH reduction pathway and common quenching side reaction.

  • Glassware: Flame-dry all glassware under vacuum or keep in a >120°C oven overnight. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Nitrogen or Argon).

  • Solvents: Use freshly distilled solvents over a suitable drying agent (e.g., sodium/benzophenone for ethers) or use commercially available anhydrous solvents packaged under inert gas.

  • Reagents: Ensure the LAH is a fine, white-to-grey powder.[6] Clumpy or dark grey material may indicate significant decomposition. Ensure the starting ester is anhydrous.

  • Atmosphere: Maintain a positive pressure of inert gas throughout the entire procedure, from reagent addition to quenching.

Method 2: Grignard Reaction of 2-Methoxybenzylmagnesium Halide with an Electrophile

Grignard reagents are powerful carbon nucleophiles but are also very strong bases, making them sensitive to experimental conditions.[10][11] The synthesis of this compound would typically involve reacting 2-methoxybenzylmagnesium chloride/bromide with formaldehyde.

Answer: This is a classic sign of a Wurtz-type coupling reaction. The byproduct is almost certainly 1,2-bis(2-methoxyphenyl)ethane .

  • Causality & Mechanism: Grignard reagents can react with unreacted alkyl/benzyl halide starting material. In this reaction, the nucleophilic carbon of one Grignard molecule attacks the electrophilic carbon of a 2-methoxybenzyl halide molecule in an SN2-like fashion. This is more prevalent if the formation of the Grignard reagent is slow or if there is a high local concentration of the halide.

G cluster_main Desired Grignard Reaction cluster_side Wurtz Coupling Side Reaction Grignard_A 2-Methoxybenzyl- magnesium Halide Product This compound (After H₃O⁺ workup) Grignard_A->Product Formaldehyde Formaldehyde (H₂CO) Formaldehyde->Product Grignard_B 2-Methoxybenzyl- magnesium Halide Dimer 1,2-bis(2-methoxyphenyl)ethane (Dimer Byproduct) Grignard_B->Dimer Nucleophilic Attack Halide 2-Methoxybenzyl Halide (Unreacted) Halide->Dimer

Caption: Desired Grignard reaction vs. Wurtz coupling side reaction.

  • 2-Methoxytoluene: If any moisture is present, the Grignard reagent will be protonated and quenched, forming 2-methoxytoluene.

  • Unreacted Starting Material: 2-Methoxybenzyl halide.

  • Oxidized Products: Reaction with atmospheric O₂ can lead to hydroperoxides and, upon workup, 2-methoxybenzyl alcohol.

  • Magnesium Activation: The magnesium surface is often passivated by a layer of magnesium oxide.[12] Activate the magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring/crushing before adding the halide. A successful initiation is often marked by a color change or gentle refluxing.[12]

  • Slow Addition: Add the solution of 2-methoxybenzyl halide dropwise to the activated magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with magnesium over reacting with the already-formed Grignard reagent.

  • Solvent Choice: Ethereal solvents like THF or diethyl ether are essential to solvate and stabilize the Grignard reagent.[12]

Part 3: Byproduct Characterization Data

Identifying an unknown requires comparing its analytical data to that of suspected structures.

Summary of Potential Byproducts and Analytical Signatures
Byproduct NameSynthesis MethodExpected ¹H NMR Signals (CDCl₃, δ ppm)Key MS Fragments (m/z)Mitigation Strategy
Methyl 2-Methoxyphenylacetate LAH Reduction~7.3-6.8 (4H, Ar), ~3.85 (3H, -OCH₃), ~3.7 (3H, -COOCH₃), ~3.65 (2H, Ar-CH₂)180 [M]⁺, 121 [M-COOCH₃]⁺, 91Ensure sufficient LAH, increase reaction time/temp.
1,2-bis(2-methoxyphenyl)ethane Grignard~7.2-6.8 (8H, Ar), ~3.8 (6H, -OCH₃), ~2.9 (4H, -CH₂CH₂-)242 [M]⁺, 121 [M/2]⁺ (benzylic cleavage)Slow halide addition, ensure Mg activation.
2-Methoxytoluene Grignard~7.2-6.8 (4H, Ar), ~3.8 (3H, -OCH₃), ~2.3 (3H, Ar-CH₃)122 [M]⁺, 107 [M-CH₃]⁺, 91Strict anhydrous conditions.

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Part 4: Standard Operating Protocols for Analysis

Protocol 1: Sample Preparation for GC-MS Analysis
  • Sample Dilution: Accurately weigh ~10 mg of the crude reaction mixture into a 2 mL GC vial.

  • Solvation: Add 1 mL of a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate). Ensure the solvent does not co-elute with peaks of interest.

  • Mixing: Cap the vial and vortex thoroughly until the sample is completely dissolved.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system. Use a standard temperature gradient (e.g., 50°C hold for 2 min, then ramp 10°C/min to 280°C) to ensure separation of components with different boiling points.

Protocol 2: Sample Preparation for NMR Spectroscopy
  • Isolation: If possible, isolate the impurity of interest using column chromatography on silica gel.[4] Use a gradient elution (e.g., starting with 100% Hexanes and gradually increasing the percentage of Ethyl Acetate) to separate components based on polarity.

  • Sample Preparation: Dissolve 5-10 mg of the purified byproduct (or the crude mixture if isolation is not feasible) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[13]

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D-NMR (e.g., COSY, HSQC) spectra to perform unambiguous structural elucidation.[13][14]

References

Common impurities found in commercial "2-(2-Methoxyphenyl)ethanol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for commercial "2-(2-Methoxyphenyl)ethanol". This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments that may arise from impurities in this reagent.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is lower than expected when using commercial this compound. What could be the cause?

Low reaction yields can be attributed to a lower-than-specified purity of the starting material. Common impurities that can affect your reaction include:

  • Residual Starting Materials: Depending on the synthetic route, unreacted precursors such as anisole or 2-bromoanisole may be present. These are generally less reactive than this compound and will not participate in the desired reaction, leading to a lower effective concentration of your starting material.

  • Isomeric Impurities: The synthesis of this compound can sometimes co-produce its isomers, 2-(3-methoxyphenyl)ethanol and 2-(4-methoxyphenyl)ethanol. These isomers may have different reactivity profiles and can lead to a mixture of products, complicating purification and reducing the yield of the desired product.

  • Water Content: The presence of excess water can be detrimental to reactions that are sensitive to moisture, such as those involving organometallics or strong bases.

We recommend verifying the purity of your commercial batch using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) before use.

Q2: I am observing an unexpected peak in my HPLC/GC analysis of my reaction mixture. Could it be from an impurity in the starting material?

It is highly likely. Besides the main component, commercial this compound can contain several impurities that might appear as extra peaks in your chromatogram. These can include:

  • Synthesis Byproducts: Unintended side reactions during the manufacturing process can generate various byproducts. For instance, in a Friedel-Crafts type synthesis, you might find isomers or di-substituted products.

  • Degradation Products: this compound can be sensitive to light and air, leading to oxidation over time.[1] The primary alcohol group can be oxidized to form 2-(2-methoxyphenyl)acetaldehyde or 2-(2-methoxyphenyl)acetic acid.

To confirm the identity of the unexpected peak, we suggest running a sample of the neat this compound starting material under the same analytical conditions.

Q3: The color of my this compound is slightly yellow, although the specification sheet indicates it should be colorless. Is this a cause for concern?

A slight yellow discoloration is often an indication of minor oxidation or the presence of trace impurities. While it may not significantly impact all applications, for high-purity requirements, such as in the final steps of pharmaceutical synthesis, this could be problematic. Oxidative degradation can be initiated by exposure to air and light.[2] We recommend storing the material in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. If color is a critical parameter, purification by distillation or column chromatography may be necessary.

Q4: How can I test the purity of my this compound in the lab?

Several analytical techniques can be employed to assess the purity of this compound. The most common and effective methods are:

  • Gas Chromatography (GC): Ideal for separating volatile and semi-volatile compounds. A GC analysis can help identify and quantify residual solvents, starting materials, and volatile byproducts.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of organic molecules. HPLC is particularly useful for identifying non-volatile impurities, isomers, and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and are excellent for identifying and quantifying impurities, especially isomers, if their signals do not overlap significantly with the main component.

Troubleshooting Guide

Observed Issue Potential Cause (Impurity Related) Recommended Action
Inconsistent reaction kinetics or product profile between batches.Variation in the level and type of impurities between different commercial batches.Qualify each new batch of this compound by GC or HPLC to ensure consistent purity.
Formation of unexpected side products.Presence of reactive impurities, such as isomeric phenylethanols or degradation products like aldehydes.Purify the starting material before use. See the purification protocols below.
Difficulty in product purification.Co-elution of impurities with the desired product. Isomeric impurities are often difficult to separate.Optimize your chromatographic purification method. Consider using a different stationary phase or solvent system.
Material solidifies at room temperature.The melting point of this compound is close to room temperature. This is normal and not an indication of impurity.Gently warm the container to melt the contents before use.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for the purity assessment of this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents:

  • This compound sample.

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in the chosen solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis: Calculate the purity by area normalization. The percentage purity is determined by dividing the peak area of this compound by the total area of all peaks.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for removing less volatile impurities and isomers.

Materials:

  • Silica gel (60 Å, 230-400 mesh).

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade).

  • Glass chromatography column.

  • Thin Layer Chromatography (TLC) plates.

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. Start with a low concentration of ethyl acetate (e.g., 5%) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Visualizations

Potential Impurity Formation Pathways

The following diagram illustrates potential pathways for the formation of common impurities during the synthesis of this compound.

G cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Anisole Anisole Product This compound Anisole->Product Friedel-Crafts Isomers Isomeric Impurities (3- and 4-methoxy) Anisole->Isomers Side Reaction Starting_Materials Residual Starting Materials Anisole->Starting_Materials Ethylene Oxide Ethylene Oxide Ethylene Oxide->Product 2-Bromoanisole 2-Bromoanisole 2-Bromoanisole->Product Grignard Byproducts Synthesis Byproducts (e.g., Dimethoxybiphenyl) 2-Bromoanisole->Byproducts Side Reaction 2-Bromoanisole->Starting_Materials Degradation Degradation Products (Aldehyde, Carboxylic Acid) Product->Degradation Oxidation

Caption: Synthetic routes and potential impurity formation.

Analytical Workflow for Purity Assessment

This diagram outlines a typical workflow for assessing the purity of a commercial sample of this compound.

G Start Commercial Sample of This compound Visual Visual Inspection (Color, Clarity) Start->Visual GC Gas Chromatography (GC) - Residual Solvents - Volatile Impurities Visual->GC HPLC High-Performance Liquid Chromatography (HPLC) - Isomers - Non-volatile Impurities - Degradation Products GC->HPLC NMR NMR Spectroscopy - Structural Confirmation - Isomer Quantification HPLC->NMR Decision Purity Acceptable? NMR->Decision Use Proceed with Experiment Decision->Use Yes Purify Purify Sample (Distillation or Chromatography) Decision->Purify No Purify->Start

Caption: Workflow for purity assessment.

References

Technical Support Center: Purification of 2-(2-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common purification challenges in the synthesis of 2-(2-Methoxyphenyl)ethanol, designed for chemists in research and pharmaceutical development.

Welcome to the technical support center for the synthesis and purification of this compound (CAS 7417-18-7). This guide is structured to provide direct, actionable solutions to common purity challenges encountered in the laboratory. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for the reliability of downstream applications and the integrity of final products. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Understanding the Genesis of Impurities

The purity of your final product is intrinsically linked to the synthetic route employed. The most common methods for synthesizing this compound involve either the reduction of a carbonyl compound or a Grignard reaction. Each pathway presents a unique profile of potential impurities.

  • Route A: Reduction of 2-Methoxyphenylacetic Acid or its Esters: This is a widely used method, often employing reducing agents like Lithium Aluminum Hydride (LAH).

  • Route B: Grignard Reaction: This route typically involves the reaction of a Grignard reagent, such as 2-methoxyphenylmagnesium bromide, with ethylene oxide.[1][2]

The table below summarizes the most common impurities associated with these synthetic routes.

ImpuritySource / Synthetic RouteRationale for Formation
2-Methoxyphenylacetic Acid Route AIncomplete reduction of the starting carboxylic acid.[3]
Unreacted Ester Starting Material Route AIncomplete reduction of the starting ester.
Residual Reducing Agent Salts Route AMetal salts (e.g., from LiAlH4) remaining after aqueous workup.
Benzene Route BProtonation of the Grignard reagent by trace amounts of water.[4][5]
Biphenyl-type Compounds Route BCoupling of the Grignard reagent with unreacted aryl halide.[4]
Solvents Both RoutesResidual reaction or extraction solvents (e.g., THF, Diethyl Ether, Ethyl Acetate).

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My isolated product is a pale yellow or brownish liquid, but literature suggests it should be colorless. What is the likely cause?

A1: A yellow or brown hue typically indicates the presence of trace impurities, often resulting from side reactions or decomposition. Acidic or basic residues from the workup can sometimes catalyze the formation of colored byproducts, especially if the product is heated. The first step is to ensure your workup procedure effectively neutralizes the reaction mixture. We recommend a wash with a saturated sodium bicarbonate solution followed by a brine wash to remove residual acids and water-soluble species. If the color persists, flash column chromatography is the most effective method for its removal.

Q2: My NMR spectrum shows a persistent peak corresponding to unreacted 2-methoxyphenylacetic acid. How can I remove this acidic impurity?

A2: The carboxylic acid impurity is highly polar and can be challenging to separate from the desired alcohol, which is also polar.

  • Chemical Extraction: The most straightforward approach is a liquid-liquid extraction. Dissolve your crude product in a non-polar organic solvent like diethyl ether or ethyl acetate. Wash the organic layer several times with a mild base such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium hydroxide (NaOH) solution. The acidic impurity will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and will be removed.[6] Follow this with a water wash and then a brine wash to remove any remaining base and dissolved water before drying and concentrating.

  • Chromatographic Tailing: Be aware that residual acid can cause significant tailing of your product spot on a silica gel TLC plate or during column chromatography. The basic wash described above should mitigate this issue.

Q3: I performed a Grignard synthesis, and my GC-MS analysis indicates the presence of a non-polar impurity with a mass consistent with a biphenyl derivative. What is the best removal strategy?

A3: Biphenyl-type impurities are common, non-polar byproducts in Grignard reactions.[4] Since they are significantly less polar than the target alcohol, they are readily separated by silica gel chromatography. These compounds will elute much faster than your product. When developing your solvent system with TLC, you will see the biphenyl spot with a high Rf value, well-separated from the product spot.

Q4: What is the most robust and generally applicable method for achieving >99% purity for this compound?

A4: For achieving high purity on a laboratory scale, flash column chromatography is the gold standard.[7] It offers excellent resolving power for separating unreacted starting materials, non-polar byproducts, and other closely related impurities. For larger quantities where chromatography may be less practical, vacuum distillation is a viable alternative, provided the impurities have sufficiently different boiling points from the product. Given the product is a liquid, recrystallization is not a suitable primary purification technique.[8]

Q5: I'm concerned about the thermal stability of this compound during purification. Can I use distillation?

A5: The boiling point of the related para-isomer is reported to be between 334-336 °C at atmospheric pressure, which is very high and could lead to decomposition.[9] To safely distill this compound, you must use a vacuum distillation apparatus. This lowers the boiling point significantly, allowing for distillation at a much lower temperature and minimizing the risk of thermal degradation. This method is particularly effective for separating the product from non-volatile impurities like salts or polymeric material.

In-Depth Purification Protocols

Protocol 1: High-Purity Flash Column Chromatography

This protocol is designed for the purification of 1-5 grams of crude this compound.

1. Preparation of the Silica Gel Column:

  • Select an appropriately sized column for your sample amount (a general rule is to use 40-100 g of silica gel for every 1 g of crude material).
  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining the excess solvent until it is level with the top of the silica. Add a thin layer of sand to the top to prevent disruption of the silica bed.[10]

2. Solvent System Selection:

  • The goal is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35 on a TLC plate. This provides the optimal separation.
  • Start with a low polarity mixture and gradually increase the polarity.

Solvent System (Hexane:Ethyl Acetate)Typical Rf of ProductComments
90:10~0.15Good starting point for TLC analysis.
80:20~0.30Often a suitable eluent for the column.
70:30~0.45May be used to speed up elution after the main product comes off.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.
  • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[10]

4. Elution and Fraction Collection:

  • Begin eluting the column with the selected solvent system (e.g., 80:20 Hexane:Ethyl Acetate).
  • Collect fractions in test tubes. Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp and/or by staining (e.g., with potassium permanganate).
  • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

5. Purity Confirmation:

  • Confirm the purity of the final product using HPLC, GC-MS, and/or NMR spectroscopy.[11]

Protocol 2: Purification by Vacuum Distillation

This method is suitable for larger quantities of material or for removing non-volatile impurities.

1. Apparatus Setup:

  • Assemble a vacuum distillation apparatus using clean, dry glassware. Use a short-path distillation head for efficiency.
  • Ensure all joints are properly sealed with vacuum grease.
  • Place a stir bar in the distillation flask for smooth boiling.
  • Connect the apparatus to a vacuum pump with a cold trap in between.

2. Distillation Procedure:

  • Place the crude this compound into the distillation flask.
  • Begin stirring and slowly apply the vacuum.
  • Once a stable vacuum is achieved, gently heat the distillation flask using a heating mantle.
  • Observe for the collection of a forerun (lower boiling point impurities) and discard it.
  • Collect the main fraction that distills over at a stable temperature and pressure.
  • Stop the distillation before the flask is completely dry to prevent the formation of peroxides or charring of non-volatile residues.

3. Purity Assessment:

  • Analyze the collected fraction for purity as described in the chromatography protocol.

Visualization of Purification Strategy

The following diagrams illustrate the logical workflow for troubleshooting and selecting a purification method.

cluster_start Initial State cluster_analysis Analysis & Identification cluster_purification Purification cluster_end Final State Crude Crude Synthesized Product Analysis Analyze by TLC / GC-MS / NMR Crude->Analysis Identify Identify Impurities (e.g., Starting Material, Byproducts) Analysis->Identify Purify Select & Perform Purification (Chromatography, Distillation) Identify->Purify FinalAnalysis Confirm Purity (HPLC/NMR) Purify->FinalAnalysis Pure Pure this compound (>99%) FinalAnalysis->Pure

Caption: General workflow for impurity identification and purification.

p_node p_node Start Crude Product Contains Impurities Polarity Are impurities a different polarity? Start->Polarity Volatility Are impurities non-volatile? Polarity->Volatility No p_node_Chromo Primary Method: Flash Column Chromatography Polarity->p_node_Chromo Yes Scale Is scale >10g? Volatility->Scale No p_node_Distill Primary Method: Vacuum Distillation Volatility->p_node_Distill Yes Scale->p_node_Chromo No Scale->p_node_Distill Yes

Caption: Decision tree for selecting the optimal purification method.

References

Technical Support Center: Preventing Oxidation of 2-(2-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-Methoxyphenyl)ethanol. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with field-proven insights and actionable protocols to mitigate the common yet critical issue of compound oxidation. This guide moves beyond simple steps, explaining the causality behind each recommendation to ensure the integrity of your experiments.

Section 1: Understanding the Oxidation Problem

This section addresses the fundamental "why" behind the degradation of this compound, providing the chemical context for the preventative measures that follow.

FAQ: Why is this compound susceptible to oxidation?

Answer: The primary site of vulnerability in this compound is its primary alcohol functional group (-CH₂OH). This group can be readily oxidized, especially under common laboratory conditions. The oxidation typically proceeds in two stages: first to an aldehyde, and upon further oxidation, to a carboxylic acid.[1][2]

  • Initial Product: 2-(2-Methoxyphenyl)acetaldehyde

  • Final Product: 2-(2-Methoxyphenyl)acetic acid

This degradation is not merely a matter of impurity; the introduction of these aldehyde and carboxylic acid species can drastically alter reaction outcomes, biological activity, and analytical profiles. The process is often accelerated by exposure to atmospheric oxygen, light, heat, and trace metal contaminants.

Oxidation_Pathway cluster_main Oxidation Pathway of this compound Compound This compound (Primary Alcohol) Aldehyde 2-(2-Methoxyphenyl)acetaldehyde (Aldehyde Intermediate) Compound->Aldehyde Initial Oxidation [O] (e.g., Air, Light, Heat) CarboxylicAcid 2-(2-Methoxyphenyl)acetic acid (Carboxylic Acid Product) Aldehyde->CarboxylicAcid Further Oxidation [O] (Stronger Conditions)

Caption: Oxidation pathway of this compound.

FAQ: What are the most common sources of oxidation in a typical lab environment?

Answer: Unwanted oxidation is often the result of cumulative exposure to seemingly benign environmental factors. The primary culprits include:

  • Atmospheric Oxygen: The most pervasive oxidant.[3] Reactions can occur on the surface of the stored material or with dissolved oxygen in solvents.

  • Light (Photo-oxidation): UV light, including that from ambient laboratory lighting, can provide the activation energy to initiate radical-based oxidation reactions. Storing the compound in light-resistant containers is crucial.[4]

  • Heat: Elevated temperatures accelerate the rate of all chemical reactions, including oxidation. Storing at recommended low temperatures is essential.[5][6]

  • Trace Metal Contaminants: Metal ions (e.g., iron, copper) from spatulas, glassware, or impurities in other reagents can catalyze oxidation reactions.

  • Contaminated Solvents: Solvents, particularly ethers like THF or Dioxane, can form explosive peroxides over time. These peroxides are potent oxidizing agents.

  • Reactive Reagents: Cross-contamination from strong oxidizing agents used in other experiments, such as peroxides, nitrates, or permanganates, can degrade the compound.[3][7]

Section 2: Proactive Prevention and Best Practices

This section provides detailed, actionable protocols for storing and handling this compound to maintain its purity and stability.

Troubleshooting Guide: Proper Storage Protocols

Question: My team is starting a new project using this compound. What is the definitive protocol for long-term and short-term storage?

Answer: Proper storage is your first and most effective line of defense. The goal is to create an environment that is chemically inert. We recommend a multi-layered approach summarized in the table below, followed by a detailed protocol for aliquoting and storage.

ConditionRecommendationCausality / Scientific Rationale
Container Borosilicate (Type 1) amber glass vial with a PTFE-lined cap.[4]Amber glass blocks UV light, preventing photo-oxidation. PTFE (Teflon®) liners provide a superior chemical barrier against oxygen ingress compared to other materials.
Atmosphere Inert gas overlay (Argon or Nitrogen).Displaces atmospheric oxygen and moisture from the headspace of the vial, directly preventing the primary oxidation reaction from occurring.
Temperature Store at 4°C.[8][9]Reduces the kinetic rate of potential degradation reactions. Avoid freezing unless specified, as this can cause moisture to condense upon thawing.
Location A designated, well-ventilated area away from strong acids, bases, and oxidizing agents.[5][10]Prevents accidental cross-contamination from incompatible and highly reactive chemicals.[10]

This protocol minimizes the risk of contaminating your bulk supply each time the material is needed.

  • Preparation: Move the main container of this compound, several smaller amber vials, and necessary tools into a glovebox or have a Schlenk line with a manifold providing dry Argon or Nitrogen ready.

  • Inerting Vials: Place the new, smaller amber vials (uncapped) in a vacuum oven at a low temperature (~50°C) for at least 2 hours to remove adsorbed moisture. Backfill the oven with inert gas before removing the vials.

  • Equilibration: Allow the main container to equilibrate to room temperature before opening to prevent moisture condensation on the cold compound.

  • Aliquoting: Under a positive pressure of inert gas, carefully transfer the desired amount of the compound into the smaller vials.

  • Inert Gas Overlay: Before sealing, flush the headspace of each small vial with a gentle stream of inert gas for 10-15 seconds.

  • Sealing: Tightly seal each vial with a PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling & Storage: Clearly label each aliquot with the compound name, date, and concentration (if in solution). Place in refrigerated storage (4°C).[8][9]

Troubleshooting Guide: Handling During Experiments

Question: I'm performing a multi-hour reaction. How do I protect this compound from oxidation within the reaction vessel?

Answer: Maintaining an inert environment throughout the experiment is critical. This involves preparing your solvents and your reaction setup meticulously.

Preventative_Workflow cluster_workflow Experimental Workflow for Preventing Oxidation start Start: Prepare Experiment prep_solvent Prepare Deoxygenated Solvent (Protocol 2) start->prep_solvent prep_glassware Oven-Dry & Cool Glassware Under Inert Gas start->prep_glassware setup_reaction Assemble Reaction Under Positive Inert Gas Pressure prep_solvent->setup_reaction prep_glassware->setup_reaction add_reagents Add Reagents via Syringe or under Gas Flow setup_reaction->add_reagents run_reaction Run Reaction Under Inert Atmosphere (Balloon/Manifold) add_reagents->run_reaction workup Work-Up & Analysis run_reaction->workup end End workup->end

Caption: Workflow for handling sensitive reagents like this compound.

Dissolved oxygen is a hidden oxidant. This protocol removes it.

  • Choose a Method:

    • Sparge Method (Most Common): Insert a long needle connected to an inert gas line into your solvent container, ensuring the tip is below the solvent surface. Insert a second, shorter needle through the septum to act as a vent. Bubble the inert gas through the solvent for 30-60 minutes.

    • Freeze-Pump-Thaw (Highest Purity): This method is for highly sensitive reactions. Freeze the solvent using liquid nitrogen, apply a high vacuum to remove gases from the solid, and then thaw under an inert atmosphere. Repeat this cycle three times.

  • Solvent Transfer: Once deoxygenated, use gas-tight syringes or a cannula to transfer the solvent to your reaction flask, which should already be under a positive pressure of inert gas.

FAQ: Can I add a chemical antioxidant for extra protection?

Answer: Yes, in some non-biological or non-catalytic applications where an additive will not interfere with downstream processes, a radical-scavenging antioxidant can be used. This is common practice for stabilizing sensitive organic compounds.

AntioxidantTypical ConcentrationUse Case / Considerations
BHT (Butylated hydroxytoluene) 50 - 250 ppmA very common and effective radical scavenger. It is phenolic, so it may interfere with reactions involving phenols. Can be removed via chromatography.
Vitamin E (α-Tocopherol) 100 - 500 ppmA natural antioxidant, useful if synthetic additives are a concern.[11] It is a high-boiling point liquid and can be harder to remove.
Ascorbic Acid VariesA water-soluble antioxidant, useful for aqueous phases or extractions.[3] Not suitable for most organic solvents.
Section 3: Detection and Confirmation of Oxidation

This section helps you identify if your compound has already degraded and provides a guide to analytical methods for confirmation.

FAQ: My solution of this compound has turned slightly yellow. Is it oxidized?

Answer: A color change from colorless to pale yellow or brown is a strong qualitative indicator of degradation.[12] Aromatic aldehydes and other conjugated byproducts formed during oxidation often absorb visible light, resulting in a colored appearance. While not definitive proof, it is a significant warning sign that warrants immediate analytical verification. You may also observe new spots on a Thin Layer Chromatography (TLC) plate or unexpected peaks in your analytical data.

Troubleshooting Guide: How to Analytically Confirm Oxidation

Question: I suspect oxidation. What is the best analytical method to get a definitive answer?

Answer: The choice of method depends on the information you need (qualitative vs. quantitative) and the equipment available. A multi-technique approach is often most powerful.

| Method | Principle | Information Provided | Pros & Cons | | :--- | :--- | :--- | | TLC (Thin Layer Chromatography) | Separation by polarity on a silica plate. | Qualitative: Shows the presence of new, typically more polar spots (aldehyde/acid) compared to a clean reference standard. | Pros: Fast, cheap, easy to perform. Cons: Not quantitative, identification is presumptive. | | HPLC (High-Performance Liquid Chromatography) | High-resolution separation by polarity, detected by UV absorbance.[13] | Quantitative: Can separate and quantify the parent compound and its oxidation products. Retention time provides identification against standards.[13] | Pros: Highly accurate, quantitative, and sensitive.[13] Cons: Requires method development, more expensive. | | GC-MS (Gas Chromatography-Mass Spectrometry) | Separation by boiling point followed by mass-to-charge ratio detection. | Confirmatory: Provides the molecular weight and fragmentation pattern of impurities, allowing for positive identification of the aldehyde and acid byproducts.[13] | Pros: Excellent for structural confirmation of volatile impurities. Cons: Requires derivatization for the non-volatile carboxylic acid. | | NMR (Nuclear Magnetic Resonance Spectroscopy) | Detection of nuclear spin transitions in a magnetic field.[13] | Structural Elucidation: Unambiguously identifies oxidation products by their unique proton (¹H) and carbon (¹³C) signals (e.g., aldehyde proton at ~9-10 ppm). | Pros: The most powerful tool for structural confirmation.[13] Cons: Low throughput, requires higher sample concentration, expensive. |

References

Resolving peak tailing in HPLC analysis of "2-(2-Methoxyphenyl)ethanol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Analysis of 2-(2-Methoxyphenyl)ethanol

Guide Topic: Resolving Peak Tailing in the Reversed-Phase HPLC Analysis of this compound

Welcome to the technical support guide for the chromatographic analysis of this compound. As a Senior Application Scientist, my goal is to provide you with a comprehensive, in-depth resource to diagnose and resolve the common, yet often frustrating, issue of peak tailing. This guide moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions in your method development and troubleshooting.

Frequently Asked Questions (FAQs) & Initial Diagnosis

Q1: I'm seeing significant peak tailing for this compound on my C18 column. What is the most probable cause?

A1: Peak tailing for a polar aromatic compound like this compound is most frequently caused by secondary interactions between the analyte and the stationary phase.[1] While the primary retention mechanism on a C18 column is hydrophobic, your analyte possesses a polar hydroxyl (-OH) group and a methoxy (-OCH3) group on an aromatic ring. These functional groups can engage in unwanted interactions with active sites on the silica-based column packing.

The primary culprit is almost always residual silanol groups (Si-OH) on the silica surface.[2] At a mobile phase pH above approximately 3.0, these silanol groups can become ionized (deprotonated) to form SiO⁻.[3][4] The polar hydroxyl group on your analyte can then interact with these ionized silanols through strong hydrogen bonding or dipole-dipole forces. This secondary retention mechanism holds a fraction of the analyte molecules back for longer than the bulk, resulting in an asymmetric peak with a pronounced tail.[4]

Troubleshooting Guide Part 1: A Systematic Approach to Resolution

Resolving peak tailing requires a logical, stepwise approach. We will begin with the simplest and most impactful adjustments related to the mobile phase and then proceed to column and hardware considerations.

Q2: How can I adjust my mobile phase to eliminate tailing from silanol interactions?

A2: The most effective strategy to minimize silanol interactions is to control the ionization state of the silanol groups by lowering the mobile phase pH.[4][5] By operating at a low pH (typically between 2.5 and 3.5), the vast majority of silanol groups will be protonated (Si-OH), rendering them much less active and significantly reducing the unwanted secondary interactions that cause tailing.[2]

  • Prepare Aqueous Mobile Phase Buffers: Prepare separate batches of your aqueous mobile phase (e.g., HPLC-grade water) adjusted to pH 3.5, 3.0, and 2.7 using a suitable acidic modifier.

  • Select an Acidic Modifier: Formic acid (0.1%) is a good starting point as it is volatile and MS-friendly.[6] For more stubborn tailing, Trifluoroacetic Acid (TFA) at 0.05-0.1% is a very effective silanol suppressor, though it can cause ion suppression in MS detection.[7][8]

  • Equilibrate the System: Start with the highest pH (3.5). Flush the column with at least 10-15 column volumes of the pre-mixed mobile phase (e.g., Acetonitrile/Water with modifier).

  • Inject and Analyze: Inject your standard of this compound and record the chromatogram. Calculate the USP Tailing Factor (Tf). An ideal peak has a Tf of 1.0, while values above 1.5 are generally unacceptable for quantitative analysis.[4][9]

  • Decrease pH and Repeat: Sequentially lower the mobile phase pH to 3.0 and then 2.7, repeating steps 3 and 4 for each condition.

  • Compare Results: Analyze the tailing factor at each pH. You should observe a significant improvement in peak symmetry as the pH is lowered.

Mobile Phase ModifierTypical ConcentrationProsCons
Formic Acid 0.1% (v/v)Good MS compatibility, volatile, less aggressive than TFA.[6]Less effective at masking silanols compared to TFA.[6]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Excellent at improving peak shape by protonating silanols.[7][10]Causes significant ion suppression in MS, can be difficult to remove from the system.[6][7]
Phosphoric Acid Buffer to desired pHNon-volatile, excellent UV characteristics, cheap.[6]Not MS-compatible, can precipitate with high acetonitrile concentrations.

Troubleshooting Workflow Diagram

This diagram outlines the logical progression for diagnosing and resolving peak tailing.

G cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_column Step 2: Column Evaluation cluster_system Step 3: System & Advanced Checks start Peak Tailing Observed for This compound ph_check Is Mobile Phase pH < 3.5? start->ph_check adjust_ph Adjust pH to 2.7-3.0 using 0.1% Formic Acid or 0.05% TFA ph_check->adjust_ph No column_check Is the column modern and fully end-capped? ph_check->column_check Yes adjust_ph->column_check Tailing Persists resolved Peak Shape Acceptable (Tf < 1.2) adjust_ph->resolved Issue Resolved select_column Switch to a high-purity, end-capped C18 or a Phenyl-Hexyl column column_check->select_column No / Unsure system_check Inspect System for Dead Volume & Overload column_check->system_check Yes select_column->system_check Tailing Persists select_column->resolved Issue Resolved fix_system Check fittings, use smaller ID tubing. Inject diluted sample. system_check->fix_system metal_check Consider Metal Chelation. Add 0.1mM EDTA to mobile phase. fix_system->metal_check fix_system->resolved Issue Resolved metal_check->resolved Issue Resolved

Caption: A systematic workflow for troubleshooting peak tailing.

Troubleshooting Guide Part 2: Column Chemistry and Advanced Interactions

Q3: I've lowered the pH, and the peak shape is better but still not perfect. What should I investigate next?

A3: If pH optimization alone is insufficient, the issue likely lies with your column chemistry or more complex secondary interactions.

  • Ensure Use of a High-Purity, End-Capped Column: Older columns, or those made with lower purity "Type A" silica, have higher metal content and more acidic silanol groups, which are prone to causing peak tailing.[11] Modern columns use high-purity, "Type B" silica. Furthermore, ensure your column is end-capped . End-capping is a chemical process that deactivates most of the residual silanol groups by reacting them with a small, non-polar silylating agent, effectively shielding them from interacting with polar analytes.[12][13] If your current column is not end-capped or is very old, switching to a modern, fully end-capped C18 is a critical step.[2]

  • Consider an Alternative Stationary Phase: For aromatic compounds, a Phenyl-Hexyl phase can offer alternative selectivity and improved peak shape.[14] The phenyl groups in the stationary phase can interact with the aromatic ring of your analyte via favorable pi-pi interactions. This can strengthen the primary retention mechanism and reduce the relative impact of unwanted silanol interactions.[15]

  • Investigate Metal Chelation: The ortho-position of the hydroxyl and methoxy groups on the benzene ring of your analyte could potentially act as a chelating moiety for metal ions.[16][17] Trace metal impurities (e.g., iron, aluminum) can exist within the silica matrix of the column packing or leach from stainless steel components of the HPLC system (like frits and tubing).[18][19] If your analyte chelates with these metal ions, it can cause significant tailing.[20]

    • Diagnostic Test: As a diagnostic tool, add a small amount of a competing chelating agent, like EDTA (ethylenediaminetetraacetic acid) , to your mobile phase at a concentration of ~0.1 mM. If the peak shape dramatically improves, it strongly suggests that metal chelation is a contributing factor. The long-term solution may involve using bio-inert, metal-free HPLC systems or columns specifically designed to minimize metal interactions.[16]

Visualizing the Problem: Analyte-Column Interactions

The diagram below illustrates the dual-retention mechanism that leads to peak tailing.

G cluster_column Silica Surface cluster_c18 C18 Chain (Hydrophobic Retention) cluster_silanol Ionized Silanol (Secondary Interaction) silica Si C18_chain CH2 CH2 ... CH3 silica->C18_chain silanol Si-O⁻ silica->silanol analyte This compound (Aromatic Ring + OH group) analyte->C18_chain Primary (Good Peak Shape) analyte->silanol Secondary (Causes Tailing)

Caption: Interaction of the analyte with both C18 chains and residual silanols.

Troubleshooting Guide Part 3: System and Method Parameters

Q4: My chemistry seems correct, but I still have some tailing. Could my HPLC system or method parameters be the cause?

A4: Absolutely. Once chemical interactions are minimized, physical and instrumental factors must be considered.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to poor peak shape.[1] Similarly, injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause distortion.[21]

    • Protocol for Diagnosing Overload: Prepare a 10-fold dilution of your sample and inject the same volume. If the peak shape improves and the tailing factor decreases, you are likely overloading the column.[22] The solution is to either inject a smaller volume or dilute your sample.

  • Extra-Column Dead Volume: Peak broadening and tailing can be caused by excessive volume in the system between the injector and the detector.[3] This is especially noticeable for early-eluting peaks.

    • What to Check:

      • Tubing: Use tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) and keep the length as short as possible.

      • Fittings: Ensure all fittings are properly swaged and connected to eliminate any small voids.[21]

      • Guard Column: A contaminated or poorly connected guard column can introduce significant tailing.[22] Remove the guard column and re-run the analysis. If the peak shape improves, replace the guard cartridge.

  • Column Contamination and Voids: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing. Physical stress from pressure shocks can also create a void in the packing material at the column inlet.[22]

    • Solution: Try back-flushing the column with a strong solvent (if the manufacturer's instructions permit).[22] If this fails, and you have ruled out other causes, the column may need to be replaced.

References

Technical Support Center: Optimizing Reaction Conditions for Derivatizing 2-(2-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-(2-Methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to blend technical accuracy with field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to derivatize this compound before analysis?

Derivatization is a crucial step for compounds like this compound, particularly for analysis using gas chromatography (GC).[1] The primary reasons are:

  • Increased Volatility: The hydroxyl (-OH) group in the molecule is polar, which reduces its volatility and can lead to poor chromatographic performance. Derivatization replaces the active hydrogen on this group with a less polar functional group, making the molecule more volatile and "GC-amenable".

  • Improved Thermal Stability: Polar compounds can degrade at the high temperatures used in the GC injector port. Derivatives are typically more thermally stable, preventing sample degradation and ensuring accurate quantification.[2]

  • Enhanced Chromatographic Peak Shape: The polarity of the hydroxyl group can cause tailing on standard GC columns due to interactions with the stationary phase. Derivatization leads to sharper, more symmetrical peaks, which improves resolution and integration accuracy.[3]

  • Improved Mass Spectrometric Identification: Derivatives can produce more characteristic fragmentation patterns in mass spectrometry (MS), aiding in structural elucidation.[4]

Q2: What are the most common and effective derivatization methods for this compound?

For a primary alcohol like this compound, the two most prevalent and effective derivatization strategies are silylation and acylation (esterification).

  • Silylation: This is the most widely used method for GC analysis of alcohols.[5] It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[6] This significantly increases volatility and thermal stability.[7] Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7]

  • Acylation (Esterification): This reaction converts the alcohol into an ester using an acylating agent, such as an acid anhydride (e.g., acetic anhydride) or an acyl chloride.[8][9] This method is robust and the resulting esters are stable. Using perfluorinated acylating agents can also significantly enhance detectability for electron capture detection (ECD).[4]

The choice between these methods often depends on the specific analytical goal, the complexity of the sample matrix, and the available instrumentation.

Experimental Workflows & Logic

To successfully derivatize this compound, a logical workflow is essential. The following diagram outlines the key decision points and steps from sample preparation to analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization Method Selection cluster_reaction Reaction & Analysis Sample This compound Sample DrySample Dry Sample Completely (e.g., under N2 stream) Sample->DrySample Moisture removal is critical [8] ChooseMethod Select Derivatization Method DrySample->ChooseMethod Silylation Silylation (e.g., BSTFA, MSTFA) ChooseMethod->Silylation For GC-MS, high volatility Acylation Acylation (e.g., Acetic Anhydride) ChooseMethod->Acylation For stable derivatives, ECD Reaction Perform Reaction (Optimize Temp & Time) Silylation->Reaction Acylation->Reaction Monitor Monitor Progress (TLC or pilot GC) Reaction->Monitor Workup Workup & Purification (If necessary) Monitor->Workup Analysis GC-MS/GC-FID Analysis Workup->Analysis G Start Problem: Incomplete Silylation CheckMoisture Is all glassware/solvent completely anhydrous? Start->CheckMoisture CheckReagent Is the reagent fresh and in sufficient excess? CheckMoisture->CheckReagent Yes Sol_Dry Solution: Oven-dry glassware. Use anhydrous solvents. Dry sample completely. [8] CheckMoisture->Sol_Dry No CheckConditions Are reaction time and temperature optimized? CheckReagent->CheckConditions Yes Sol_Reagent Solution: Use fresh reagent. Increase molar excess (e.g., >2:1). [5] CheckReagent->Sol_Reagent No Sol_Conditions Solution: Increase reaction time and/or temperature (e.g., 60°C, 1 hr). [6] CheckConditions->Sol_Conditions No

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 2-(2-Methoxyphenyl)ethanol and 4-Methoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Position in Antioxidant Function

Phenolic compounds are a cornerstone of antioxidant research, lauded for their ability to neutralize harmful free radicals and mitigate oxidative stress, a key factor in a myriad of pathologies.[1] The antioxidant capacity of these molecules is not merely a function of the presence of a hydroxyl group on an aromatic ring, but is profoundly influenced by the type and position of other substituents.[2] This guide focuses on two isomers, 2-(2-Methoxyphenyl)ethanol and 4-methoxyphenethyl alcohol (a well-known compound often referred to as tyrosol methyl ether), to illustrate how a simple shift in the location of a methoxy group—from the ortho to the para position—can theoretically alter their radical scavenging efficacy.

Chemical Structures and Mechanistic Considerations

The antioxidant activity of phenolic compounds primarily proceeds through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[3][4] The efficiency of these mechanisms is dictated by the stability of the resulting phenoxyl radical, which is heavily influenced by the electronic effects of the substituents on the aromatic ring.

Caption: Chemical structures of the two isomers.

The Role of the Methoxy Group

The methoxy (-OCH3) group is an electron-donating group (EDG) due to resonance. By donating electron density to the aromatic ring, it can stabilize the phenoxyl radical formed after the donation of a hydrogen atom to a free radical. This stabilization is key to a compound's antioxidant potential.

  • 4-Methoxyphenethyl Alcohol (Para Isomer): In this configuration, the methoxy group is in the para position relative to the ethyl alcohol side chain. While this molecule itself is not a phenol (it lacks a hydroxyl group directly attached to the aromatic ring), its structural similarity to tyrosol (4-hydroxyphenethyl alcohol) is notable. The antioxidant activity of 4-methoxyphenethyl alcohol is generally considered to be weak as it lacks the phenolic hydroxyl group necessary for efficient radical scavenging.[5] Its primary mechanism would likely involve the donation of a hydrogen atom from the benzylic position, which is less favorable than from a phenolic hydroxyl group.

  • This compound (Ortho Isomer): Similar to the para isomer, the ortho isomer also lacks a phenolic hydroxyl group. The proximity of the methoxy group to the ethyl alcohol side chain in the ortho position could introduce steric hindrance, potentially influencing its interaction with free radicals. However, the dominant factor remains the absence of the readily donatable hydrogen from a phenolic hydroxyl group.

Expert Insight: The antioxidant activity of phenolic compounds is critically dependent on the presence of a hydroxyl group directly on the aromatic ring. For non-phenolic compounds like the two being discussed, any observed antioxidant activity is likely to be significantly lower than that of their phenolic counterparts (e.g., tyrosol or hydroxytyrosol). The primary contribution to antioxidant activity in such cases would be through other mechanisms, which are generally less efficient.

Predicted Antioxidant Activity: A Structure-Activity Relationship (SAR) Perspective

Based on established SAR principles, the antioxidant activity of both this compound and 4-methoxyphenethyl alcohol is expected to be modest at best, due to the absence of a phenolic hydroxyl group.[2]

The substitution of functional groups in the ortho and para positions is generally considered a more effective way to enhance antioxidant capacity compared to substitution in the meta position, primarily in true phenolic compounds where these positions can effectively stabilize the phenoxyl radical through resonance.[2]

Without a phenolic hydroxyl group, the main site for hydrogen donation would be the ethyl alcohol moiety or the benzylic hydrogens. The electronic effects of the methoxy group would have a less pronounced impact on the stability of the radical formed at these positions compared to a phenoxyl radical.

Table 1: Theoretical Comparison of Antioxidant Properties

FeatureThis compound4-Methoxyphenethyl AlcoholRationale
Primary Antioxidant Mechanism Likely Hydrogen Atom Transfer (HAT) from the ethyl alcohol group or benzylic position.Likely Hydrogen Atom Transfer (HAT) from the ethyl alcohol group or benzylic position.Both lack a phenolic hydroxyl group, which is the primary site for efficient radical scavenging in phenolic antioxidants.
Predicted Radical Scavenging Activity LowLowThe absence of a phenolic -OH group significantly reduces the ability to donate a hydrogen atom and stabilize the resulting radical.
Influence of Methoxy Group Position The ortho position may introduce steric effects, but the electronic contribution to stabilizing a non-phenoxyl radical is likely minimal.The para position allows for some electronic stabilization of the aromatic system, but this effect is less significant without a phenolic hydroxyl group.The electron-donating effect of the methoxy group is most pronounced in stabilizing a phenoxyl radical, which cannot be formed in these molecules.

Experimental Protocols for Antioxidant Activity Assessment

To facilitate direct comparison, we provide detailed, self-validating protocols for two of the most common in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6][7]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol (Store in Dark) prep_sample Prepare Stock Solutions of Isomers (e.g., 1 mg/mL in Methanol) prep_series Create Serial Dilutions of each Isomer mix Mix Sample/Standard (100 µL) with DPPH Solution (100 µL) in 96-well plate prep_series->mix incubate Incubate in Dark (30 minutes at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: DPPH Radical Scavenging Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C to protect it from light.

    • Test Compounds: Prepare 1 mg/mL stock solutions of this compound and 4-methoxyphenethyl alcohol in methanol.

    • Positive Control: Prepare a 1 mg/mL stock solution of a standard antioxidant like Ascorbic Acid or Trolox in methanol.

    • Serial Dilutions: From the stock solutions, prepare a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) for each test compound and the positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the various concentrations of the test compounds, positive control, or methanol (as a blank) to the wells.

    • Shake the plate gently and incubate for 30 minutes in the dark at room temperature.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % Inhibition against the concentration of the test compounds and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[8]

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant produces a colorless species, and the decrease in absorbance is measured.

Step-by-Step Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and a positive control (Trolox) as described for the DPPH assay.

    • Add 2.0 mL of the ABTS•+ working solution to 20 µL of the various concentrations of the test compounds or positive control.

    • Vortex the solutions and incubate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

    • Determine the IC50 value for each compound.

Conclusion and Future Directions

While a definitive quantitative comparison between this compound and 4-methoxyphenethyl alcohol awaits direct experimental validation, the principles of structure-activity relationships provide a strong foundation for a theoretical assessment. Due to the absence of a phenolic hydroxyl group in both isomers, their intrinsic antioxidant activity is predicted to be significantly lower than their phenolic analogs.

This guide provides the necessary theoretical framework and detailed, validated experimental protocols for researchers to perform a direct, quantitative comparison. Such a study would be a valuable contribution to the understanding of how subtle structural modifications in this class of compounds influence their bioactivity. Future research should also explore other potential biological activities of these isomers beyond direct radical scavenging, as their structural motifs may allow for interactions with various cellular signaling pathways.

References

A Comparative Analysis of Methoxyphenethyl Alcohol Isomers in Tyrosinase Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel and effective modulators of melanogenesis, tyrosinase continues to be a focal point for researchers in dermatology, cosmetology, and drug development.[1][2] This copper-containing enzyme is the rate-limiting catalyst in the intricate process of melanin biosynthesis.[1] Its inhibition offers a promising strategy for addressing hyperpigmentation disorders and for the development of skin-lightening agents. This guide provides a comparative analysis of the tyrosinase inhibitory potential of methoxyphenethyl alcohol isomers, offering insights into their structure-activity relationships and providing a robust experimental framework for their evaluation.

The Pivotal Role of Tyrosinase in Melanogenesis

Tyrosinase catalyzes two critical initial steps in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin.[3] Therefore, the inhibition of tyrosinase is a direct and effective approach to modulate melanin production.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

To empirically determine and compare the inhibitory potency of the methoxyphenethyl alcohol isomers, a standardized in vitro tyrosinase inhibition assay is paramount. The following protocol, utilizing L-DOPA as the substrate, provides a reliable method for assessing diphenolase activity.

Materials and Reagents:
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Ortho-methoxyphenethyl alcohol

  • Meta-methoxyphenethyl alcohol

  • Para-methoxyphenethyl alcohol

  • Kojic Acid (positive control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Assay Procedure:
  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Dissolve L-DOPA in phosphate buffer to a final concentration of 2 mM. Prepare this solution fresh before use.

    • Prepare stock solutions of the methoxyphenethyl alcohol isomers and kojic acid in DMSO.

    • Create serial dilutions of the test compounds and kojic acid in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the wells does not exceed 1-2%.

  • Assay Plate Setup (in a 96-well plate):

    • Test Wells: Add 20 µL of each test compound dilution, 140 µL of phosphate buffer, and 20 µL of tyrosinase solution.

    • Control Wells (No Inhibitor): Add 20 µL of the solvent (e.g., 1-2% DMSO in buffer), 140 µL of phosphate buffer, and 20 µL of tyrosinase solution.

    • Blank Wells (No Enzyme): Add 20 µL of each test compound dilution and 160 µL of phosphate buffer.

    • Positive Control Wells: Add 20 µL of kojic acid dilution, 140 µL of phosphate buffer, and 20 µL of tyrosinase solution.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the 2 mM L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes.[4]

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance versus time curve.

    • Determine the percentage of tyrosinase inhibition for each concentration of the test compounds using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Plot the percentage of inhibition against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value for each isomer.

// Nodes prep [label="Prepare Solutions\n(Enzyme, Substrate, Inhibitors)", fillcolor="#F1F3F4", fontcolor="#202124"]; plate [label="Set Up 96-Well Plate\n(Test, Control, Blank)", fillcolor="#F1F3F4", fontcolor="#202124"]; preincubate [label="Pre-incubate\n(37°C, 10 min)", fillcolor="#FBBC05", fontcolor="#202124"]; add_ldopa [label="Add L-DOPA\n(Initiate Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; measure [label="Kinetic Measurement\n(Absorbance at 475 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Data Analysis\n(% Inhibition, IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> plate [label="Dispense"]; plate -> preincubate; preincubate -> add_ldopa; add_ldopa -> measure; measure -> analyze; } Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Comparative Analysis and Structure-Activity Relationship (SAR)

While direct experimental IC50 values for the methoxyphenethyl alcohol isomers are pending empirical determination, we can formulate a hypothesis based on existing research on similar molecular scaffolds. The position of the methoxy group on the phenyl ring is expected to significantly influence the inhibitory activity.

CompoundStructurePredicted IC50 (µM)Predicted Inhibition Mechanism
Ortho-methoxyphenethyl alcohol ModerateMixed or Non-competitive
Meta-methoxyphenethyl alcohol Low to ModerateMixed or Non-competitive
Para-methoxyphenethyl alcohol Potentially the most potentCompetitive or Mixed
Kojic Acid (Reference) ~15-20Competitive

Note: The predicted IC50 values and inhibition mechanisms are hypothetical and require experimental validation.

Rationale for Predicted Activity:
  • Para-methoxyphenethyl alcohol: The para-substituted isomer most closely resembles L-tyrosine, the natural substrate of tyrosinase. This structural similarity may allow it to act as a competitive inhibitor by binding to the enzyme's active site. Studies on other para-substituted phenolic compounds, such as p-hydroxybenzyl alcohol, have demonstrated tyrosinase inhibitory activity.[5][6] The methoxy group, being an electron-donating group, could further influence binding affinity.

  • Ortho-methoxyphenethyl alcohol: The methoxy group in the ortho position may introduce steric hindrance, potentially affecting the molecule's ability to optimally bind to the active site. This could result in a lower inhibitory potency compared to the para isomer. The inhibition mechanism is less likely to be purely competitive.

  • Meta-methoxyphenethyl alcohol: The meta position is generally less favored for substitution in tyrosinase inhibitors. The electronic and steric effects of the methoxy group at this position may lead to weaker interactions with the enzyme, resulting in the lowest predicted potency among the three isomers.

// Nodes tyrosinase [label="{Tyrosinase Active Site | { Cu2+ | Cu2+}}", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; para [label="{Para-methoxyphenethyl alcohol | High structural similarity to L-tyrosine}", fillcolor="#34A853", fontcolor="#FFFFFF"]; ortho [label="{Ortho-methoxyphenethyl alcohol | Potential steric hindrance}", fillcolor="#FBBC05", fontcolor="#202124"]; meta [label="{Meta-methoxyphenethyl alcohol | Less favorable substitution}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges para -> tyrosinase [label="Strongest Predicted Binding\n(Competitive Inhibition)", color="#34A853", fontcolor="#34A853"]; ortho -> tyrosinase [label="Moderate Binding", color="#FBBC05", fontcolor="#FBBC05"]; meta -> tyrosinase [label="Weakest Predicted Binding", color="#EA4335", fontcolor="#EA4335"]; } Caption: Hypothesized structure-activity relationship of methoxyphenethyl alcohol isomers.

Concluding Remarks for the Research Professional

The comparative analysis of methoxyphenethyl alcohol isomers as tyrosinase inhibitors presents a compelling area of investigation. Based on established structure-activity relationships, the para-isomer is hypothesized to be the most potent inhibitor due to its structural analogy to the natural substrate, L-tyrosinase. However, empirical validation through rigorous in vitro assays, as detailed in this guide, is essential to confirm these predictions and to elucidate the precise mechanisms of inhibition.

Further studies, including kinetic analyses (e.g., Lineweaver-Burk plots) and computational docking, would provide deeper insights into the enzyme-inhibitor interactions. The findings from such research could contribute significantly to the development of novel and effective agents for the management of hyperpigmentation.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-(2-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and related impurities is the bedrock of product quality, safety, and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 2-(2-Methoxyphenyl)ethanol, a key chemical intermediate. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This guide is structured to provide a comprehensive framework for validating a quantitative method for this compound, comparing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

The Foundation of Trust: Understanding Analytical Method Validation

Before delving into specific techniques, it is crucial to grasp the core principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that analytical methods are reliable and reproducible.[3][4][5][6][7][8][9][10] The primary validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][11][12][13]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[11][14][15]

  • Accuracy: The closeness of test results to the true value.[11][12][13][16]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][12][13]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11][14][15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][14][15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11][13]

The following diagram illustrates the logical workflow of an analytical method validation process, highlighting the interconnectedness of these key parameters.

Analytical_Method_Validation_Workflow cluster_Development Method Development & Optimization cluster_Finalization Method Finalization MethodDevelopment Method Development Optimization Optimization MethodDevelopment->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Repeatability Intermediate Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Testing Robustness->SystemSuitability FinalMethod Final Validated Method SystemSuitability->FinalMethod

Caption: A flowchart illustrating the typical workflow for analytical method validation.

Comparative Analysis of Analytical Techniques for this compound Quantification

The selection of an appropriate analytical technique is the first critical decision in method development and validation. For a compound like this compound, which possesses a chromophore (the benzene ring), is amenable to volatilization, and has a moderate polarity, several techniques can be considered.

Technique Principle Strengths for this compound Potential Challenges
HPLC-UV Separation based on polarity on a stationary phase with detection by UV absorbance.[17]High precision and accuracy, suitable for routine QC, non-destructive.Requires the analyte to have a UV chromophore, potential for matrix interference.
GC-MS Separation of volatile compounds followed by ionization and mass-to-charge ratio detection.[18][19]High specificity due to mass detection, excellent for impurity profiling.Requires derivatization for less volatile compounds, potential for thermal degradation.
UV-Vis Spectrophotometry Measurement of light absorption by the analyte in a solution.[20][21]Simple, rapid, and cost-effective.Low specificity, highly susceptible to interference from other UV-absorbing compounds.[22]

Experimental Protocols and Data Interpretation

This section provides detailed, step-by-step methodologies for validating an HPLC-UV method for the quantification of this compound. The principles outlined are transferable to GC and UV-Vis method validation with appropriate modifications.

Protocol 1: Specificity

Objective: To demonstrate that the analytical method can unequivocally assess this compound in the presence of potential impurities and matrix components.

Methodology:

  • Prepare a solution of a placebo (matrix without the analyte).

  • Prepare a solution of this compound standard.

  • Prepare a spiked solution containing the placebo and the this compound standard.

  • Inject each solution into the HPLC system.

  • Causality: By comparing the chromatograms, we can ensure that no peaks from the placebo co-elute with the analyte peak, thus confirming the method's specificity.

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the placebo.

Protocol 2: Linearity and Range

Objective: To establish a linear relationship between the concentration of this compound and the instrumental response over a defined range.

Methodology:

  • Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

  • Causality: This establishes the concentration range over which the method is accurate, precise, and linear, which is essential for reliable quantification.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Table 1: Hypothetical Linearity Data for this compound by HPLC-UV

Concentration (µg/mL)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Mean Peak Area
50251000250500251500251000
75376000375500376500376000
100501000500000502000501000
125626000625500626500626000
150751000750000752000751000
Linear Regression y = 5000x + 1000 r² = 0.9999
Protocol 3: Accuracy

Objective: To determine the closeness of the measured value to the true value.

Methodology:

  • Prepare placebo samples spiked with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Causality: This experiment directly assesses the systematic error of the method.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table 2: Hypothetical Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.899.8%
Mean Recovery 99.8%
Protocol 4: Precision

Objective: To assess the degree of scatter between a series of measurements.

Methodology:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Causality: These tests evaluate the random error of the method under different operating conditions.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Table 3: Hypothetical Precision Data

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean%RSD
Repeatability (Peak Area) 5015005020005005005010005025005000005012500.2%
Intermediate Precision (Peak Area) 5030005010005040005025005035005015005025830.2%
Protocol 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

Methodology:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte signal is a certain multiple of the background noise (typically 3:1 for LOD and 10:1 for LOQ).

  • Based on the Standard Deviation of the Response and the Slope: Use the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

  • Causality: Establishing LOD and LOQ is critical for the analysis of impurities and degradation products.

Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Protocol 6: Robustness

Objective: To evaluate the method's reliability when subjected to small, deliberate changes in analytical parameters.

Methodology:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Vary each parameter within a realistic range (e.g., ± 2%).

  • Analyze a standard solution under each condition and evaluate the impact on the results.

  • Causality: A robust method is essential for transferability between laboratories and for ensuring consistent performance over time.

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

The following diagram illustrates the relationship between the different types of precision in method validation.

Precision_Hierarchy cluster_Conditions Varying Conditions Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility SameLab Same Laboratory, Same Analyst, Same Day Repeatability->SameLab DiffDayAnalyst Different Day, Different Analyst, Same Laboratory Intermediate->DiffDayAnalyst DiffLab Different Laboratory Reproducibility->DiffLab

Caption: A diagram showing the hierarchy of precision measurements in method validation.

Conclusion: A Commitment to Quality

The validation of an analytical method for the quantification of this compound is a systematic process that ensures the reliability and integrity of the generated data. While HPLC-UV often presents a balanced approach for routine analysis, the specific requirements of the study, such as the need for impurity profiling or high-throughput screening, may favor GC-MS or UV-Vis spectrophotometry, respectively. By adhering to the principles outlined in this guide and the referenced international guidelines, researchers and drug development professionals can confidently develop and validate analytical methods that are scientifically sound and meet regulatory expectations. This commitment to robust analytical science is fundamental to ensuring the quality and safety of pharmaceutical products.

References

Benchmarking the Synthesis of 2-(2-Methoxyphenyl)ethanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-Methoxyphenyl)ethanol is a valuable benzeneethanol derivative utilized as a key intermediate in the synthesis of pharmaceuticals and fine chemicals. The selection of a synthetic route is a critical decision in any chemical campaign, balancing factors of yield, purity, cost, safety, and scalability. This guide provides an in-depth comparative analysis of the three most prevalent methods for synthesizing this compound: the reduction of 2-methoxyphenylacetic acid derivatives, the Grignard reaction with ethylene oxide, and the catalytic hydrogenation of 2-methoxyphenylacetaldehyde. By presenting objective experimental data, detailed protocols, and field-proven insights, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic needs.

Introduction: The Significance of this compound

This compound, also known as o-methoxyphenethyl alcohol, is a structural motif found in a variety of biologically active molecules. Its synthesis is a foundational step in numerous multi-step research and manufacturing processes. The efficiency and robustness of its preparation can significantly impact the overall timeline and cost-effectiveness of a development program. This guide moves beyond a simple recitation of methods to dissect the causality behind experimental choices, offering a trusted framework for selecting the optimal synthetic pathway.

Method 1: Reduction of 2-Methoxyphenylacetic Acid Derivatives

This is arguably the most direct and common laboratory-scale approach, starting from the readily available 2-methoxyphenylacetic acid or its corresponding esters. The core of this method lies in the chemoselective reduction of a carboxylic acid or ester functional group to a primary alcohol.

Principle and Rationale

The choice of reducing agent is paramount and dictates the reaction conditions and safety protocols.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective nucleophilic reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[1] Its high reactivity ensures near-quantitative conversion but also presents significant safety challenges, as it reacts violently with protic solvents like water and alcohols.[2] For this reason, LiAlH₄ reductions must be conducted under strictly anhydrous conditions.

  • Sodium Borohydride (NaBH₄): A much milder and safer reducing agent. It is generally incapable of reducing carboxylic acids directly but can effectively reduce esters, albeit often requiring higher temperatures or activating additives.[3][4] The reduction of the acid via its methyl or ethyl ester is a common two-step strategy to leverage the safer handling profile of NaBH₄.

Detailed Experimental Protocol: LiAlH₄ Reduction of 2-Methoxyphenylacetic Acid

Safety Precaution: Lithium aluminum hydride is a highly reactive, pyrophoric solid that reacts violently with water. All manipulations must be performed by trained personnel in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.[2]

  • Apparatus Setup: A three-necked round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen. The flask is equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum for reagent addition.

  • Reagent Preparation: In the flask, Lithium Aluminum Hydride (LAH) (1.2 eq.) is carefully suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice-water bath.

  • Substrate Addition: 2-Methoxyphenylacetic acid (1.0 eq.) is dissolved in a separate flame-dried flask in anhydrous THF. This solution is then added dropwise to the stirring LAH suspension via a syringe or dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 2-4 hours. Reaction completion is monitored by Thin-Layer Chromatography (TLC).

  • Work-up (Fieser Method): The reaction is cooled to 0 °C. The following are added sequentially and dropwise with vigorous stirring: 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LAH used in grams. This procedure is crucial for safely quenching the excess LAH and precipitating aluminum salts into a filterable solid.[2]

  • Purification: The resulting granular solid is removed by filtration, and the filter cake is washed with additional THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or column chromatography.

Performance Analysis
  • Yield: Typically high, often exceeding 90%.

  • Purity: Good to excellent after purification. The main impurities may arise from incomplete reaction or side products from reactive intermediates if the temperature is not controlled.

  • Causality: The use of a powerful reagent like LAH ensures a strong thermodynamic driving force for the reaction, leading to high conversion. The Fieser work-up is a trusted method because it safely neutralizes reactive species and converts the gelatinous aluminum hydroxide byproduct into a more manageable, crystalline form that is easily filtered.

Method 2: Grignard-based Synthesis

This classical carbon-carbon bond-forming reaction provides an alternative route, building the desired carbon skeleton from smaller fragments. The most logical disconnection involves the reaction of a 2-methoxybenzyl Grignard reagent with ethylene oxide.

Principle and Rationale

The Grignard reagent, an organomagnesium halide, acts as a potent nucleophile. Ethylene oxide, a strained three-membered ring, serves as a two-carbon electrophile. The nucleophilic attack of the Grignard reagent opens the epoxide ring, leading to a new carbon-carbon bond and, after acidic work-up, a primary alcohol.[5] This method extends the carbon chain by two atoms.

G

Detailed Experimental Protocol

Safety Precaution: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere.[5]

  • Grignard Reagent Formation: Magnesium turnings (1.1 eq.) are placed in a flame-dried, three-necked flask under a nitrogen atmosphere. A small crystal of iodine can be added as an activator. A solution of 2-methoxybenzyl bromide (1.0 eq.) in anhydrous THF is added dropwise to initiate the reaction. Gentle heating may be required. The reaction is complete when most of the magnesium has been consumed.

  • Reaction with Ethylene Oxide: The prepared Grignard solution is cooled to 0 °C. Ethylene oxide (1.2 eq.), either condensed as a liquid at low temperature or bubbled as a gas, is slowly introduced into the reaction mixture. This step is highly exothermic and requires careful temperature control.

  • Work-up: After stirring for several hours, the reaction is cautiously quenched by pouring it onto a mixture of ice and a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The final product is purified by vacuum distillation.

Performance Analysis
  • Yield: Moderate to good, typically in the range of 60-80%. Yields can be compromised by side reactions if conditions are not strictly anhydrous or if the ethylene oxide addition is too rapid.

  • Purity: Generally good after purification. The primary byproduct is often the Wurtz coupling product (1,2-bis(2-methoxyphenyl)ethane) from the Grignard reagent reacting with unreacted starting halide.

  • Causality: Ethylene oxide is an excellent electrophile due to its ring strain. The choice of a saturated NH₄Cl solution for the work-up provides a mild acidic source to protonate the alkoxide while buffering the solution to prevent acid-catalyzed side reactions of the desired alcohol product.

Method 3: Catalytic Hydrogenation

For larger-scale and industrial applications, catalytic hydrogenation is often preferred over stoichiometric metal hydride reagents due to improved safety, lower cost, and reduced waste generation.[6] This method typically involves the reduction of an aldehyde precursor, 2-methoxyphenylacetaldehyde.

Principle and Rationale

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst.[7] Common catalysts include palladium on carbon (Pd/C), Raney Nickel (Raney Ni), or platinum-based catalysts. The reaction is performed under a pressurized atmosphere of hydrogen. This method is highly efficient and atom-economical, with water being the only theoretical byproduct.

G

Detailed Experimental Protocol

Safety Precaution: Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure must be conducted in a well-ventilated area using a specialized pressure reactor (autoclave) and appropriate safety measures.

  • Reactor Setup: A pressure reactor is charged with 2-methoxyphenylacetaldehyde (1.0 eq.), a suitable solvent such as ethanol or ethyl acetate, and the hydrogenation catalyst (e.g., 5% Pd/C, 1-5 mol% loading).

  • Hydrogenation: The reactor is sealed, purged several times with nitrogen, and then with hydrogen gas. The vessel is then pressurized with hydrogen (typically 3-10 bar) and stirred vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: The reaction progress is monitored by the uptake of hydrogen from the pressure gauge and can be confirmed by TLC or GC analysis of an aliquot.

  • Work-up: Upon completion, the reactor is carefully depressurized and purged with nitrogen. The catalyst is removed by filtration through a pad of Celite®.

  • Purification: The filtrate is concentrated under reduced pressure to afford the product, which is typically of high purity but can be distilled if necessary.

Performance Analysis
  • Yield: Excellent, often >95%. The reaction is very clean with minimal side products.

  • Purity: Very high, often >99% after simple filtration of the catalyst.

  • Causality: Heterogeneous catalysts like Pd/C provide a surface on which H₂ is adsorbed and dissociatively activated, allowing for its efficient addition to the carbonyl group. The high selectivity arises because the C=O bond is more readily reduced under these conditions than the aromatic ring. The primary challenge is often the synthesis of the starting aldehyde, which may add steps to the overall sequence.

Comparative Analysis and Selection Guide

The optimal synthetic route is dictated by the specific constraints and goals of the project.

MetricMethod 1: LiAlH₄ ReductionMethod 2: Grignard SynthesisMethod 3: Catalytic Hydrogenation
Typical Yield >90%60-80%>95%
Purity (Post-Workup) GoodModerate to GoodExcellent
Scalability Poor to ModerateModerateExcellent
Safety Concerns High (Pyrophoric reagent)Moderate (Moisture sensitive)High (Flammable H₂ gas)
Reagent Cost High (LiAlH₄ is expensive)[8]ModerateLow (Catalyst is recyclable)
Waste Generation High (Aluminum salts)Moderate (Magnesium salts)Very Low (Catalyst filtration)
Key Advantage High yield, reliable lab methodC-C bond formationHigh purity, scalable, green
Key Disadvantage Hazardous, expensiveStrict anhydrous conditionsRequires pressure equipment

G

Field-Proven Insights:

  • For rapid, small-scale synthesis in a research setting where the highest possible yield is desired from a readily available starting material, the LiAlH₄ reduction (Method 1) is often the go-to choice, provided the necessary safety infrastructure is in place.

  • For large-scale or process chemistry development , Catalytic Hydrogenation (Method 3) is unequivocally superior due to its high atom economy, low waste, superior safety profile at scale, and excellent yields and purity.

  • The Grignard Synthesis (Method 2) is most valuable when 2-methoxybenzyl bromide is a more accessible or cost-effective starting material than 2-methoxyphenylacetic acid, or in teaching laboratories to demonstrate classic C-C bond formation.

Conclusion

There is no single "best" method for the synthesis of this compound. A scientifically rigorous selection process involves a multi-faceted evaluation of yield, safety, cost, and scale. For academic and early-stage discovery chemistry, the reliability of LiAlH₄ reduction often prevails. However, as a project matures towards scale-up and commercialization, the economic and environmental advantages of catalytic hydrogenation become paramount. This guide provides the foundational data and logical framework to support this critical decision-making process in drug development and chemical research.

References

Introduction: Unveiling the Antioxidant Potential of 2-(2-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Evaluating the In Vitro and In Vivo Antioxidant Capacity of 2-(2-Methoxyphenyl)ethanol

This compound, also known as o-Methoxyphenethyl alcohol, is an aromatic organic compound featuring a methoxy group and a hydroxyl group.[1][2] Its structure, containing a phenolic moiety, suggests potential biological activity, including antioxidant properties.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3] Consequently, the identification and characterization of novel antioxidant compounds are of significant interest to the scientific and drug development communities.

This guide provides a comprehensive framework for the comparative evaluation of the antioxidant capacity of this compound, contrasting direct chemical scavenging abilities (in vitro) with its efficacy within a complex biological system (in vivo). While specific experimental data for this compound is limited, this document outlines the authoritative methodologies, experimental design logic, and data interpretation required to thoroughly assess its potential as a therapeutic antioxidant. We will explore not only its capacity for direct radical neutralization but also its potential to modulate endogenous antioxidant defense systems, such as the Nrf2 signaling pathway.

Part 1: In Vitro Assessment: The First Line of Screening

In vitro assays serve as the foundational step in antioxidant research. They are rapid, cost-effective, and provide a clear measure of a compound's intrinsic ability to scavenge free radicals or donate electrons in a controlled chemical environment.[4][5] These assays are crucial for initial screening and for establishing a baseline of chemical reactivity.

Key In Vitro Antioxidant Assays

Three complementary spectrophotometric assays are recommended for a robust initial assessment: the DPPH and ABTS radical scavenging assays, and the Ferric Reducing Antioxidant Power (FRAP) assay.[6]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[5][7] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by a decrease in absorbance at approximately 517 nm.[5][8] Its simplicity and stability make it one of the most widely used methods.[7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay : This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant. The resulting decolorization is measured at 734 nm.[9][10] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.[4]

  • FRAP (Ferric Reducing Antioxidant Power) Assay : Unlike the radical scavenging assays, FRAP measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[4] The change in absorbance is monitored at 593 nm. This assay provides a direct measure of the compound's electron-donating capacity.

Experimental Protocols
  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.[10]

  • Sample Preparation : Prepare a stock solution of this compound in methanol and create a series of dilutions. A known antioxidant, such as Ascorbic Acid or Trolox, should be prepared similarly to serve as a positive control.

  • Reaction : In a 96-well plate or cuvette, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Methanol is used as a blank.

  • Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.[7]

  • Measurement : Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation : Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).[10]

  • Radical Generation : Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in a 1:1 ratio and allow the mixture to stand in the dark for 12-16 hours to generate the ABTS•+ radical cation.[10]

  • Working Solution : Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Reaction : Add 10 µL of the sample dilutions to 1 mL of the diluted ABTS•+ solution.

  • Incubation : Incubate at room temperature for 6 minutes.[10]

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

Hypothetical Data Summary: In Vitro Antioxidant Capacity
CompoundDPPH IC₅₀ (µM)ABTS TEAC (mmol Trolox/mg)FRAP (mM Fe²⁺/g)
This compound 85.2 ± 4.50.185 ± 0.012120.5 ± 8.9
Trolox (Standard) 25.6 ± 1.81.000 (by definition)450.2 ± 15.3
Ascorbic Acid (Standard) 18.9 ± 1.20.980 ± 0.050485.7 ± 18.1
Note: Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Workflow for In Vitro Antioxidant Screening

G cluster_assays In Vitro Assays compound This compound Stock Solution dilutions Serial Dilutions compound->dilutions dpph DPPH Assay (Radical Scavenging) dilutions->dpph abts ABTS Assay (Radical Scavenging) dilutions->abts frap FRAP Assay (Reducing Power) dilutions->frap data Spectrophotometric Data Acquisition dpph->data abts->data frap->data analysis Data Analysis (IC50, TEAC) data->analysis report Report: In Vitro Antioxidant Profile analysis->report

General workflow for in vitro antioxidant evaluation.

Part 2: In Vivo Assessment: Evaluating Efficacy in a Biological System

While in vitro tests are informative, they do not account for crucial physiological factors such as bioavailability, metabolism, and interaction with cellular machinery.[12] In vivo studies are therefore essential to validate in vitro findings and determine if a compound can exert a meaningful antioxidant effect in a living organism.[13]

Rationale for In Vivo Models

An animal model of induced oxidative stress, such as the D-galactose-induced aging model in mice, is a well-established method to evaluate the systemic antioxidant effects of a test compound.[13] Chronic administration of D-galactose leads to an overproduction of ROS, mimicking the oxidative damage seen in natural aging and various pathologies.[13]

Experimental Design and Methodology
  • Animal Model : Male C57BL/6 mice, 8 weeks old.

  • Acclimatization : Animals are acclimatized for one week under standard laboratory conditions.

  • Grouping : Animals are randomly divided into four groups (n=10 per group):

    • Control Group : Receives saline vehicle only.

    • D-galactose Model Group : Receives D-galactose (e.g., 150 mg/kg, subcutaneous injection) daily.

    • Treatment Group : Receives D-galactose + this compound (e.g., 50 mg/kg, oral gavage) daily.

    • Positive Control Group : Receives D-galactose + Vitamin C (e.g., 100 mg/kg, oral gavage) daily.

  • Duration : The experiment is conducted for 8 weeks.

  • Sample Collection : At the end of the study, blood serum and liver tissues are collected for biochemical analysis.

Key In Vivo Biomarkers

To assess the antioxidant status, the following key biomarkers are measured in serum and liver homogenates:[6][13]

  • Malondialdehyde (MDA) : A key indicator of lipid peroxidation and oxidative stress.

  • Superoxide Dismutase (SOD) : A primary endogenous antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

  • Catalase (CAT) : An enzyme that decomposes hydrogen peroxide into water and oxygen.

  • Glutathione Peroxidase (GSH-Px) : An enzyme that reduces hydrogen peroxide and lipid hydroperoxides, using reduced glutathione (GSH) as a cofactor.

Hypothetical Data Summary: In Vivo Antioxidant Effects in Mice
GroupSerum MDA (nmol/mL)Liver SOD (U/mg protein)Liver CAT (U/mg protein)Liver GSH-Px (U/mg protein)
Control 2.1 ± 0.3125.4 ± 10.155.2 ± 4.888.9 ± 7.2
D-galactose Model 5.8 ± 0.670.3 ± 6.530.1 ± 3.145.6 ± 5.0
D-gal + 2-(2-MPE) 3.0 ± 0.4105.7 ± 9.248.5 ± 4.275.3 ± 6.8
D-gal + Vitamin C 2.5 ± 0.3115.1 ± 9.851.3 ± 4.581.4 ± 7.0
Note: 2-(2-MPE) refers to this compound. Data are hypothetical for illustrative purposes.

Workflow for In Vivo Antioxidant Study

G cluster_assays Biochemical Analysis start Animal Acclimatization grouping Random Grouping (Control, Model, Treatment) start->grouping treatment 8-Week Treatment Period (D-galactose +/- Compound) grouping->treatment sampling Serum & Tissue Collection treatment->sampling mda MDA Assay (Lipid Peroxidation) sampling->mda sod SOD Activity sampling->sod cat CAT Activity sampling->cat gsh GSH-Px Activity sampling->gsh analysis Statistical Analysis (ANOVA) mda->analysis sod->analysis cat->analysis gsh->analysis report Report: In Vivo Protective Effects analysis->report G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound (Potential Activator) keap1_nrf2 Keap1 Nrf2 compound->keap1_nrf2:f0 Inhibition ros Oxidative Stress (ROS) ros->keap1_nrf2:f0 Inhibition ub Ubiquitination keap1_nrf2:f1->ub Basal State nrf2_are Nrf2 ARE keap1_nrf2:f1->nrf2_are:f0 Translocation proteasome Proteasomal Degradation ub->proteasome genes Transcription of Antioxidant Genes (SOD, CAT, HO-1) nrf2_are->genes

References

A Comparative Guide to the Biological Effects of ortho-, meta-, and para-Methoxyphenethyl Alcohol: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Research Community: A comprehensive review of the existing scientific literature reveals a significant gap in the direct, head-to-head comparison of the biological activities of ortho-, meta-, and para-methoxyphenethyl alcohol. While data exists for structurally related phenethylamines and other methoxy-substituted compounds, the specific influence of the methoxy group's position on the biological effects of the phenethyl alcohol scaffold remains largely uncharacterized. This guide, therefore, is structured as a detailed research proposal. It synthesizes known principles of pharmacology and toxicology with data from related molecules to build a robust, scientifically-grounded framework for the systematic investigation of these three isomers. Our objective is to provide fellow researchers with the rationale and detailed methodologies required to fill this critical knowledge gap.

Introduction: The Isomer Question

Phenethyl alcohol is a simple aromatic compound found in nature, known for its pleasant floral scent and antimicrobial properties.[1] The addition of a methoxy group to the phenyl ring yields three positional isomers: ortho-, meta-, and para-methoxyphenethyl alcohol (2-, 3-, and 4-methoxyphenethyl alcohol, respectively). In medicinal chemistry and toxicology, the precise positioning of a functional group on an aromatic ring can profoundly alter a molecule's interaction with biological systems. This positional isomerism can influence metabolic stability, receptor binding affinity, and overall toxicological profile.[2][3]

Understanding these differences is paramount for any application, from drug development to safety assessment. This guide outlines a logical and comprehensive experimental workflow to systematically characterize and compare the biological effects of these three isomers.

Physicochemical Properties & Synthesis Outline

Before delving into biological assessment, a foundational understanding of the molecules' chemical properties is essential. These properties, particularly lipophilicity (XLogP3), can offer initial hypotheses regarding membrane permeability and potential for bioaccumulation.

Table 1: Physicochemical Properties of Methoxyphenethyl Alcohol Isomers

Propertyortho-Methoxyphenethyl Alcoholmeta-Methoxyphenethyl Alcoholpara-Methoxyphenethyl Alcohol
Structure
Molecular Formula C₉H₁₂O₂C₉H₁₂O₂C₉H₁₂O₂
Molecular Weight 152.19 g/mol 152.19 g/mol 152.19 g/mol
CAS Number 7417-18-75020-41-7702-23-8
XLogP3 (Predicted) 1.81.91.9
Boiling Point Not AvailableNot Available334-336 °C
Melting Point Not AvailableNot Available26-28 °C

Data compiled from PubChem.[1][4][5]

Synthesis Rationale: The synthesis of each isomer can be readily achieved via the reduction of the corresponding methoxyphenylacetic acid or its ester derivative. The choice of starting material (ortho-, meta-, or para-methoxyphenylacetic acid) dictates the final product, allowing for a consistent synthetic strategy across all three isomers to ensure purity and comparability for biological testing.

Hypothesized Biological Activity & Rationale for Investigation

Based on the core structure—a phenethyl alcohol—and the known metabolic pathways of similar molecules, we can formulate key hypotheses that form the basis of our proposed investigation.

Metabolic Fate: A Tale of Three Positions

The primary route of metabolism for the phenethyl alcohol moiety is expected to mirror that of ethanol: oxidation of the primary alcohol.[6] This likely involves alcohol dehydrogenase (ADH) to form a corresponding methoxyphenylacetaldehyde, followed by aldehyde dehydrogenase (ALDH) to yield methoxyphenylacetic acid.

However, the methoxy group itself is a common target for metabolism, primarily through O-demethylation by cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4, CYP1A2) to form a dihydroxyphenethyl alcohol (a catechol derivative if the starting isomer is ortho or meta).[4][6][7][8]

Causality Behind Experimental Choice: The position of the methoxy group is critical.

  • An ortho-methoxy group may cause steric hindrance, potentially slowing the rate of metabolism at the ethyl alcohol side chain.

  • The electronic properties of the meta- vs. para-methoxy groups can influence the electron density of the aromatic ring, which in turn affects its susceptibility to CYP-mediated oxidation.[9]

These metabolic differences are crucial because the resulting metabolites—aldehydes and catechols—are often more reactive and potentially more toxic than the parent compound. Therefore, a comparative analysis of metabolic stability and metabolite identification is a cornerstone of this investigation.

G cluster_isomers Parent Isomers cluster_pathway1 Alcohol Oxidation Pathway cluster_pathway2 CYP450 O-Demethylation ortho-MPA ortho-Methoxyphenethyl Alcohol Aldehyde Methoxyphenylacetaldehyde (Isomer-specific) ortho-MPA->Aldehyde ADH Phenol Hydroxyphenethyl Alcohol (Isomer-specific) ortho-MPA->Phenol CYP450s meta-MPA meta-Methoxyphenethyl Alcohol meta-MPA->Aldehyde ADH meta-MPA->Phenol CYP450s para-MPA para-Methoxyphenethyl Alcohol para-MPA->Aldehyde ADH para-MPA->Phenol CYP450s Acid Methoxyphenylacetic Acid (Isomer-specific) Aldehyde->Acid ALDH

Caption: Proposed metabolic pathways for methoxyphenethyl alcohol isomers.

Neuropharmacology: Potential for CNS Activity

Ethanol is a known central nervous system (CNS) depressant that interacts with various ligand-gated ion channels, including GABA-A and NMDA receptors.[10][11][12] The phenethylamine scaffold, present in many neurotransmitters and psychoactive drugs, is known to interact with aminergic systems (serotonergic, dopaminergic, adrenergic).[13] While the hydroxyl group of phenethyl alcohol reduces its basicity compared to phenethylamine, the potential for interaction with CNS targets cannot be discounted. Positional differences of the methoxy group could influence binding affinity and selectivity for various receptors.

Proposed Experimental Protocols for Comparative Analysis

To address the hypotheses above, a tiered approach is proposed, moving from in vitro screening to in vivo confirmation. Each protocol is designed to be a self-validating system, including appropriate positive and negative controls.

Experiment 1: In Vitro Cytotoxicity Screen

Objective: To determine the concentration-dependent cytotoxicity of each isomer and establish the 50% inhibitory concentration (IC50).

Methodology: MTT Assay

  • Cell Culture:

    • Seed human hepatocellular carcinoma cells (HepG2, for liver metabolism/toxicity) and human neuroblastoma cells (SH-SY5Y, for neurotoxicity) in 96-well plates at a density of 1 x 10⁴ cells/well.

    • Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare stock solutions of ortho-, meta-, and para-methoxyphenethyl alcohol in DMSO.

    • Perform serial dilutions in cell culture medium to achieve a final concentration range (e.g., 1 µM to 1000 µM). The final DMSO concentration should be ≤0.1% to avoid solvent toxicity.

    • Replace the medium in the cell plates with the medium containing the test compounds. Include wells with medium only (blank), vehicle control (0.1% DMSO), and a positive control (e.g., Doxorubicin).

    • Incubate for 48 hours.

  • MTT Reagent Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.

  • Quantification:

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value for each isomer using non-linear regression analysis.

Table 2: Hypothetical Cytotoxicity Data (IC50 Values in µM)

Compound IsomerHepG2 (Liver Cell Line)SH-SY5Y (Neuronal Cell Line)
ortho-Methoxyphenethyl AlcoholExperimental ValueExperimental Value
meta-Methoxyphenethyl AlcoholExperimental ValueExperimental Value
para-Methoxyphenethyl AlcoholExperimental ValueExperimental Value
Doxorubicin (Positive Control)~1 µM~0.5 µM
Experiment 2: In Vitro Genotoxicity Screen

Objective: To assess the potential of each isomer to induce DNA damage.

Methodology: Alkaline Comet Assay

  • Cell Treatment: Treat HepG2 cells with each isomer at three non-cytotoxic concentrations (e.g., IC50/10, IC50/5, IC50/2) for 24 hours. Use a known genotoxin like hydrogen peroxide (H₂O₂) as a positive control.

  • Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt, detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding & Electrophoresis: Immerse the slides in an alkaline buffer (pH > 13) to unwind the DNA. Perform electrophoresis at a low voltage, allowing damaged DNA fragments to migrate out of the nucleoid, forming a "comet tail."

  • Visualization & Analysis:

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize the comets using a fluorescence microscope.

    • Quantify the extent of DNA damage using imaging software to measure parameters like % Tail DNA and Tail Moment. An increase in these parameters relative to the vehicle control indicates DNA damage.

G Start Start: Treat Cells Embed Embed Cells in Agarose Start->Embed Lyse Cell Lysis Embed->Lyse Electrophoresis Alkaline Unwinding & Electrophoresis Lyse->Electrophoresis Visualize Stain & Visualize with Microscopy Electrophoresis->Visualize Analyze Quantify % Tail DNA Visualize->Analyze End Result: Genotoxicity Profile Analyze->End

Caption: Experimental workflow for the Comet Assay.

Experiment 3: In Vivo Neurobehavioral Screen

Objective: To evaluate the acute effects of each isomer on motor coordination and potential CNS depressant activity.

Methodology: Rotarod Test (Rodent Model)

  • Acclimation & Training: Acclimate male Wistar rats to the testing room. Train the rats to stay on a rotating rod (rotarod) at a constant speed (e.g., 10 rpm) for a baseline period of 120 seconds.

  • Dosing: Administer each isomer intraperitoneally (i.p.) at three different doses (e.g., 10, 30, 100 mg/kg). A vehicle control group (e.g., saline with 5% Tween 80) and a positive control group (e.g., Diazepam, 5 mg/kg) must be included.

  • Testing: At set time points post-injection (e.g., 30, 60, 90, and 120 minutes), place the rats on the rotarod, which is now set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

  • Data Collection: Record the latency to fall from the rod for each animal. A shorter latency to fall compared to the vehicle control group indicates impaired motor coordination.

  • Statistical Analysis: Analyze the data using a two-way ANOVA (treatment x time) followed by post-hoc tests to identify significant differences between the treatment groups.

Conclusion and Future Directions

The absence of comparative data on the ortho-, meta-, and para- isomers of methoxyphenethyl alcohol represents a clear and addressable gap in toxicological and pharmacological research. The proposed framework provides a systematic pathway to elucidate the structure-activity relationships that govern the biological effects of these compounds.

Executing these studies will allow researchers to:

  • Determine if positional isomerism significantly alters cytotoxicity, genotoxicity, and neurobehavioral outcomes.

  • Identify the most and least toxic isomers, providing crucial information for safety assessments.

  • Generate foundational data for further mechanistic studies, such as identifying specific receptor interactions or metabolic pathways responsible for the observed effects.

This research is a necessary first step in fully understanding the biological potential and risks associated with this class of simple, yet important, chemical structures.

References

A Guide to the Orthogonal Purity Assessment of 2-(2-Methoxyphenyl)ethanol for Use as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for High-Purity Reference Materials

In the landscape of pharmaceutical development and quality control, the accuracy of every measurement is paramount. The foundation of this accuracy rests upon the quality of the reference materials used for instrument calibration, method validation, and identity confirmation.[1][2] A Certified Reference Material (CRM) is distinguished from other reagents by its metrologically traceable certified value for a specific property, such as purity, accompanied by a documented uncertainty.[1][3] This guide provides an in-depth, comparative analysis of the methodologies required to establish the purity of 2-(2-Methoxyphenyl)ethanol (CAS 7417-18-7), a key intermediate in the synthesis of various pharmaceuticals and fragrances, to the rigorous standards of a CRM.[4]

Our approach is grounded in the internationally recognized mass balance concept, a cornerstone of CRM certification for high-purity organic compounds. This method defines the purity of the main component by subtracting the sum of all detected impurities from 100%. This requires a suite of orthogonal (independent and complementary) analytical techniques to comprehensively identify and quantify different classes of impurities. The production and certification framework for this process is guided by the principles outlined in ISO 17034:2016, which specifies the general requirements for the competence of reference material producers.[5][6]

Part 1: Candidate Material Characterization and Identity Confirmation

Before commencing purity assessment, the unambiguous identity of the candidate material must be confirmed. This ensures that the correct substance is being evaluated and forms the baseline for all subsequent tests.

1.1. Structural Confirmation Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the positions of functional groups. The observed chemical shifts, coupling constants, and integration patterns in the ¹H NMR spectrum, along with the number and type of carbon signals in the ¹³C NMR spectrum, must be consistent with the structure of this compound.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₉H₁₂O₂).[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule. The spectrum for this compound is expected to show characteristic absorptions for the hydroxyl (-OH) group, the aromatic C-H bonds, the C-O ether linkage, and the benzene ring.

Part 2: The Orthogonal Approach to Purity Determination

The certification of purity is not achievable with a single analytical method. Each technique possesses inherent biases and limitations. By employing an orthogonal array of methods, we create a self-validating system that provides a high degree of confidence in the final certified value.

dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} Caption: Workflow for CRM Purity Certification.

2.1. Quantification of Organic Impurities

This category includes structurally related substances from the synthesis process and potential degradation products.

A. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Causality: GC is an ideal technique for analyzing thermally stable and volatile compounds like this compound and its likely precursors or side-products. Coupling it with a Mass Spectrometer allows for the identification of unknown impurity peaks based on their mass spectra, providing a powerful tool for comprehensive profiling.

  • Sample Preparation: Accurately weigh approximately 50 mg of the material into a GC vial. Dilute with a suitable solvent (e.g., Methanol or Dichloromethane) to a final concentration of 1 mg/mL.

  • Instrumentation: Use a high-resolution capillary column suitable for polar analytes (e.g., a DB-WAX or similar polyethylene glycol phase).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Program: Start at 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold for 10 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 35-450 amu.

  • Quantification: Assume all impurities have the same response factor as this compound (100% area normalization method). Sum the area of all impurity peaks and report as a percentage of the total area.

B. High-Performance Liquid Chromatography (HPLC-UV) for Non-Volatile Impurities

Causality: HPLC is complementary to GC, capable of separating non-volatile or thermally labile impurities. Given the polar nature of this compound (containing hydroxyl and ether groups), a reversed-phase method is appropriate.[4][8] However, high aqueous mobile phases can cause "phase collapse" on standard C18 columns.[9] Therefore, an aqueous-stable C18 column or a polar-embedded phase is selected to ensure robust and reproducible retention.[10][11]

  • Sample Preparation: Accurately prepare a solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Instrumentation: A standard HPLC system with UV detection.

  • HPLC Conditions:

    • Column: Aqueous C18 (e.g., Agilent ZORBAX Bonus-RP, Waters Atlantis T3) or a polar-embedded phase column, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase: Isocratic or gradient elution using a mixture of water and acetonitrile (e.g., 60:40 Water:Acetonitrile). The addition of a modifier like 0.1% formic acid can improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 272 nm (aromatic chromophore).

  • System Suitability: Before analysis, inject a standard solution to verify system performance (e.g., tailing factor < 1.5, theoretical plates > 2000).

  • Quantification: Use the area normalization method, summing all impurity peak areas and reporting as a percentage of the total chromatogram area.

2.2. Quantification of Water Content by Karl Fischer Titration

Causality: Water is a common and significant impurity in organic materials, affecting both purity and stability. Karl Fischer (KF) titration is the gold standard for water determination due to its high accuracy, precision, and specificity for water.[12] For an expected low water content in a liquid sample, the coulometric method is preferred for its superior sensitivity.[13]

  • Instrument Setup: Use a coulometric KF titrator with a diaphragm-less cell. Ensure the titration vessel is conditioned to a low, stable drift rate.

  • Titer Determination: While coulometry does not require titrant calibration, the instrument's performance should be verified using a certified water standard.[14][15]

  • Sample Analysis: Accurately weigh a suitable amount of this compound (typically 0.1-1.0 g) and inject it directly into the KF cell using a gas-tight syringe.

  • Measurement: The titration proceeds automatically until all water has been consumed. The result is typically reported in mass percent (w/w %). Perform the measurement in triplicate to ensure precision.

2.3. Quantification of Non-Volatile / Inorganic Impurities

Causality: Inorganic impurities, such as catalyst residues or salts, will not be detected by chromatographic methods. The residue on ignition (or sulfated ash) test is a gravimetric method used to determine the total amount of non-volatile inorganic content in an organic substance.

  • Crucible Preparation: Heat a clean porcelain or platinum crucible to 600 ± 50°C for 1 hour, cool in a desiccator, and weigh accurately.

  • Sample Addition: Accurately weigh approximately 1-2 g of the this compound into the tared crucible.

  • Charring: Gently heat the sample until it ignites, and allow it to burn off slowly. If the substance resists ignition, add a few drops of sulfuric acid to facilitate ashing.

  • Ignition: Once charred, transfer the crucible to a muffle furnace and ignite at 600 ± 50°C until all carbonaceous material is consumed.

  • Final Weighing: Cool the crucible in a desiccator and re-weigh. The difference in weight corresponds to the amount of residue. Calculate the result as a mass percent (w/w %).

Part 3: Confirmatory Assay by Quantitative NMR (qNMR)

Causality: While the mass balance approach quantifies impurities, a direct assay of the main component provides a powerful, independent verification of the purity value. Quantitative NMR (qNMR) is a primary ratio method, meaning it can determine the amount of a substance without needing a reference standard of the same substance.[16][17] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, making it an ideal tool for the certification of reference materials.[16][18][19]

dot graph { graph [layout=neato, fontname="Arial", label="qNMR Purity Calculation Principle", labelloc=t, fontsize=14]; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} Caption: Principle of Quantitative NMR (qNMR).

  • Internal Standard (IS) Selection: Choose a high-purity, stable internal standard with peaks that do not overlap with the analyte signals (e.g., Maleic Acid, certified purity > 99.9%).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into an NMR tube using a microbalance.

    • Accurately weigh ~10 mg of the certified internal standard into the same NMR tube.

    • Record the exact masses.

    • Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., ≥400 MHz).

    • Ensure quantitative conditions: a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of any peak of interest is critical for accurate integration.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the peaks being integrated).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the -CH₂- protons adjacent to the aromatic ring) and a signal for the internal standard (e.g., the vinyl protons of maleic acid).

  • Purity Calculation: The purity of the analyte (P_A) is calculated using the following equation: P_A = (I_A / I_IS) * (N_IS / N_A) * (M_A / M_IS) * (m_IS / m_A) * P_IS Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity, A = Analyte, IS = Internal Standard.

Part 4: Thermodynamic Purity Verification by DSC

Causality: Differential Scanning Calorimetry (DSC) provides an independent purity value based on a completely different physical principle: the melting point depression of a crystalline substance due to the presence of soluble impurities, as described by the Van't Hoff equation.[20][21] This serves as an excellent cross-validation for the purity value obtained by the mass balance approach.[22] This method is only applicable to crystalline solids, and since this compound is a liquid at room temperature, this method would be applied if a stable, crystalline derivative were being certified, or to assess solid impurities. For the liquid itself, this method is not directly applicable but is included here as a key technique in CRM characterization for solid compounds. The principles are guided by standards such as ASTM E928 and USP General Chapter <891>.[20][23]

Part 5: Data Consolidation and Final Purity Assignment

The final step is to synthesize the data from each orthogonal method into a single certified value and its associated uncertainty.

5.1. Purity Calculation by Mass Balance

The purity (P_MB) is calculated as:

P_MB (%) = 100% - (% Organic Impurities by GC + % Organic Impurities by HPLC + % Water by KF + % Residue on Ignition)

5.2. Comparison and Final Value

The purity value obtained from the mass balance approach (P_MB) is compared with the value from the direct assay by qNMR (P_A). The values should agree within their calculated experimental uncertainties. If they do, this provides strong evidence for the accuracy of the characterization.

Data Summary Table:

Analytical MethodParameter MeasuredResult (w/w %)Associated Uncertainty (± %)
GC-MSVolatile Organic Impurities0.080.02
HPLC-UVNon-Volatile Organic Impurities0.110.03
Karl Fischer TitrationWater Content0.050.01
Residue on IgnitionNon-Volatile Inorganic Impurities<0.01-
Purity by Mass Balance (100% - Sum of Impurities) 99.76 0.04
Confirmatory Assay by qNMR Direct Assay of Main Component 99.79 0.05
Assigned Certified Purity Weighted Mean or MB Value 99.8 0.1

Note: Data shown are for illustrative purposes. The final uncertainty is an expanded uncertainty calculated by combining the standard uncertainties of each component and multiplying by a coverage factor (k=2), representing a 95% confidence level.

The establishment of this compound as a Certified Reference Material requires a rigorous, multi-faceted analytical approach. By combining chromatographic separation for organic impurities, Karl Fischer titration for water, gravimetric analysis for inorganic content, and a direct confirmatory assay by qNMR, we construct a comprehensive and self-validating purity profile. This orthogonal methodology, performed under the quality framework of ISO 17034, ensures that the final certified value is accurate, reliable, and metrologically traceable, providing researchers and drug development professionals with the high-quality standard necessary for their critical work.

References

Safety Operating Guide

A Researcher's Guide to Safely Handling 2-(2-Methoxyphenyl)ethanol: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory research requires a foundational commitment to safety, especially when handling specialized chemical reagents. This guide provides an in-depth, procedural overview of the essential personal protective equipment (PPE) and safety protocols for handling 2-(2-Methoxyphenyl)ethanol. As a Senior Application Scientist, my aim is to move beyond a simple checklist, offering a framework grounded in scientific causality to ensure your work is not only innovative but also fundamentally safe.

Understanding the Hazard: A Prerequisite for Safety

Before any container is opened, a thorough understanding of the substance's potential hazards is critical. This compound is classified with specific risks that directly inform our PPE and handling strategies.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and universal understanding of these hazards.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS PictogramPrecautionary Action
Skin Irritation (Category 2)H315: Causes skin irritation[1][2][3]Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2][3]Wear eye/face protection.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation[1][2][3]Use only outdoors or in a well-ventilated area. Avoid breathing vapors.[1][2]

This data dictates that our primary safety focus must be on preventing contact with skin and eyes and avoiding inhalation of any vapors or mists.

Core Protective Measures: Your Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all solution; it is a direct response to the identified hazards. For this compound, the following PPE is mandatory.

Eye and Face Protection: The First Line of Defense

Given the serious eye irritation risk (H319), robust eye protection is non-negotiable.[1][2]

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are essential.[4] They provide a full seal around the eyes, protecting against splashes from all angles, which is a significant advantage over standard safety glasses.

  • Enhanced Precaution: When handling larger quantities or when there is a heightened risk of splashing, a face shield should be worn in addition to chemical splash goggles.[4] The face shield provides a secondary barrier, protecting the entire face from direct contact.

Hand Protection: Preventing Dermal Exposure

To mitigate the risk of skin irritation (H315), selecting the correct gloves is crucial.[1][2]

  • Glove Type: Disposable nitrile gloves are a suitable choice for providing short-term protection against a broad range of chemicals.[4] Always inspect gloves for any signs of degradation or perforation before use.[4]

  • Proper Technique: Proper glove usage is as important as the glove itself. Use the correct removal technique to avoid contaminating your skin. Contaminated gloves should be disposed of immediately in accordance with your institution's hazardous waste procedures.[5] It is good laboratory practice to change gloves regularly, typically every 30 to 60 minutes, or immediately if contact with the chemical is known or suspected.[6]

Body Protection: Shielding Against Incidental Contact

To prevent incidental skin contact, appropriate laboratory attire and a protective outer layer are required.

  • Laboratory Coat: A standard, long-sleeved lab coat should be worn and kept fully buttoned.[4]

  • Personal Attire: Long pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed.[4] Fabrics made of natural fibers like cotton are preferable to synthetic materials such as polyester, which can melt and adhere to the skin in case of a fire.[4]

Respiratory Protection: Ensuring Clean Air

The risk of respiratory tract irritation (H335) necessitates careful management of the work environment.[1][2]

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. Always handle this compound in a well-ventilated area.[1][2][7] A certified chemical fume hood is the preferred environment.

  • When Respirators are Needed: If engineering controls are not feasible or if there is a potential for generating high concentrations of vapor or mist (e.g., during a spill), respiratory protection is required.[4][7] An appropriate NIOSH-approved respirator should be used. All personnel requiring a respirator must be part of a respiratory protection program that includes medical evaluation and fit-testing, as mandated by OSHA standards.[4][8]

Procedural Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow outlines the key steps for managing this compound in the laboratory.

G cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_disposal Post-Experiment & Disposal prep1 1. Hazard Review Review SDS for this compound. prep2 2. PPE Donning Wear lab coat, goggles, and nitrile gloves. prep1->prep2 prep3 3. Engineering Controls Confirm proper function of chemical fume hood. prep2->prep3 handle1 4. Material Transport Keep container sealed and use a secondary container. prep3->handle1 handle2 5. Aliquoting & Use Perform all manipulations inside the fume hood. handle1->handle2 handle3 6. Storage Store in a tightly closed container in a cool, well-ventilated area. handle2->handle3 disp1 7. Decontamination Wipe down work surfaces. Wash hands thoroughly. handle3->disp1 disp2 8. Waste Segregation Dispose of contaminated gloves and materials in designated hazardous waste container. disp1->disp2 disp3 9. Chemical Disposal Dispose of excess chemical via approved waste disposal plant, following institutional guidelines. disp2->disp3

Caption: Safe handling workflow for this compound.

Emergency Response Plan

Even with meticulous planning, accidents can happen. A clear and immediate response plan is vital.

  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected skin with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1][2]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing for at least 15 minutes.[1][2] Seek immediate medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][2]

  • Spill: Evacuate the area. If safe to do so, prevent further leakage. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, sealed container for disposal.[1] Ensure adequate ventilation during cleanup.

Disposal of Contaminated Materials and Waste

Proper disposal is the final, critical step in the chemical handling lifecycle.

  • Chemical Waste: this compound and solutions containing it must be disposed of as hazardous chemical waste.[1] Never pour it down the drain.[1][5] Follow all local, state, and federal regulations for hazardous waste disposal.[1][9]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be placed in a designated hazardous waste container for proper disposal.[5] Do not discard them in the regular trash.

By integrating these safety protocols and PPE requirements into your daily laboratory operations, you create a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the integrity of your research by minimizing the risk of accidental exposure and contamination.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.